Product packaging for Cyclopropylmethanesulfonamide(Cat. No.:CAS No. 445305-93-1)

Cyclopropylmethanesulfonamide

Cat. No.: B1291645
CAS No.: 445305-93-1
M. Wt: 135.19 g/mol
InChI Key: GTPINKYWKTZDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclopropylmethanesulfonamide (CAS 445305-93-1) is a sulfonamide derivative with the molecular formula C4H9NO2S and a molecular weight of 135.185 g/mol . This compound serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. The cyclopropyl group is a prominent structural motif known to enhance key properties in bioactive molecules, such as metabolic stability and binding affinity to therapeutic targets . As part of the sulfonamide class, it shares a functional group that is foundational to a wide range of pharmacological agents, including antibacterial, diuretic, and antiviral drugs . Researchers utilize this compound in the exploration and development of new chemical entities. Its applications are documented in patented synthetic routes, highlighting its value in creating more complex molecules for various research programs . This product is intended for research purposes as a chemical intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2S B1291645 Cyclopropylmethanesulfonamide CAS No. 445305-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c5-8(6,7)3-4-1-2-4/h4H,1-3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPINKYWKTZDBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622960
Record name 1-Cyclopropylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445305-93-1
Record name Cyclopropanemethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445305-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopropylmethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Cyclopropylmethanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Cyclopropylmethanesulfonamide, a valuable building block in medicinal chemistry. This document details synthetic pathways, experimental protocols, and quantitative data to facilitate its application in research and drug development.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the cyclopropyl group. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] This guide outlines the primary synthetic routes to this compound, providing detailed experimental procedures and relevant data to support laboratory synthesis.

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound are presented below. The most direct and common approach involves the reaction of cyclopropylmethanamine with methanesulfonyl chloride. An alternative route commences from cyclopropylmethanol, proceeding through a cyclopropylmethyl halide intermediate.

Pathway 1: From Cyclopropylmethanamine

This is the preferred and more direct method for the synthesis of this compound. It involves the nucleophilic attack of cyclopropylmethanamine on methanesulfonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[1]

Synthesis of this compound from Cyclopropylmethanamine Cyclopropylmethanamine Cyclopropylmethanamine Reaction Sulfonylation Cyclopropylmethanamine->Reaction Methanesulfonyl_chloride Methanesulfonyl chloride Methanesulfonyl_chloride->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction This compound This compound Reaction->this compound

Caption: Reaction scheme for the synthesis of this compound from Cyclopropylmethanamine.

Pathway 2: From Cyclopropylmethanol

This two-step pathway begins with the conversion of cyclopropylmethanol to a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. This is followed by a subsequent reaction, which could involve nucleophilic substitution with a sulfonamide synthon or a more complex series of reactions involving conversion to a thiol, oxidation, and amination. The conversion of cyclopropylmethanol to cyclopropylmethyl bromide is well-documented.[2][3]

Synthesis_of_Cyclopropylmethanesulfonamide_from_Cyclopropylmethanol Cyclopropylmethanol Cyclopropylmethanol Step1 Halogenation Cyclopropylmethanol->Step1 Halogenating_agent Halogenating agent Halogenating_agent->Step1 Cyclopropylmethyl_halide Cyclopropylmethyl halide Step1->Cyclopropylmethyl_halide Sulfonamide_formation Sulfonamide Formation Steps Cyclopropylmethyl_halide->Sulfonamide_formation This compound This compound Sulfonamide_formation->this compound

Caption: Two-step synthesis of this compound starting from Cyclopropylmethanol.

Experimental Protocols

The following are detailed experimental protocols for the key reactions in the synthesis of this compound.

Protocol 1: Synthesis of this compound from Cyclopropylmethanamine

This protocol is adapted from general procedures for the synthesis of sulfonamides.[1]

Materials:

  • Cyclopropylmethanamine (1.0 eq)

  • Methanesulfonyl chloride (1.05 eq)

  • Triethylamine (1.5 eq) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve cyclopropylmethanamine (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: To the cooled solution, add methanesulfonyl chloride (1.05 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure this compound.

Protocol 2: Synthesis of Cyclopropylmethyl Bromide from Cyclopropanemethanol

This protocol is based on a patented procedure.[2]

Materials:

  • Cyclopropanemethanol (CPMO) (1.0 eq)

  • N-bromosuccinimide (NBS) (1.1 eq)

  • Dimethyl sulfide (1.1 eq)

  • Dichloromethane (DCM)

  • Pentane

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Complex Formation: In a round-bottom flask, add a solution of dimethyl sulfide (1.1 eq) in DCM dropwise to a suspension of N-bromosuccinimide (1.1 eq) in DCM while maintaining the temperature between 0 and 10°C under a nitrogen atmosphere. Stir the resulting yellow suspension at 0 - 10°C for 10 minutes.

  • Addition of Alcohol: Add cyclopropanemethanol (1.0 eq) dropwise to the suspension while keeping the temperature below 10°C.

  • Reaction: Warm the reaction mixture to 30°C and maintain for 3 hours.

  • Workup: Dilute the solution with water and extract twice with pentane.

  • Washing and Drying: Wash the combined pentane solution with water (2x), dry over magnesium sulfate, and filter.

  • Purification: Distill the organic filtrate to obtain cyclopropylmethyl bromide as an oil.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of sulfonamides and cyclopropylmethyl halides. Note that specific yields for this compound may vary depending on reaction conditions and scale.

Table 1: Representative Reaction Parameters for Sulfonamide Synthesis

ParameterValueReference
Reaction Time6-18 hours[1]
Reaction Temperature0 °C to Room Temperature[1]
Typical Yield65-95%[4][5]
Purity>95% (after purification)General laboratory standard

Table 2: Characterization Data for Sulfonamides

Analytical TechniqueCharacteristic FeaturesReference
¹H NMRSignals for cyclopropyl and methyl protons, N-H proton as a broad singlet[1]
¹³C NMRSignals for all unique carbon atoms[1]
Mass SpectrometryConfirmation of the molecular weight[1]
IR SpectroscopyS=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric)[1]

Table 3: Synthesis of Cyclopropylmethyl Bromide

ParameterValueReference
Starting MaterialCyclopropanemethanol[2]
ReagentsN-bromosuccinimide, Dimethyl sulfide[2]
SolventDichloromethane[2]
Yield49%[2]
Purity (by GC)95%[2]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Flask, Stirrer, Inert Atm.) Start->Reaction_Setup Reagent_Addition Reagent Addition (Amine, Base, Sulfonyl Chloride) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Extraction and Washing) Reaction_Monitoring->Workup Drying_Concentration Drying and Concentration (MgSO4, Rotary Evaporator) Workup->Drying_Concentration Purification Purification (Column Chromatography or Recrystallization) Drying_Concentration->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product End End Final_Product->End

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Cyclopropylmethanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 479065-29-7

This technical guide provides a comprehensive overview of N-Cyclopropylmethanesulfonamide, a molecule of interest in synthetic and medicinal chemistry. The document details its chemical and physical properties, a detailed experimental protocol for its synthesis, and discusses its potential, though not yet fully characterized, role in drug development based on the well-established activities of its core functional groups: the sulfonamide and the cyclopropyl moieties. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

PropertyValue
CAS Number 479065-29-7
Molecular Formula C4H9NO2S
Molecular Weight 135.18 g/mol
IUPAC Name N-cyclopropylmethanesulfonamide
Physical Form Solid
Melting Point Not available
Boiling Point Not available
Solubility Not available

Experimental Protocols

Synthesis of N-Cyclopropylmethanesulfonamide

The synthesis of N-Cyclopropylmethanesulfonamide can be achieved through the reaction of cyclopropylamine with methanesulfonyl chloride in the presence of a base. The following is a representative experimental protocol based on general methods for the synthesis of N-alkyl sulfonamides.

Materials:

  • Cyclopropylamine

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-Cyclopropylmethanesulfonamide can be purified by recrystallization or column chromatography on silica gel.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Cyclopropylamine Cyclopropylamine Reaction N-Sulfonylation Cyclopropylamine->Reaction Methanesulfonyl_chloride Methanesulfonyl chloride Methanesulfonyl_chloride->Reaction Triethylamine Triethylamine (Base) Triethylamine->Reaction Solvent Dichloromethane Solvent->Reaction Temperature 0°C to Room Temp Temperature->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product N-Cyclopropylmethanesulfonamide Purification->Product

Synthetic workflow for N-Cyclopropylmethanesulfonamide.

Potential Applications in Drug Development

While N-Cyclopropylmethanesulfonamide has not been extensively studied for its biological activity, its structural components are prevalent in many pharmaceuticals.

  • The Sulfonamide Moiety: The sulfonamide functional group is a cornerstone in medicinal chemistry. It is a key pharmacophore in a wide range of drugs, including antibacterial agents (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory drugs.[1][2] Sulfonamides are known to act as inhibitors of various enzymes, such as carbonic anhydrase and dihydropteroate synthase.[3][4][5]

  • The Cyclopropyl Group: The cyclopropyl ring is increasingly utilized in drug design as a "bioisostere" for other chemical groups.[4] Its unique conformational rigidity and electronic properties can enhance metabolic stability, improve binding affinity to biological targets, and increase cell membrane permeability.[4]

Given these characteristics, N-Cyclopropylmethanesulfonamide serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives could be explored as candidates for enzyme inhibitors or receptor modulators in various disease areas.

Representative Signaling Pathway: Sulfonamide Inhibition of Folic Acid Synthesis

Although no specific signaling pathway has been elucidated for N-Cyclopropylmethanesulfonamide, the general mechanism of action for antibacterial sulfonamides is well-understood. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids, and its inhibition leads to the cessation of bacterial growth.[1][2][4][5][6]

G cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate diphosphate Dihydropteroate_diphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleotides_Amino_Acids Nucleotides & Amino Acids Tetrahydrofolate->Nucleotides_Amino_Acids Sulfonamide Sulfonamide (e.g., N-Cyclopropylmethanesulfonamide derivative) Sulfonamide->DHPS Competitive Inhibition

Inhibition of bacterial folic acid synthesis by sulfonamides.

Safety and Handling

Specific toxicology data for N-Cyclopropylmethanesulfonamide is not available. However, based on the safety data for structurally related compounds, general laboratory safety precautions should be observed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.

Conclusion

N-Cyclopropylmethanesulfonamide is a chemical compound with significant potential as a synthetic intermediate in the development of new therapeutic agents. While its own biological profile is not yet characterized, the presence of the sulfonamide and cyclopropyl moieties suggests that its derivatives could be valuable candidates for a range of biological targets. This guide provides a foundational understanding of its properties and synthesis to support further research and development in this area.

References

An In-depth Technical Guide to Cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclopropylmethanesulfonamide, a molecule of interest in medicinal chemistry and drug development. This document details its chemical properties, a standard synthesis protocol, and a validated analytical methodology for its quantification.

Core Molecular Data

N-Cyclopropylmethanesulfonamide is a chemical compound characterized by a cyclopropyl group attached to the nitrogen atom of a methanesulfonamide functional group. Its compact and rigid cyclopropyl moiety can confer unique pharmacological properties, making it a valuable scaffold in the design of novel therapeutic agents.

A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Molecular Formula C₄H₉NO₂S
Molecular Weight 135.18 g/mol
IUPAC Name N-cyclopropylmethanesulfonamide
CAS Number 479065-29-7
Physical Form Solid
Storage Temperature 2-8°C
InChI Key POEOXZQLWUIFQW-UHFFFAOYSA-N

Synthesis Protocol: Sulfonamide Formation

The synthesis of N-cyclopropylmethanesulfonamide is typically achieved through the reaction of methanesulfonyl chloride with cyclopropylamine. This is a standard and widely used method for forming sulfonamide bonds.[1][2][3]

Materials:

  • Methanesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine (or another suitable base like pyridine)[3][4]

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane. Cool the mixture to 0°C using an ice bath.

  • Addition of Sulfonyl Chloride: To the cooled solution, add methanesulfonyl chloride (1.05 equivalents) dropwise via a syringe. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for one hour and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude N-cyclopropylmethanesulfonamide can be further purified by flash column chromatography on silica gel to obtain the final product of high purity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Cyclopropylamine Cyclopropylamine ReactionVessel Reaction in DCM at 0°C Cyclopropylamine->ReactionVessel MethanesulfonylChloride Methanesulfonyl Chloride MethanesulfonylChloride->ReactionVessel Base Triethylamine (Base) Base->ReactionVessel Workup Aqueous Workup (NaHCO₃) ReactionVessel->Workup Quenching Purification Purification (Column Chromatography) Workup->Purification Extraction & Drying FinalProduct N-Cyclopropyl- methanesulfonamide Purification->FinalProduct

General Synthesis Workflow for N-Cyclopropylmethanesulfonamide.

Analytical Methodology: LC-MS/MS Quantification

For the quantitative analysis of N-cyclopropylmethanesulfonamide in biological matrices or as a pharmaceutical substance, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[5][6][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (from a biological matrix):

  • Protein Precipitation: To a 100 µL aliquot of the sample (e.g., plasma), add 300 µL of a cold organic solvent such as acetonitrile or methanol containing an appropriate internal standard.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a few minutes, followed by a re-equilibration step.

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The precursor ion ([M+H]⁺) for N-cyclopropylmethanesulfonamide would be m/z 136.0. The product ions for quantification and qualification would be determined by infusion and fragmentation of a standard solution.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Analytical_Workflow Sample Biological Sample ProteinPrecipitation Protein Precipitation (Acetonitrile/Methanol) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Injection LC Injection Supernatant->LC_Injection HPLC HPLC Separation (C18 Column) LC_Injection->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS DataAnalysis Data Analysis & Quantification MSMS->DataAnalysis

LC-MS/MS Analytical Workflow for Quantification.

Potential Biological Activity

While specific signaling pathways for N-cyclopropylmethanesulfonamide are not extensively documented in publicly available literature, the cyclopropane motif is a known bioisostere for phenyl rings and double bonds, often used to improve metabolic stability and binding affinity of drug candidates.[8] Sulfonamides are a well-established class of pharmacophores with a broad range of biological activities, including antibacterial, and as inhibitors of enzymes like carbonic anhydrase.[9][10] The combination of these two groups in N-cyclopropylmethanesulfonamide suggests potential for its use as a lead compound in drug discovery programs targeting various diseases. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

Physicochemical Properties of Cyclopropylmethanesulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Cyclopropylmethanesulfonamide. The information detailed herein is essential for professionals engaged in drug discovery and development, offering insights into the molecule's behavior and characteristics that are critical for assessing its potential as a therapeutic agent. This document summarizes key quantitative data, outlines detailed experimental methodologies for property determination, and presents logical workflows relevant to its characterization.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are fundamental to understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation and interaction with biological systems.

PropertyValueSource
Molecular Formula C₄H₉NO₂SGuidechem[1]
Molecular Weight 135.18 g/mol Guidechem[1]
XLogP3-AA (Calculated) -0.3Guidechem[1]
Topological Polar Surface Area 68.5 ŲGuidechem[1]
Hydrogen Bond Donor Count 1Guidechem[1]
Hydrogen Bond Acceptor Count 3Guidechem[1]
Rotatable Bond Count 2Guidechem[1]
Heavy Atom Count 8Guidechem[1]

Note: The XLogP3-AA value is a calculated prediction of the logarithm of the octanol-water partition coefficient, a critical measure of a compound's lipophilicity. The topological polar surface area (TPSA) is another crucial calculated parameter that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration.

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point

The melting point of a solid crystalline substance is a fundamental physical property indicating its purity.

Methodology: Capillary Melting Point

  • Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube.

  • Instrumentation: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Determination of Boiling Point

For liquid compounds, the boiling point is a key characteristic.

Methodology: Distillation

  • Apparatus Setup: The liquid sample is placed in a distillation flask connected to a condenser and a receiving flask.

  • Heating: The flask is heated, and the temperature is monitored with a thermometer placed at the vapor outlet.

  • Equilibrium: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature during distillation.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of the solid compound is added to a known volume of water in a flask.

  • Agitation: The flask is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or base and is crucial for understanding a drug's ionization state at different physiological pH values.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-methanol mixture for compounds with low water solubility).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning of the compound between the octanol and aqueous layers.

  • Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizing Key Relationships and Workflows

To further aid in the understanding of the importance and determination of physicochemical properties, the following diagrams illustrate key logical relationships and a typical experimental workflow.

Physicochemical_Properties_in_Drug_Discovery cluster_Properties Physicochemical Properties cluster_ADME ADME Profile cluster_Outcomes Drug Development Outcomes Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption Formulation Formulation Solubility->Formulation Lipophilicity Lipophilicity (logP) Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Lipophilicity->Formulation pKa Ionization (pKa) pKa->Absorption Excretion Excretion pKa->Excretion pKa->Formulation MW Molecular Weight MW->Distribution TPSA Polar Surface Area TPSA->Absorption Bioavailability Bioavailability Absorption->Bioavailability Target_Binding Target Binding Distribution->Target_Binding Metabolism Metabolism Metabolism->Bioavailability Excretion->Bioavailability Target_Binding->Bioavailability

Caption: Logical relationship of key physicochemical properties to ADME profiles and drug development outcomes.

Physicochemical_Characterization_Workflow cluster_Physicochemical_Tests Physicochemical Property Determination Start New Chemical Entity (this compound) Purity Purity Assessment (HPLC, NMR, MS) Start->Purity Structure Structural Confirmation (NMR, MS, X-ray) Purity->Structure MeltingPoint Melting Point Structure->MeltingPoint BoilingPoint Boiling Point Structure->BoilingPoint Solubility Aqueous Solubility Structure->Solubility pKa pKa Structure->pKa logP logP Structure->logP Data_Analysis Data Analysis and Property Profiling MeltingPoint->Data_Analysis BoilingPoint->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis logP->Data_Analysis End Candidate Profile for Further Development Data_Analysis->End

Caption: Generalized experimental workflow for the physicochemical characterization of a new chemical entity.

References

The Cyclopropylmethanesulfonamide Scaffold: A Technical Whitepaper on Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific mechanistic data for the parent compound, cyclopropylmethanesulfonamide, is not extensively available in public-domain scientific literature, the constituent chemical moieties—the cyclopropyl group and the sulfonamide group—are well-established pharmacophores in modern medicinal chemistry. This technical guide synthesizes available information on related and more complex molecules to elucidate the potential mechanisms of action, biological targets, and signaling pathways that compounds incorporating a this compound scaffold may modulate. This document aims to provide a foundational understanding for researchers and drug development professionals interested in this chemical class.

Introduction: The Chemical Scaffolding of a Potential Therapeutic

The cyclopropyl group and the sulfonamide functional group are frequently employed in the design of novel therapeutic agents to enhance pharmacological properties. The cyclopropyl ring is a rigid, three-membered carbocycle that can offer metabolic stability, improve potency, and provide a defined conformational constraint to a molecule.[1][2] Sulfonamides are a versatile class of compounds known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] The combination of these two groups in the this compound scaffold suggests a potential for diverse biological activities.

Potential Biological Activities and Mechanisms of Action

Based on the biological activities of structurally related compounds, the this compound scaffold may exhibit efficacy in several therapeutic areas.

Anti-inflammatory Activity via COX-2 Inhibition

Derivatives of this compound, such as (1-Ethylcyclopropyl)methanesulfonamide, have been identified as potential selective inhibitors of cyclooxygenase-2 (COX-2).[5] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Potential Signaling Pathway: Prostaglandin Synthesis

prostaglandin_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound Derivative This compound->COX2 Inhibition

Caption: Potential inhibition of the COX-2 pathway by this compound derivatives.

Anticancer Activity

The sulfonamide moiety is present in numerous anticancer drugs. Compounds containing a (3-Cyclopropylphenyl)methanesulfonamide structure have been investigated as lead compounds for the development of new anticancer agents.[6] The mechanisms of anticancer sulfonamides are diverse and can include inhibition of carbonic anhydrase, disruption of microtubule polymerization, and cell cycle arrest.

Mineralocorticoid Receptor Antagonism

A complex indole derivative incorporating both cyclopropyl and methanesulfonamide groups has been identified as a potent, nonsteroidal antagonist of the mineralocorticoid receptor (MR).[7] Antagonism of the MR has therapeutic applications in the management of hypertension and heart failure.

Potential Logical Relationship: Mineralocorticoid Receptor Antagonism

MR_antagonism Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Aldo_MR_Complex Aldosterone-MR Complex MR->Aldo_MR_Complex Binding Nucleus Nucleus Aldo_MR_Complex->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Sodium_Water_Retention Sodium and Water Retention Gene_Transcription->Sodium_Water_Retention Cyclopropylmethanesulfonamide_Derivative This compound Derivative Cyclopropylmethanesulfonamide_Derivative->MR Antagonism

Caption: Postulated antagonism of the mineralocorticoid receptor by a this compound-containing compound.

Quantitative Data from Related Compounds

While no specific quantitative data for this compound is available, the following table summarizes data for related sulfonamide derivatives to provide context for potential potency.

Compound ClassTargetAssayIC50 / ActivityReference
ChalconesulfonamidesCOX-2In vitro enzyme assayIC50 = 1.0 µM[8]
Cyclic Sulfamide Derivatives11β-HSD1In vitro enzyme assayIC50 = 17 nM[9]
Sulfonamide Derivativesα-glucosidaseIn vitro enzyme assayIC50 = 19.39 µM[10]

Suggested Experimental Protocols for Scaffold Investigation

To elucidate the mechanism of action of a novel this compound derivative, a tiered experimental approach is recommended.

General Experimental Workflow

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Target_Binding Target Binding Assays (e.g., Radioligand Binding) Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Target_Binding->Signaling_Pathway Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX-2, Carbonic Anhydrase) Enzyme_Inhibition->Signaling_Pathway Cell_Based Cell-Based Assays (e.g., Proliferation, Cytotoxicity) Gene_Expression Gene Expression Profiling (e.g., qPCR, RNA-seq) Cell_Based->Gene_Expression PK_PD Pharmacokinetics/ Pharmacodynamics Signaling_Pathway->PK_PD Gene_Expression->PK_PD Efficacy Efficacy Studies in Disease Models PK_PD->Efficacy

Caption: A generalized experimental workflow for investigating the mechanism of action of a novel compound.

In Vitro Enzyme Inhibition Assays (Example: COX-2)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-2.

  • Materials: Recombinant human COX-2 enzyme, arachidonic acid (substrate), test compound, and a detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA).

  • Procedure: a. Pre-incubate the COX-2 enzyme with varying concentrations of the test compound. b. Initiate the reaction by adding arachidonic acid. c. Incubate for a defined period at 37°C. d. Terminate the reaction. e. Quantify the amount of PGE2 produced using an ELISA kit. f. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Cell-Based Proliferation Assay
  • Objective: To assess the effect of the test compound on the proliferation of a relevant cancer cell line.

  • Materials: Cancer cell line (e.g., MCF-7 for breast cancer), cell culture medium, test compound, and a viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. c. Incubate for 48-72 hours. d. Add the viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions. e. Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents with potential applications in inflammation, oncology, and cardiovascular diseases. The presence of the cyclopropyl and sulfonamide moieties suggests that compounds of this class may exhibit favorable pharmacological properties. Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to explore the structure-activity relationships and identify lead compounds for further development. Detailed mechanistic studies, following the experimental workflows outlined in this guide, will be crucial to fully elucidate the therapeutic potential of this chemical class.

References

The Emerging Potential of Cyclopropylmethanesulfonamide Scaffolds in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unifying Privileged Fragments for Novel Bioactivity

In the landscape of modern medicinal chemistry, the strategic combination of well-characterized pharmacophores and privileged structural motifs is a cornerstone of rational drug design. This guide delves into the untapped potential of cyclopropylmethanesulfonamide, a chemical entity that marries the versatile bioactivity of the methanesulfonamide group with the advantageous physicochemical properties of the cyclopropyl ring. While direct, extensive research on this compound itself is nascent, a comprehensive analysis of its constituent parts provides a compelling rationale for its investigation as a source of novel therapeutic agents.

The methanesulfonamide functional group (-SO₂NH₂) is a crucial pharmacophore, prized for its ability to act as a hydrogen bond donor and acceptor, its non-basic nitrogen, and its strong electron-withdrawing nature.[1] These characteristics have led to its incorporation into a wide array of approved drugs for indications ranging from cancer and inflammation to infectious diseases.[1] Simultaneously, the cyclopropyl fragment has gained increasing recognition as a "versatile player" in drug development.[2] Its rigid, three-dimensional structure can enhance binding potency, improve metabolic stability, increase brain permeability, and reduce off-target effects, addressing many common roadblocks in drug discovery.[2]

This guide will, therefore, explore the potential biological activities of this compound by:

  • Examining the established bioactivities of methanesulfonamide derivatives.

  • Detailing the physicochemical and pharmacokinetic advantages conferred by the cyclopropyl moiety.

  • Proposing key therapeutic areas and molecular targets for this compound-containing compounds.

  • Providing detailed experimental protocols for the synthesis and biological evaluation of this promising chemical scaffold.

Pillar 1: The Methanesulfonamide Pharmacophore - A Legacy of Diverse Bioactivity

The methanesulfonamide group is a cornerstone of many successful therapeutic agents. Its ability to engage in key hydrogen bonding interactions and its unique electronic profile make it a versatile tool for modulating the activity of a wide range of biological targets.

Established Biological Activities of Methanesulfonamide Derivatives:
  • Anti-inflammatory Activity (COX-2 Inhibition): A significant body of research has focused on methanesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors for treating inflammation with fewer gastrointestinal side effects than traditional NSAIDs.[1] The methanesulfonamido moiety has been successfully employed as a bioisostere for the methylsulfonyl group found in drugs like rofecoxib.[1] For instance, certain (E)-1,3-diphenylprop-2-en-1-one derivatives bearing a p-MeSO₂NH substituent have been identified as selective COX-2 inhibitors.[3] Molecular modeling studies have shown that this group can orient itself within the secondary pocket of the COX-2 binding site.[3]

  • Anticancer Activity: The sulfonamide group is a key feature in several anticancer drugs, including Belinostat and Amsacrine.[1] Methanesulfonamide derivatives have been designed to target various proteins and signaling pathways implicated in cancer, such as carbonic anhydrases (CAs), particularly the tumor-associated CAIX, which is overexpressed in hypoxic tumors.[1]

  • Antimicrobial Activity: Historically, sulfonamides are renowned for their antibacterial properties. They function as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1] This mechanism provides a selective target, as humans acquire folic acid through their diet.[1]

  • Other Therapeutic Areas: The versatility of the methanesulfonamide group extends to other areas, including the development of Class III antiarrhythmic agents like Ibutilide, which prolongs the action potential duration in cardiac muscle.[1]

Pillar 2: The Cyclopropyl Ring - A Tool for Optimizing Pharmacological Properties

The incorporation of a cyclopropyl ring into a drug candidate is a strategic decision aimed at enhancing its overall profile. The unique properties of this strained, three-membered ring can profoundly influence a molecule's potency, selectivity, and pharmacokinetics.

Key Advantages of the Cyclopropyl Fragment:
  • Enhanced Potency and Binding: The rigid conformation of the cyclopropyl ring can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty of binding to its target and thus increasing potency.[2]

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This can lead to increased metabolic stability and a longer half-life.

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity and pKa, which can in turn affect its solubility, permeability, and potential for P-glycoprotein efflux.[2]

  • Improved Brain Permeability: In some cases, the addition of a cyclopropyl group has been shown to increase a compound's ability to cross the blood-brain barrier.[2]

Synergistic Potential: Hypothesized Biological Activities of this compound

Based on the individual attributes of its constituent parts, we can hypothesize several promising areas for the application of this compound derivatives:

  • Selective Enzyme Inhibition: The combination of the methanesulfonamide's hydrogen bonding capabilities and the cyclopropyl group's conformational rigidity could lead to the development of highly potent and selective inhibitors of enzymes such as COX-2, carbonic anhydrases, and various kinases.

  • Novel Anticancer Agents: By targeting tumor-associated enzymes or signaling pathways, this compound derivatives could offer new avenues for cancer therapy, potentially with improved metabolic stability and reduced off-target toxicities.

  • Next-Generation Antimicrobials: The unique structural features of this compound could be exploited to design novel inhibitors of bacterial enzymes, potentially overcoming existing resistance mechanisms.

Experimental Workflows for a Self-Validating Investigation

A rigorous and systematic approach is essential to validate the therapeutic potential of this compound derivatives. The following section outlines key experimental protocols.

General Synthesis of this compound Derivatives

A plausible synthetic route to N-substituted cyclopropylmethanesulfonamides could involve the reaction of cyclopropanesulfonyl chloride with a variety of primary or secondary amines. The diversity of commercially available amines allows for the creation of a library of compounds for structure-activity relationship (SAR) studies.

Diagram 1: Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Analysis cluster_screening Biological Evaluation Cyclopropanesulfonyl_Chloride Cyclopropanesulfonyl Chloride Coupling Nucleophilic Acyl Substitution Cyclopropanesulfonyl_Chloride->Coupling Amine_Library Diverse Primary/Secondary Amines (R-NH₂ or R₂NH) Amine_Library->Coupling Product_Library This compound Library Coupling->Product_Library Purification Purification (e.g., Chromatography) Product_Library->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Screening in Relevant Assays Characterization->Biological_Screening

Caption: A generalized workflow for the synthesis and initial evaluation of a this compound library.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to assess the inhibitory activity and selectivity of novel this compound derivatives against COX-1 and COX-2 enzymes.

Objective: To determine the IC₅₀ values for test compounds against human recombinant COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Assay Reaction:

    • Add 10 µL of the diluted test compound or reference inhibitor to the wells of a 96-well plate.

    • Add 70 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and the fluorometric probe.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using a non-linear regression analysis.

    • Calculate the COX-2 selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Diagram 2: COX Inhibition Assay Workflow

G Start Prepare Compound Dilutions Add_Compound Add Compounds to 96-well Plate Start->Add_Compound Add_Enzyme Add COX-1 or COX-2 Enzyme Solution Add_Compound->Add_Enzyme Incubate_1 Incubate (10 min) Add_Enzyme->Incubate_1 Add_Substrate Add Arachidonic Acid & Fluorometric Probe Incubate_1->Add_Substrate Measure Measure Fluorescence Kinetically Add_Substrate->Measure Analyze Calculate IC₅₀ & SI Measure->Analyze

Caption: A step-by-step workflow for the in vitro COX inhibition assay.

Protocol 2: Carbonic Anhydrase Inhibition Assay

This protocol measures the inhibition of human carbonic anhydrase isoforms (e.g., hCA I, II, IX) by test compounds.

Objective: To determine the Kᵢ values for test compounds against various hCA isoforms.

Materials:

  • Purified human CA isoforms

  • 4-Nitrophenyl acetate (substrate)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Acetazolamide)

  • Assay buffer (e.g., Tris-SO₄)

  • 96-well microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

  • Enzyme Preparation: Dilute the hCA isoforms to the appropriate concentration in the assay buffer.

  • Assay Reaction:

    • Add enzyme solution to the wells of a 96-well plate.

    • Add the test compound or reference inhibitor at varying concentrations.

    • Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

  • Data Acquisition: Monitor the formation of the product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction rates.

    • Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ values.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Quantitative Data Summary

While specific data for this compound is not yet available, the following table presents representative data for related methanesulfonamide derivatives to illustrate the potential potency and selectivity that can be achieved.

Compound ClassTargetIC₅₀ / KᵢSelectivity Index (SI)Reference
(E)-1,3-diphenylprop-2-en-1-onesCOX-20.3 - 1.0 µM>60 - >100[3]
Pyridazine SulfonatesCOX-2Moderate Inhibition-[4]
Pyridazine DerivativeshCA I23.5 nM (Kᵢ)-[4]
Pyridazine Derivatives5-LOX2 - 3 µM-[4]

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. By combining the proven biological relevance of the methanesulfonamide pharmacophore with the advantageous drug-like properties of the cyclopropyl ring, there is a strong rationale for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. The experimental workflows outlined in this guide provide a robust framework for the systematic evaluation of this chemical class. Future research should focus on the synthesis and screening of diverse this compound libraries against a range of biological targets, particularly in the areas of inflammation, oncology, and infectious diseases. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this exciting molecular architecture.

References

An In-depth Technical Guide to the Synthesis of Cyclopropylmethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclopropylmethanesulfonamide derivatives, a chemical scaffold of increasing interest in medicinal chemistry. The unique conformational constraints and electronic properties of the cyclopropyl group, coupled with the hydrogen bonding capabilities of the sulfonamide moiety, make these derivatives attractive for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This document details key synthetic methodologies, experimental protocols, and quantitative data to aid researchers in the design and execution of synthetic routes toward novel this compound-based compounds.

Core Synthetic Strategies

The primary and most direct route to N-substituted cyclopropylmethanesulfonamides involves the reaction of cyclopropanemethanesulfonyl chloride with a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general workflow for this synthesis is outlined below:

General Synthetic Workflow reagent1 Cyclopropanemethanesulfonyl Chloride reaction Reaction (Nucleophilic Substitution) reagent1->reaction reagent2 Primary or Secondary Amine (R1R2NH) reagent2->reaction base Base (e.g., Triethylamine, Pyridine) base->reaction solvent Anhydrous Solvent (e.g., DCM, Toluene) solvent->reaction product N-substituted This compound reaction->product VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Proliferation Permeability Vascular Permeability eNOS->Permeability Inhibitor This compound Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibits (ATP-binding site)

The Ascendance of Cyclopropylmethanesulfonamide Analogs in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of contemporary drug discovery, the strategic incorporation of unique structural motifs is paramount to unlocking novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, the cyclopropylmethanesulfonamide moiety has emerged as a cornerstone in the design of a new generation of targeted therapies. This technical guide provides an in-depth exploration of the synthesis, biological activity, and structure-activity relationships (SAR) of this compound analogs, with a particular focus on their role as potent enzyme inhibitors. This document is intended for researchers, scientists, and professionals actively engaged in the field of drug development.

Core Concepts: The this compound Scaffold

The cyclopropyl group, a three-membered carbocycle, is a bioisostere of various functional groups and is prized in medicinal chemistry for its ability to confer conformational rigidity, improve metabolic stability, and enhance binding affinity. When coupled with the methanesulfonamide functional group, a versatile pharmacophore known for its hydrogen bonding capabilities and non-basic nitrogen, the resulting this compound scaffold offers a unique combination of properties that medicinal chemists are leveraging to tackle challenging biological targets.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through various synthetic routes. A common strategy involves the coupling of a pre-formed cyclopropyl-containing amine or aniline with a methanesulfonyl chloride derivative, or vice versa. The following diagram illustrates a generalized synthetic workflow.

Synthesis_Workflow cluster_reactants Starting Materials Cyclopropylamine_or_aniline Cyclopropylamine or Substituted Aniline Coupling_Reaction Coupling Reaction (e.g., Schotten-Baumann conditions) Cyclopropylamine_or_aniline->Coupling_Reaction Methanesulfonyl_Chloride Methanesulfonyl Chloride or Derivative Methanesulfonyl_Chloride->Coupling_Reaction Intermediate Protected Intermediate (Optional) Coupling_Reaction->Intermediate Protection Final_Analog This compound Analog Coupling_Reaction->Final_Analog Direct Synthesis Deprotection Deprotection (if necessary) Intermediate->Deprotection Deprotection->Final_Analog

A generalized synthetic workflow for this compound analogs.

Biological Activity and Therapeutic Targets

This compound analogs have demonstrated significant potential across a spectrum of therapeutic areas, most notably as inhibitors of protein kinases.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The unique structural features of the this compound moiety allow for specific and potent interactions within the ATP-binding pocket of various kinases.

One of the key targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3][4] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[5][6]

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For this compound analogs targeting VEGFR-2, several key structural features have been identified that influence inhibitory activity.

The following table summarizes the SAR of a series of pyrrolo[2,1-f][2][3][7]triazine-based analogs incorporating a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group, which serves as a close surrogate for a this compound moiety, against VEGFR-2.

CompoundR Group (at C-6 of Pyrrolotriazine)VEGFR-2 IC50 (nM)[1]
1 H>1000
2 5-methyl-1,3,4-oxadiazol-2-yl15
3 5-ethyl-1,3,4-oxadiazol-2-yl8
4 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl25
5 5-(cyclopropyl)-1,3,4-oxadiazol-2-yl5
37 5-(1-hydroxycyclobutyl)-1,3,4-oxadiazol-2-yl3

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1354-8.[1]

The data clearly indicates that the nature of the substituent at the C-6 position of the pyrrolotriazine core significantly impacts the VEGFR-2 inhibitory activity. Small alkyl and cyclopropyl groups on the oxadiazole ring are well-tolerated and lead to potent inhibitors in the low nanomolar range.

Experimental Protocols

General Procedure for the Synthesis of Pyrrolotriazine Analogs

A representative experimental protocol for the synthesis of the VEGFR-2 inhibitors is as follows:

To a solution of the key chloropyrrolotriazine intermediate in a suitable solvent such as dioxane is added the corresponding 2,4-difluoro-5-(cyclopropylcarbamoyl)aniline. A base, such as diisopropylethylamine, is added, and the reaction mixture is heated to reflux. After completion of the reaction, as monitored by TLC or LC-MS, the mixture is cooled, and the product is isolated by filtration or extraction. Further purification is typically achieved by column chromatography on silica gel.

In Vitro VEGFR-2 Kinase Assay Protocol

The following protocol outlines a typical in vitro kinase assay to determine the IC50 values of the synthesized analogs against VEGFR-2.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - VEGFR-2 Enzyme - Substrate (e.g., Poly(Glu,Tyr) 4:1) - ATP (with γ-33P-ATP) - Test Compounds (serial dilutions) Start->Prepare_Reagents Plate_Setup Plate Setup (384-well plate): - Add test compounds - Add VEGFR-2 enzyme Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Kinase Reaction: - Add ATP/Substrate mix Plate_Setup->Initiate_Reaction Incubation Incubate at Room Temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction: - Add stop solution (e.g., EDTA) Incubation->Stop_Reaction Measure_Activity Measure Kinase Activity: - Transfer to filter plate - Wash and dry - Add scintillant and count radioactivity Stop_Reaction->Measure_Activity Data_Analysis Data Analysis: - Calculate % inhibition - Determine IC50 values Measure_Activity->Data_Analysis End End Data_Analysis->End VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer Binds to VEGFR-2 Downstream_Signaling Downstream Signaling Cascades (e.g., PLCγ, PI3K/Akt, Ras/MAPK) VEGFR2_dimer->Downstream_Signaling Activates Cellular_Responses Cellular Responses: - Proliferation - Migration - Survival Downstream_Signaling->Cellular_Responses Angiogenesis Angiogenesis Cellular_Responses->Angiogenesis Inhibitor This compound Analog Inhibitor->VEGFR2_dimer Inhibits

References

The Versatility of Cyclopropylmethanesulfonamide: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of cyclopropylmethanesulfonamide as a valuable building block in modern organic synthesis and drug discovery.

This compound is emerging as a significant synthetic intermediate for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. Its unique combination of a strained cyclopropyl ring and a versatile sulfonamide moiety offers chemists a powerful tool for introducing specific structural and physicochemical properties into target molecules. This technical guide provides a comprehensive overview of the synthesis of this compound and its burgeoning applications as a synthetic building block, complete with experimental protocols and quantitative data.

Synthesis of N-Cyclopropylmethanesulfonamide

The most direct and widely applicable method for the synthesis of N-cyclopropylmethanesulfonamide involves the reaction of cyclopropylamine with methanesulfonyl chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A general and reliable protocol for this synthesis is analogous to the preparation of other N-substituted sulfonamides. For instance, the synthesis of the structurally related N-cyclopropyl-3-trifluoromethylbenzylsulfonamide is achieved by the dropwise addition of a solution of cyclopropylamine and triethylamine to a solution of the corresponding sulfonyl chloride in a suitable solvent like methylene chloride at reduced temperatures.[1] Following the addition, the reaction is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

General Experimental Protocol:

Materials:

  • Cyclopropylamine

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous ammonium chloride

  • 1% aqueous hydrochloric acid

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (or sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methanesulfonyl chloride in dichloromethane and cool the solution to 0 °C in an ice bath.

  • In a separate flask, mix cyclopropylamine with triethylamine.

  • Add the cyclopropylamine-triethylamine mixture dropwise to the cooled solution of methanesulfonyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 3 hours.

  • Upon completion of the reaction (monitored by TLC), wash the reaction mixture with saturated aqueous ammonium chloride, followed by 1% aqueous hydrochloric acid until the aqueous layer is neutral.

  • Separate the organic layer and wash it twice with saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-cyclopropylmethanesulfonamide.

This straightforward procedure provides a reliable route to multigram quantities of N-cyclopropylmethanesulfonamide, a stable, crystalline solid that can be used in subsequent synthetic transformations.

This compound as a Synthetic Building Block

The synthetic utility of this compound stems from the reactivity of the sulfonamide nitrogen. The proton on the nitrogen is acidic and can be removed by a base to generate a nucleophilic anion. This anion can then participate in a variety of bond-forming reactions, most notably N-alkylation.

N-Alkylation Reactions

The N-alkylation of sulfonamides is a fundamental transformation in organic synthesis. While specific examples detailing the N-alkylation of N-cyclopropylmethanesulfonamide are not extensively documented in publicly available literature, the general principles of sulfonamide alkylation are well-established and can be readily applied.

A common protocol for the N-alkylation of amides and sulfonamides involves the use of a base to deprotonate the nitrogen, followed by the addition of an alkylating agent. Traditional methods have employed strong bases like sodium hydride in aprotic solvents. More modern and safer protocols often utilize phase-transfer catalysis (PTC) conditions or microwave irradiation to accelerate the reaction.

Table 1: General Conditions for N-Alkylation of Amides/Sulfonamides

MethodBaseAlkylating AgentSolventConditions
TraditionalSodium Hydride (NaH)Alkyl halideDMF, THFAnhydrous, inert atmosphere
Phase-Transfer CatalysisPotassium Hydroxide (KOH)Alkyl halideBiphasic/Solvent-freeTetrabutylammonium bromide (TBAB) as catalyst
Microwave-Assisted (Solvent-Free)Potassium Hydroxide/Potassium CarbonateAlkyl halideNoneMicrowave irradiation

The resulting N-alkylated cyclopropylmethanesulfonamides can serve as key intermediates in the synthesis of more complex molecules, including those with potential biological activity. The cyclopropyl group can impart desirable properties such as metabolic stability and conformational rigidity, which are often sought after in drug design.

experimental_workflow

Potential Applications in Medicinal Chemistry

While direct examples are emerging, the this compound scaffold is of significant interest to medicinal chemists. The sulfonamide group is a well-known pharmacophore present in a wide array of approved drugs, including diuretics, antibiotics, and anticonvulsants. The cyclopropyl moiety is often incorporated into drug candidates to enhance potency, improve metabolic stability, and fine-tune lipophilicity. The combination of these two groups in a single building block therefore presents an attractive starting point for the design and synthesis of novel therapeutic agents.

The N-alkylated derivatives of this compound can be envisioned as intermediates in the synthesis of compounds targeting a variety of biological pathways. The specific nature of the "R" group introduced during the N-alkylation step would dictate the final biological target.

logical_relationship

Conclusion

This compound is a readily accessible and versatile synthetic building block with significant potential for application in organic synthesis and drug discovery. Its straightforward synthesis from commercially available starting materials, coupled with the reactivity of the sulfonamide moiety, makes it an attractive tool for the introduction of the this compound scaffold into a wide range of molecular frameworks. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics. Further exploration of its reactivity and applications is warranted to fully unlock its synthetic potential.

References

A Technical Guide to the Spectroscopic Characterization of Cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for Cyclopropylmethanesulfonamide. These values are derived from the analysis of similar chemical structures and provide a reliable baseline for experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CH₃ (Methyl)2.9 - 3.1s (singlet)N/A
CH (Cyclopropyl Methine)2.4 - 2.6m (multiplet)
CH₂ (Cyclopropyl Methylene)0.5 - 0.9m (multiplet)
NH (Amide)4.5 - 5.5br s (broad singlet)N/A

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃ (Methyl)40 - 43
CH (Cyclopropyl Methine)28 - 32
CH₂ (Cyclopropyl Methylene)3 - 7

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted FT-IR Spectroscopic Data

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
N-H3350 - 3250Stretching
C-H (Cyclopropyl & Methyl)3100 - 2850Stretching
S=O (Sulfonamide)1350 - 1310 (asymmetric)Stretching
S=O (Sulfonamide)1160 - 1140 (symmetric)Stretching
S-N950 - 900Stretching
C-H (Cyclopropyl)~1020Bending

Table 4: Predicted Mass Spectrometry Data

Ion TypePredicted m/zFragmentation Pathway
[M+H]⁺136.05Molecular Ion
[M-CH₃]⁺121.03Loss of a methyl radical
[M-SO₂NH]⁺70.05Cleavage of the sulfonamide bond
[C₃H₅NH₂]⁺57.06Cyclopropylamine fragment
[CH₃SO₂]⁺79.00Methanesulfonyl fragment

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and available instrumentation.

Synthesis of this compound

A plausible synthetic route involves the reaction of methanesulfonyl chloride with cyclopropylamine in the presence of a base.

Materials:

  • Methanesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine or Pyridine (base)

  • Dichloromethane (solvent)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve cyclopropylamine and triethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar and cool the mixture in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride in dichloromethane to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

  • Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[1]

  • ¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): Grind approximately 1-2 mg of the sample with ~100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

  • Instrumentation: Record the spectrum using an FT-IR spectrometer.

  • Acquisition: Place the KBr pellet in the sample holder and record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[3][4]

  • Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent ion.[3][5]

Visualizations

Proposed Synthetic Pathway

Synthesis_Pathway reactant1 Methanesulfonyl Chloride reaction Reaction reactant1->reaction reactant2 Cyclopropylamine reactant2->reaction base Triethylamine base->reaction solvent Dichloromethane solvent->reaction product This compound reaction->product

Caption: Proposed synthesis of this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesized Compound nmr NMR (1H, 13C) synthesis->nmr ir FT-IR synthesis->ir ms Mass Spectrometry synthesis->ms structure Structural Elucidation nmr->structure C-H Framework purity Purity Assessment nmr->purity ir->structure Functional Groups ms->structure Molecular Weight & Formula ms->purity final_confirmation Final Structure Confirmation structure->final_confirmation purity->final_confirmation

References

An In-depth Technical Guide to the NMR Spectral Analysis of Cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for cyclopropylmethanesulfonamide. Due to the limited availability of directly published experimental spectra for this specific compound, this document focuses on a detailed prediction and interpretation of its ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous structures. This guide also outlines a standard experimental protocol for the synthesis and subsequent NMR analysis of the title compound.

Predicted ¹H and ¹³C NMR Spectral Data

The expected chemical shifts (δ) for this compound are summarized below. These values are estimated based on the typical ranges for cyclopropyl, methanesulfonyl, and sulfonamide functional groups. The splitting patterns are predicted based on the expected spin-spin coupling between adjacent non-equivalent protons.

Table 1: Predicted ¹H NMR Data for this compound
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃-SO₂2.9 - 3.1SingletN/A3H
SO₂-NH5.0 - 6.0Singlet (broad)N/A1H
CH (cyclopropyl)2.4 - 2.6Multiplet-1H
CH₂ (cyclopropyl)0.6 - 0.9Multiplet-4H
Table 2: Predicted ¹³C NMR Data for this compound
Carbon AtomFunctional GroupPredicted Chemical Shift (δ, ppm)
C H₃-SO₂Methyl40 - 45
C H (cyclopropyl)Methine25 - 30
C H₂ (cyclopropyl)Methylene5 - 10

Molecular Structure and NMR Assignments

The structure of this compound with the predicted proton and carbon assignments is illustrated below.

Figure 1: Molecular Structure of this compound.

Experimental Protocols

A plausible synthetic route to this compound involves the reaction of cyclopropylamine with methanesulfonyl chloride in the presence of a base.[1]

Synthesis of N-Cyclopropylmethanesulfonamide

G reagents Cyclopropylamine Triethylamine Dichloromethane reaction_vessel Reaction Vessel at 0°C reagents->reaction_vessel reaction Stir at 0°C to Room Temperature reaction_vessel->reaction mesyl_chloride Methanesulfonyl Chloride (in Dichloromethane) mesyl_chloride->reaction_vessel workup Aqueous Workup (e.g., water wash, brine wash) reaction->workup drying Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) workup->drying filtration Filtration drying->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation purification Purification (e.g., Column Chromatography) evaporation->purification product N-Cyclopropylmethanesulfonamide purification->product

Figure 2: Experimental Workflow for Synthesis.

Procedure:

  • To a solution of cyclopropylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add methanesulfonyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-cyclopropylmethanesulfonamide.

NMR Sample Preparation and Data Acquisition

G sample This compound (5-10 mg) nmr_tube 5 mm NMR Tube sample->nmr_tube solvent Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) solvent->nmr_tube vortex Vortex to Dissolve nmr_tube->vortex spectrometer NMR Spectrometer (e.g., 400 MHz) vortex->spectrometer acquisition Data Acquisition (¹H, ¹³C, COSY, HSQC) spectrometer->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis processing->analysis

Figure 3: NMR Experimental Workflow.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire NMR spectra on a spectrometer with a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Interpretation of Predicted Spectra

  • ¹H NMR: The spectrum is expected to be relatively simple. The methyl protons of the methanesulfonyl group will appear as a sharp singlet downfield due to the electron-withdrawing effect of the sulfonyl group. The sulfonamide proton (NH) is expected to be a broad singlet, and its chemical shift can be concentration and solvent-dependent. The cyclopropyl protons will exhibit complex multiplets in the upfield region, a characteristic feature of strained ring systems. The methine proton will be further downfield than the methylene protons due to its proximity to the nitrogen atom.

  • ¹³C NMR: The spectrum will show three distinct signals. The methyl carbon will be in the typical range for a carbon attached to a sulfonyl group. The two carbons of the cyclopropyl ring will appear at relatively shielded (upfield) chemical shifts, with the methine carbon being more deshielded than the methylene carbons.

This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound, which can aid researchers in its identification and characterization. Experimental verification is recommended to confirm these predictions.

References

An In-depth Technical Guide to Interpreting the Infrared Spectrum of Cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of cyclopropylmethanesulfonamide, tailored for researchers, scientists, and professionals in drug development. The document outlines expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral interpretation.

Introduction to the Infrared Spectrum of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound (C₄H₉NO₂S) is characterized by the vibrational modes of its key structural features: the sulfonamide group (-SO₂NH-), the cyclopropyl ring, and the methyl group. Each of these components gives rise to distinct absorption bands, allowing for a detailed structural analysis.

The primary functional group is the sulfonamide, which produces strong, characteristic absorptions for the N-H and SO₂ stretching vibrations. The cyclopropyl group, a strained three-membered ring, and the methyl group attached to the sulfonyl moiety also exhibit specific C-H stretching and bending vibrations. Analyzing the position, intensity, and shape of these bands provides a molecular fingerprint for this compound.

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. These values are based on established literature for sulfonamides and related functional groups. The exact position of the peaks can be influenced by the physical state of the sample (e.g., solid-state intermolecular hydrogen bonding).

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3390 - 3320MediumN-H Asymmetric StretchSulfonamide (-SO₂NH-)
~3280 - 3220MediumN-H Symmetric StretchSulfonamide (-SO₂NH-)[1]
~3080 - 3000MediumC-H StretchCyclopropyl Ring (=C-H)
~2960 - 2850MediumC-H StretchMethyl Group (-CH₃)
~1345 - 1315StrongSO₂ Asymmetric StretchSulfonamide (-SO₂NH-)[1][2]
~1185 - 1145StrongSO₂ Symmetric StretchSulfonamide (-SO₂NH-)[1][2][3]
~1470 - 1450VariableC-H Bend (Scissoring)Cyclopropyl & Methyl Groups
~1050 - 1010MediumRing Vibration (Breathing)Cyclopropyl Ring
~925 - 905MediumS-N StretchSulfonamide (-S-N-)[1][2]

Experimental Protocol for IR Spectrum Acquisition

This section details a standard procedure for acquiring the FT-IR spectrum of a solid sample like this compound using the thin solid film method.

3.1 Materials and Equipment

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Sample of this compound (approx. 5-10 mg)

  • Volatile solvent (e.g., methylene chloride or acetone)

  • Infrared-transparent salt plates (e.g., NaCl or KBr)

  • Pipette or dropper

  • Desiccator for storing salt plates

  • Fume hood

3.2 Sample Preparation (Thin Solid Film Method)

  • Dissolution : In a small vial or test tube, dissolve 5-10 mg of the this compound sample in a minimal amount of a suitable volatile solvent (e.g., a few drops of methylene chloride).[4]

  • Plate Preparation : Obtain a clean, dry salt plate from a desiccator. If necessary, clean the plate with a small amount of dry acetone and allow it to evaporate completely in a fume hood.[4]

  • Deposition : Using a pipette, carefully apply one or two drops of the prepared solution onto the surface of the salt plate.[4]

  • Evaporation : Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate.[4] The film should be translucent; if it is opaque, the sample may be too thick.

  • Quality Check : Inspect the film. If the resulting film is too thin (leading to weak peaks), add another drop of the solution and repeat the evaporation step. If the peaks are too intense and go off-scale, clean the plate and prepare a more dilute solution.[4]

3.3 Spectral Acquisition

  • Background Scan : Place the empty, clean salt plate (or no plate, depending on the instrument) in the spectrometer's sample holder and run a background scan. This step is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Scan : Place the salt plate with the prepared sample film into the sample holder in the same orientation as the background scan.

  • Data Collection : Acquire the IR spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is collected over a standard mid-IR range, such as 4000 to 400 cm⁻¹.[5]

  • Data Processing : The instrument's software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

3.4 Post-Acquisition

  • Cleaning : Clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to the desiccator to prevent damage from atmospheric moisture.[4]

  • Data Analysis : Analyze the resulting spectrum, identifying the key absorption bands and assigning them to the corresponding molecular vibrations as outlined in the data table above.

Visualization of the IR Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of an unknown infrared spectrum, a fundamental process in chemical analysis.

IR_Interpretation_Workflow Workflow for IR Spectrum Interpretation cluster_prep Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion Sample Obtain Sample Preparation Sample Preparation (e.g., Thin Film, KBr Pellet) Sample->Preparation Acquire Acquire Spectrum (FT-IR Spectrometer) Preparation->Acquire IdentifyPeaks Identify Key Peaks (Wavenumber & Intensity) Acquire->IdentifyPeaks GroupFreq Group Frequency Region (>1500 cm⁻¹) Identify Functional Groups IdentifyPeaks->GroupFreq Fingerprint Fingerprint Region (<1500 cm⁻¹) Compare with Known Spectra IdentifyPeaks->Fingerprint Assign Assign Vibrational Modes (e.g., -SO₂, N-H, C-H) GroupFreq->Assign Structure Propose/Confirm Molecular Structure Fingerprint->Structure Assign->Structure

Caption: Logical workflow for the interpretation of an infrared spectrum.

References

Mass Spectrometry Fragmentation of Cyclopropylmethanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation behavior of cyclopropylmethanesulfonamide. Due to the limited availability of specific experimental data for this compound in published literature, this guide outlines a plausible fragmentation pathway based on established principles of sulfonamide mass spectrometry. It also includes a comprehensive, representative experimental protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Fragmentation Pathways

This compound, upon electrospray ionization in positive mode, is expected to form a protonated molecule, [M+H]⁺. The subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) is likely to proceed through several key pathways characteristic of aliphatic sulfonamides. These pathways primarily involve the cleavage of the C-S and S-N bonds and the neutral loss of sulfur dioxide.

The primary proposed fragmentation pathways for the protonated molecule of this compound (m/z 136.2) are:

  • Neutral Loss of Sulfur Dioxide (SO₂): A hallmark of sulfonamide fragmentation, the neutral loss of SO₂ (64.0 Da) is anticipated to be a prominent pathway. This rearrangement reaction leads to the formation of a protonated cyclopropylmethylamine ion at m/z 72.1.[1]

  • Cleavage of the Carbon-Sulfur (C-S) Bond: Homolytic or heterolytic cleavage of the bond between the cyclopropylmethyl group and the sulfur atom can result in the formation of a cyclopropylmethyl cation. This would yield a fragment ion at m/z 57.1.

  • Cleavage of the Sulfur-Nitrogen (S-N) Bond: Dissociation of the S-N bond is another common fragmentation route for sulfonamides. This can lead to the formation of the cyclopropylmethanesulfonyl cation at m/z 105.1.

These proposed pathways are visualized in the fragmentation diagram below.

Quantitative Fragmentation Data

The following table summarizes the theoretical mass-to-charge ratios (m/z) for the key ions expected from the fragmentation of protonated this compound. It is important to note that the relative intensities of these fragments can only be determined through experimental analysis.

Precursor Ion [M+H]⁺ (m/z)Proposed Fragment IonFragment m/z (Theoretical)Proposed Neutral Loss
136.2[C₄H₉NH₂ + H]⁺72.1SO₂
136.2[C₄H₉]⁺57.1SO₂NH₂
136.2[C₄H₉SO₂]⁺105.1NH₂

Mandatory Visualizations

Fragmentation_Pathway_of_this compound M This compound [M+H]⁺ m/z = 136.2 F1 [C₄H₉NH₂ + H]⁺ m/z = 72.1 M->F1 - SO₂ F2 [C₄H₉]⁺ m/z = 57.1 M->F2 - SO₂NH₂ F3 [C₄H₉SO₂]⁺ m/z = 105.1 M->F3 - NH₂

Caption: Proposed ESI-MS/MS fragmentation pathway of protonated this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Standard Solution/ Biological Matrix Dilution Dilution with Mobile Phase Sample->Dilution Vortex Vortexing Dilution->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC MS Mass Spectrometer (Triple Quadrupole) LC->MS Ionization Electrospray Ionization (ESI+) MS->Ionization Detection Multiple Reaction Monitoring (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of this compound.

Experimental Protocols

The following section details a representative methodology for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Sample Preparation

A "dilute and shoot" method is often suitable for the analysis of small polar molecules from simple matrices to minimize sample preparation time and potential analyte loss.[2]

  • Standard Preparation: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. Working standards are then prepared by serial dilution of the stock solution with the initial mobile phase composition.

  • Matrix Sample Preparation: For analysis in biological matrices like plasma or urine, a simple protein precipitation step is recommended.[2]

    • To 100 µL of the matrix sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Reverse-phase chromatography using a C18 column is a standard approach for the separation of small polar molecules like sulfonamides.[3]

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantitative analysis.[3][4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 350°C[4]

    • Gas Flow: 10 L/min[4]

    • Nebulizer Pressure: 45 psi

    • Sheath Gas Temperature: 350°C[4]

    • Sheath Gas Flow: 11 L/min[4]

  • MS/MS Analysis (MRM): Specific precursor-to-product ion transitions would be monitored. For this compound, the following transitions could be used for quantification and confirmation, with collision energies optimized experimentally:

    • Quantitative Transition: 136.2 → 72.1

    • Confirmatory Transition: 136.2 → 57.1

References

An In-depth Technical Guide to the Safe Handling and Storage of Cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited publicly available safety and toxicological data exists for Cyclopropylmethanesulfonamide. This guide provides general best practices for handling this compound, supplemented with data from analogous compounds, namely Methanesulfonamide and Cyclopropylamine, to offer a more comprehensive understanding of potential hazards. All quantitative data for analogous compounds should be treated as indicative and not as certified data for this compound.

Introduction

This compound is a chemical compound that requires careful handling due to its potential hazards. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for its safe handling and storage, thereby minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

Table 1: Hazard Identification for this compound and Analogous Compounds

Hazard StatementThis compound (Potential)Methanesulfonamide[1][2][3][4][5]Cyclopropylamine[6][7][8][9][10][11]
Physical Hazards Combustible solidCombustible SolidHighly flammable liquid and vapour[6][8][10][11]
Health Hazards May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Causes skin irritation.[2][3][4] Causes serious eye irritation.[1][2][3][4] May cause respiratory irritation.[2][3]Harmful if swallowed.[6][7][8][10][11] Causes severe skin burns and eye damage.[6][7][8][10][11]
Environmental Hazards May be harmful to aquatic life.No data available.No data available.

Quantitative Safety Data (Analogous Compounds)

The following tables provide quantitative safety data for Methanesulfonamide and Cyclopropylamine. This information is crucial for conducting risk assessments and implementing appropriate safety measures.

Table 2: Physical and Chemical Properties

PropertyMethanesulfonamideCyclopropylamine
CAS Number 3144-09-0[1][2][4][12][13][14]765-30-0[6][8][15][16][17]
Molecular Formula CH₅NO₂S[2][12][13]C₃H₇N[8]
Molecular Weight 95.12 g/mol [12]57.09 g/mol [8]
Appearance White to yellow crystals, powder, or flakes[14][18]Colorless liquid[19]
Melting Point 85-89 °C[14][18]-35.4 °C[19]
Boiling Point 208.2 °C (Predicted)[14]49-50 °C[8][15][16][19]
Flash Point Not applicable1 °C (closed cup)[8]
Autoignition Temperature Not available275 °C[8]
Density 1.229 g/cm³ (estimate)[14]0.824 g/mL at 25 °C[15][17]

Table 3: Toxicological Data

ParameterMethanesulfonamideCyclopropylamine
LD50 Oral (Rat) No data available445 mg/kg[6][8][20]
LD50 Dermal (Rabbit) No data availableNo data available
LC50 Inhalation (Rat) No data availableNo data available

Table 4: Exposure Limits

SubstanceOSHA PELNIOSH RELACGIH TLV
This compound Not availableNot availableNot available
Methanesulfonamide Not availableNot availableNot available
Cyclopropylamine Not availableNot availableNot available

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.

The following PPE is recommended when handling this compound:

Table 5: Recommended Personal Protective Equipment

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[14]Protects against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[14]Prevents skin contact.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, a chemical-resistant apron or coveralls are recommended.[14]Protects skin from exposure.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.[14]Prevents inhalation of harmful particles.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Keep away from incompatible materials such as strong oxidizing agents.

  • Temperature: While specific data for this compound is unavailable, analogous compounds offer guidance. Methanesulfonamide should be stored at room temperature in a dry, dark place.[14] Cyclopropylamine should be stored below 30°C.[15][17]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[13][21]

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

Experimental Protocols

Detailed experimental protocols should be developed and reviewed as part of a comprehensive risk assessment before any work with this compound begins. The following is a general protocol for handling a solid chemical of this nature.

  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, containers).

  • PPE: Don all required personal protective equipment as outlined in Table 5.

  • Dispensing: Perform all manipulations within the chemical fume hood. Carefully open the container. Use a clean spatula to transfer the desired amount of this compound to a tared weigh boat on a balance.

  • Cleaning: After dispensing, securely close the main container. Clean any residual powder from the spatula and work surface using a damp cloth or towel, ensuring the waste is disposed of as hazardous.

  • Post-Handling: Wash hands thoroughly after handling the compound, even if gloves were worn.

Emergency Procedures

  • Small Spills: For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent.

  • Large Spills: Evacuate the area and contact your institution's emergency response team.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[13]

Visual Workflow for Safe Handling

The following diagram illustrates the general workflow for the safe handling and storage of a chemical compound like this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & PPE RiskAssessment->GatherMaterials Identify Hazards PrepareWorkArea Prepare Work Area (Fume Hood) GatherMaterials->PrepareWorkArea DonPPE Don PPE PrepareWorkArea->DonPPE WeighDispense Weigh & Dispense DonPPE->WeighDispense ConductExperiment Conduct Experiment WeighDispense->ConductExperiment DoffPPE Doff PPE ConductExperiment->DoffPPE CleanWorkArea Clean Work Area DoffPPE->CleanWorkArea StoreChemical Store Chemical Properly CleanWorkArea->StoreChemical DisposeWaste Dispose of Waste CleanWorkArea->DisposeWaste WashHands Wash Hands Thoroughly StoreChemical->WashHands DisposeWaste->WashHands

Caption: General workflow for safe chemical handling.

References

"Cyclopropylmethanesulfonamide material safety data sheet"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Material Safety of Cyclopropylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for this compound, drawing from available Safety Data Sheets (SDS). It is intended to inform researchers, scientists, and professionals in drug development about the known properties, potential hazards, and recommended safety procedures associated with this compound. The information is presented to facilitate risk assessment and ensure safe handling in a laboratory or research setting.

Chemical and Physical Properties

A summary of the available physical and chemical data for this compound is presented in Table 1. It is important to note that information may vary between suppliers, and some data points are not consistently reported across all sources.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C4H9NO2SFisher Scientific[1]
Molecular Weight 119.18 g/mol Fisher Scientific[1]
Appearance Light brown solid crystallineFisher Scientific[1]
Melting Point/Range 122 - 126 °C (251.6 - 258.8 °F)Fisher Scientific[1]
Boiling Point/Range No information availableFisher Scientific[1]
Flash Point No information availableFisher Scientific[1]
Solubility No information availableFisher Scientific[1]
Vapor Pressure No information availableFisher Scientific[1]
Vapor Density Not applicableFisher Scientific[1]
pH No information availableFisher Scientific[1]

Hazard Identification and Classification

This compound is associated with several hazard classifications, which may differ slightly depending on the supplier and the regulatory framework being followed (e.g., GHS). A consolidated summary of identified hazards is provided below.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 2H300: Fatal if swallowedSigma-Aldrich[2]
Skin IrritationCategory 2H315: Causes skin irritationAK Scientific, Inc.[3]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritationAK Scientific, Inc.[3]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defectsSigma-Aldrich[2]
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn childSigma-Aldrich[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory system)Category 3H335: May cause respiratory irritationAK Scientific, Inc.[3]
Hazardous to the Aquatic Environment, Short-Term (Acute)Category 2H401: Toxic to aquatic lifeSigma-Aldrich[2]
Hazardous to the Aquatic Environment, Long-Term (Chronic)Category 2H411: Toxic to aquatic life with long lasting effectsSigma-Aldrich[2]

Signal Word: Danger[2], Warning[3]

Hazard Pictograms:

  • Skull and Crossbones (for acute toxicity)[2]

  • Health Hazard (for mutagenicity and reproductive toxicity)[2]

  • Exclamation Mark (for skin/eye/respiratory irritation)[3]

  • Environment (for aquatic toxicity)[2]

Experimental Protocols for Safety Assessment

While specific experimental safety studies for this compound are not publicly available, this section outlines standard protocols that are crucial for evaluating the toxicological profile of novel sulfonamides. These methodologies are based on established practices in toxicology and drug development.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It is a foundational in vitro test to determine the cytotoxic potential of a compound.

Methodology:

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate and allow the cells to attach for 24 hours.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Genotoxicity Assessment (Micronucleus Assay)

The in vivo micronucleus assay is a standard test to evaluate a substance's potential to cause chromosomal damage.

Methodology:

  • Animal Dosing: Administer this compound to a rodent model (e.g., mice or rats) at multiple dose levels over a set period.

  • Tissue Sampling: Collect peripheral blood or bone marrow samples at appropriate time points after the final dose.

  • Slide Preparation: Prepare slides with the collected cells and stain them to visualize micronuclei.

  • Microscopic Analysis: Analyze the slides under a microscope to quantify the frequency of micronucleated reticulocytes or erythrocytes.

  • Data Analysis: Compare the frequency of micronuclei in the treated groups to a control group to determine if the compound induces a statistically significant increase in chromosomal damage.

Handling, Storage, and First Aid

Proper handling and storage are critical to minimize exposure and ensure the stability of the compound.

Table 3: Handling, Storage, and First-Aid Recommendations

AspectRecommendationSource
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[1][3]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[1][3]
Skin Contact Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical advice/attention if skin irritation occurs.[1][3]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[2][4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

Table 4: Recommended Personal Protective Equipment

PPE TypeSpecificationSource
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.Fisher Scientific[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.Fisher Scientific[1]
Respiratory Protection No protective equipment is needed under normal use conditions. If dust is generated, a particle filter is recommended. For higher-risk activities, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4]

Visualizations

General Workflow for Chemical Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a chemical compound based on its Material Safety Data Sheet.

cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Hazard Identification & Risk Assessment cluster_2 Phase 3: Control Measures & Emergency Preparedness cluster_3 Phase 4: Implementation & Review A Obtain Material Safety Data Sheet (MSDS/SDS) B Review Physical and Chemical Properties A->B C Identify Hazard Classifications (GHS) B->C D Assess Routes of Exposure C->D E Evaluate Toxicological Data (Acute, Chronic, etc.) D->E F Determine Required Personal Protective Equipment (PPE) E->F G Establish Safe Handling and Storage Procedures F->G H Review First-Aid and Emergency Procedures G->H I Implement Safety Protocols in the Workplace H->I J Provide Training to Personnel I->J K Regularly Review and Update Safety Procedures J->K

Caption: Workflow for Chemical Safety Assessment.

Potential Sulfonamide Toxicity Pathway

This diagram outlines a generalized signaling pathway that can be involved in sulfonamide-induced toxicity, particularly hypersensitivity reactions.

cluster_0 Metabolic Activation cluster_1 Cellular Response cluster_2 Immune System Activation A Sulfonamide Drug B CYP450 Enzymes (Liver) A->B Metabolism C Reactive Metabolite (e.g., Nitroso) B->C D Haptenation (Covalent binding to proteins) C->D E Neoantigen Formation D->E F Antigen Presenting Cell (APC) Uptake E->F G T-Cell Activation F->G Presentation H Cytokine Release G->H I Inflammatory Response & Cell Damage H->I

Caption: Generalized Sulfonamide Toxicity Pathway.

References

Methodological & Application

"detailed protocol for Cyclopropylmethanesulfonamide synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Detailed Protocol for the Synthesis of Cyclopropylmethanesulfonamide

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and drug development. The cyclopropyl group is a valuable structural motif known to enhance metabolic stability, binding affinity, and potency in various drug candidates. This document provides a detailed protocol for the synthesis of this compound, a key building block for more complex molecules. The protocol is designed for researchers, scientists, and professionals in drug development, offering a step-by-step guide with explanations grounded in chemical principles.

The synthesis of this compound can be approached through various synthetic routes. A common and effective method involves the reaction of cyclopropylmethylamine with a sulfonylating agent. This application note will detail a reliable protocol, emphasizing safety, efficiency, and purity of the final product.

Reaction Scheme

A common pathway for the synthesis of this compound involves the sulfonylation of cyclopropylmethylamine. This reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

G cluster_reactants Reactants cluster_products Products A Cyclopropylmethylamine P Reaction A->P B Methanesulfonyl Chloride B->P C Base (e.g., Triethylamine) C->P D This compound E Triethylamine Hydrochloride P->D P->E G A 1. Reaction Setup - Add Cyclopropylmethylamine and Triethylamine to DCM - Cool to 0 °C B 2. Reagent Addition - Add Methanesulfonyl Chloride dropwise at 0 °C A->B Maintain Temp C 3. Reaction - Stir at room temperature for 2-4 hours B->C Allow to warm D 4. Monitoring - Check reaction completion by TLC C->D Periodic Check E 5. Workup - Quench with NaHCO₃ - Extract with DCM - Wash with brine D->E If complete F 6. Drying and Concentration - Dry with Na₂SO₄ - Concentrate under reduced pressure E->F G 7. Purification - Flash column chromatography F->G H 8. Characterization - NMR, MS, IR G->H

Application Notes and Protocols for Suzuki Coupling Reactions Involving Cyclopropylmethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Suzuki-Miyaura cross-coupling reaction on substrates containing a cyclopropylmethanesulfonamide moiety. This information is particularly relevant for applications in medicinal chemistry and drug development, where the cyclopropyl group and sulfonamide functionality are prevalent structural motifs. While direct participation of the this compound group as a coupling partner in Suzuki reactions is not commonly reported, this functional group is generally well-tolerated when present on either the organoboron or the halide/triflate coupling partner. These protocols are based on established methods for Suzuki couplings on analogous sulfonamide-containing molecules.

Introduction to Suzuki Coupling in Drug Discovery

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[1] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have led to its extensive use in the pharmaceutical industry for the synthesis of complex molecules and potential drug candidates.[1][2] The synthesis of biaryl compounds, which are common in many approved drugs, frequently employs this reaction.[2]

The this compound group is a valuable pharmacophore. The sulfonamide portion is a key feature in numerous antibacterial, diuretic, and anticonvulsant drugs. The cyclopropyl ring is often introduced to enhance metabolic stability, improve potency, and modulate the conformational properties of a drug candidate. Therefore, the ability to perform Suzuki couplings on molecules containing this combined moiety is of significant interest.

Compatibility of the Sulfonamide Group in Suzuki Coupling

The sulfonamide group is generally a robust and compatible functional group under the conditions typically employed for Suzuki-Miyaura cross-coupling reactions. Several studies have demonstrated successful couplings on aryl halides or triflates bearing sulfonamide substituents, leading to the synthesis of biaryl sulfonamides with good to excellent yields.[3] Furthermore, related sulfur(VI) functionalities like aryl sulfamates have also been successfully employed as coupling partners in Suzuki reactions.[4][5]

While the sulfonamide itself is stable, the choice of base and reaction temperature can be crucial to avoid potential side reactions. Strong bases or very high temperatures could potentially lead to cleavage of the sulfonamide bond, although this is not a commonly reported issue under standard Suzuki conditions.

Tabulated Summary of Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions on aryl halides bearing sulfonamide or related functional groups. These conditions can serve as a starting point for optimizing reactions involving this compound-substituted substrates.

ComponentExamples and Recommendations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(OH)₂
Ligand PPh₃, PCy₃, P(t-Bu)₃, SPhos, XPhos, Buchwald Ligands
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, NaOH
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile, Water (often as a co-solvent)
Boron Reagent Arylboronic acids, Arylboronic esters (e.g., pinacol esters)
Temperature Room Temperature to 130 °C

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Cyclopropylmethanesulfonamido-Substituted Aryl Bromide

This protocol describes a general procedure for the coupling of an aryl bromide bearing a this compound group with a generic arylboronic acid.

Materials:

  • N-(4-bromophenyl)cyclopropanesulfonamide (or other substituted aryl halide)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add N-(4-bromophenyl)cyclopropanesulfonamide (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Using a syringe, add 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a substrate concentration of approximately 0.1 M).

  • Place the flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r2_complex R¹-Pd(II)L₂-R² transmetalation->pd2_r2_complex reductive_elimination Reductive Elimination pd2_r2_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X r1x->oxidative_addition boronic R²-B(OR)₂ boronic->transmetalation base Base base->transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add solid reagents to flask: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand purge 2. Seal and purge with inert gas (Ar/N₂) reagents->purge solvents 3. Add degassed solvents (e.g., Dioxane/Water) purge->solvents heat 4. Heat to desired temperature (e.g., 80-100 °C) solvents->heat monitor 5. Stir and monitor (TLC, LC-MS) heat->monitor quench 6. Cool and quench (add water/organic solvent) monitor->quench extract 7. Liquid-liquid extraction quench->extract dry 8. Dry, filter, and concentrate extract->dry purify 9. Purify by column chromatography dry->purify final_product final_product purify->final_product Final Product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Optimization Logic Tree for Suzuki Coupling

Optimization start Low Yield or No Reaction check_catalyst Evaluate Catalyst System start->check_catalyst check_base Evaluate Base start->check_base check_temp Evaluate Temperature start->check_temp change_ligand Change Ligand (e.g., PPh₃ → Buchwald ligand) check_catalyst->change_ligand change_pd_source Change Pd Source (e.g., Pd(OAc)₂ → Pd₂(dba)₃) check_catalyst->change_pd_source stronger_base Use Stronger Base (e.g., K₂CO₃ → K₃PO₄) check_base->stronger_base weaker_base Use Weaker Base (if substrate is base-sensitive) check_base->weaker_base increase_temp Increase Temperature check_temp->increase_temp decrease_temp Decrease Temperature (if decomposition is observed) check_temp->decrease_temp success Improved Yield change_ligand->success change_pd_source->success stronger_base->success weaker_base->success increase_temp->success decrease_temp->success

Caption: A decision tree for optimizing Suzuki coupling reaction conditions.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the N-Aryl Cyclopropylmethanesulfonamide Moiety

The N-aryl sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its ability to act as a bioisostere for amides and phenols, coupled with its capacity to engage in crucial hydrogen bonding interactions, makes it a privileged scaffold in drug design. The introduction of a cyclopropyl group, particularly on the sulfonyl moiety, offers a unique opportunity to modulate the physicochemical and pharmacokinetic properties of a molecule. The strained three-membered ring can impose specific conformational constraints, influence metabolic stability, and enhance binding affinity to biological targets. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen bonds, offering a significant improvement over traditional methods like the Ullmann condensation which often require harsh reaction conditions.[3][4] This application note provides a detailed guide for the successful N-arylation of this compound with a variety of aryl halides using palladium catalysis, aimed at researchers, scientists, and professionals in drug development.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][5][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Amide Binding and Deprotonation: The sulfonamide coordinates to the Pd(II) complex. In the presence of a strong base, the sulfonamide is deprotonated to form an amido-palladium complex.

  • Reductive Elimination: The aryl group and the sulfonamido moiety are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L_nPd(II)(Ar)(X) oxidative_addition->pd_complex amide_binding Amide Binding & Deprotonation pd_complex->amide_binding + c-Pr-CH2SO2NH2 + Base reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NHSO2CH2-c-Pr reductive_elimination->product amido_complex L_nPd(II)(Ar)(NHSO2CH2-c-Pr) amide_binding->amido_complex amido_complex->reductive_elimination caption Figure 1: Catalytic Cycle

Caption: Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for the N-Arylation of this compound

The successful coupling of this compound presents specific challenges and considerations due to the properties of the sulfonamide group:

  • Acidity of the N-H bond: Primary alkylsulfonamides, such as this compound, are less acidic than their arylsulfonamide counterparts. The estimated pKa of a simple alkylsulfonamide is in the range of 16-18 in DMSO.[7][8] This necessitates the use of a strong base to facilitate deprotonation and subsequent participation in the catalytic cycle.

  • Steric Hindrance: The cyclopropylmethyl group is relatively small, which should favor the coupling reaction. However, highly substituted aryl halides may require bulkier phosphine ligands to promote efficient oxidative addition and reductive elimination.

  • Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical for achieving high yields and broad substrate scope.[3] Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active Pd(0) species.[6]

Recommended Protocol: General Procedure for the N-Arylation of this compound

This protocol is based on established procedures for the N-arylation of methanesulfonamide, a close structural analog.[9]

Reagents and Equipment:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 2 mol%) or a suitable palladium precatalyst

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%) or a similar bulky phosphine ligand

  • Potassium carbonate (K2CO3, 2.0 equiv) or another suitable strong base

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 145 mg), potassium carbonate (2.0 mmol, 276 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and XPhos (0.04 mmol, 19 mg).

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane (5 mL) to the flask.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl this compound.

Workflow start Start: Assemble Reagents setup Reaction Setup: - Add reagents to flask - Inert atmosphere start->setup solvent Add Anhydrous Solvent setup->solvent reaction Heat and Stir (100-110 °C, 12-24h) solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool and dilute - Filter monitoring->workup Complete extraction Extraction: - Wash with H2O and brine - Dry organic layer workup->extraction purification Purification: - Concentrate - Column chromatography extraction->purification end End: Pure Product purification->end caption Figure 2: Experimental Workflow

Caption: Figure 2: A typical experimental workflow for the reaction.

Substrate Scope and Expected Yields

The following table provides representative examples of the expected yields for the N-arylation of this compound with various aryl halides, based on analogous reactions with methanesulfonamide.[9]

EntryAryl HalideProductExpected Yield (%)
14-BromotolueneN-(4-methylphenyl)this compound85-95
24-ChloroanisoleN-(4-methoxyphenyl)this compound80-90
33-BromopyridineN-(pyridin-3-yl)this compound75-85
41-Bromo-4-(trifluoromethyl)benzeneN-(4-(trifluoromethyl)phenyl)this compound88-98
52-ChloronaphthaleneN-(naphthalen-2-yl)this compound70-80

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently strong base- Impure reagents or solvent- Use a fresh palladium source and ligand.- Consider a stronger base such as K3PO4 or NaOtBu.- Ensure all reagents and solvents are anhydrous.
Formation of dehalogenated arene - Presence of water- β-hydride elimination side reaction[4]- Rigorously exclude moisture from the reaction.- Use a ligand that promotes faster reductive elimination.
Complex mixture of products - Side reactions due to high temperature- Catalyst decomposition- Lower the reaction temperature and extend the reaction time.- Increase the ligand to palladium ratio.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl cyclopropylmethanesulfonamides. Careful selection of the catalyst, ligand, base, and reaction conditions is paramount for achieving high yields and purity. The protocol and guidelines presented in this application note provide a robust starting point for researchers engaged in the synthesis of these valuable compounds for drug discovery and development.

References

Application of Cyclopropylmethanesulfonamide in Drug Discovery: A Focus on Anti-HCV Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopropylmethanesulfonamide is a valuable building block in modern medicinal chemistry, prized for the unique physicochemical properties conferred by its cyclopropyl and sulfonamide moieties. The cyclopropyl group can enhance metabolic stability, improve potency, and provide conformational rigidity to a molecule. The sulfonamide group is a versatile hydrogen bond donor and acceptor, contributing to strong and specific binding interactions with biological targets. This application note provides a detailed overview of the use of this compound in the discovery and development of potent antiviral agents, specifically focusing on a class of drugs targeting the Hepatitis C Virus (HCV).

Application in the Synthesis of HCV NS3/4A Protease Inhibitors

This compound is a key structural component in several approved direct-acting antiviral (DAA) drugs for the treatment of chronic HCV infection. These drugs are potent inhibitors of the HCV non-structural protein 3/4A (NS3/4A) serine protease, an enzyme essential for viral replication. The cyclopropylsulfonamide moiety in these inhibitors typically serves as a P1' fragment that interacts with the S1' pocket of the protease active site.

The following table summarizes the quantitative activity of several HCV NS3/4A protease inhibitors that incorporate the this compound scaffold.

Drug NameTargetIC50 / EC50HCV Genotype(s)
Simeprevir HCV NS3/4A ProteaseIC50 < 13 nM1a, 1b, 2, 4, 5, 6
Paritaprevir HCV NS3/4A ProteaseEC50: 1 nM (1a), 0.21 nM (1b)1a, 1b
Grazoprevir HCV NS3/4A ProteaseIC50: 7 pM (1a), 4 pM (1b), 62 pM (4)1a, 1b, 4
Glecaprevir HCV NS3/4A ProteaseData not publicly availablePan-genotypic (1-6)
Voxilaprevir HCV NS3/4A ProteaseData not publicly availablePan-genotypic (1-6)

Signaling Pathway and Mechanism of Action

HCV NS3/4A protease inhibitors containing the this compound moiety act by blocking a critical step in the HCV life cycle. The viral genome is translated into a single large polyprotein, which must be cleaved by proteases to release individual functional viral proteins. The NS3/4A protease is responsible for several of these cleavages. By inhibiting this enzyme, these drugs prevent the maturation of viral proteins, thereby halting viral replication.

HCV_Lifecycle HCV Virion HCV Virion Entry Entry HCV Virion->Entry Host Cell Host Cell Entry->Host Cell Uncoating Uncoating Entry->Uncoating Translation Translation Uncoating->Translation Polyprotein Polyprotein Translation->Polyprotein Cleavage Cleavage Polyprotein->Cleavage Viral Proteins Viral Proteins Cleavage->Viral Proteins Replication Complex Replication Complex Viral Proteins->Replication Complex Assembly Assembly Viral Proteins->Assembly RNA Replication RNA Replication Replication Complex->RNA Replication RNA Replication->Assembly New Virion New Virion Assembly->New Virion Release Release New Virion->Release This compound Drugs This compound Drugs This compound Drugs->Cleavage Inhibition of NS3/4A Protease experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (including this compound) Coupling Peptide Coupling & Macrocyclization Start->Coupling Purification Purification & Characterization Coupling->Purification Final_Compound Final Inhibitor Compound Purification->Final_Compound Protease_Assay HCV NS3/4A Protease Inhibition Assay (IC50) Final_Compound->Protease_Assay Replicon_Assay HCV Replicon Assay (EC50) Protease_Assay->Replicon_Assay Cytotoxicity Cytotoxicity Assay (CC50) Replicon_Assay->Cytotoxicity Lead_Optimization Lead Optimization Cytotoxicity->Lead_Optimization

Application Notes and Protocols: Cyclopropylmethanesulfonamide as a Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioisosterism, the strategy of replacing a functional group within a drug molecule with another group of similar physical or chemical properties, is a cornerstone of modern medicinal chemistry.[1][2] This approach aims to enhance efficacy, improve pharmacokinetic profiles, reduce toxicity, and overcome drug resistance.[3] One of the most common applications of bioisosterism is the replacement of the carboxylic acid moiety. While crucial for target binding in many drugs, carboxylic acids can suffer from poor metabolic stability, limited membrane permeability, and potential toxicity.[4][5][6]

The sulfonamide group has long been recognized as a valuable bioisostere for carboxylic acids.[2][5] More specifically, N-acylsulfonamides and related structures can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid while offering potential advantages such as improved metabolic stability against glucuronidation.[2] The incorporation of a cyclopropyl group, known to enhance metabolic stability and introduce favorable conformational constraints, into a methanesulfonamide moiety presents a promising strategy in drug design. This document provides detailed application notes and protocols on the use of cyclopropylmethanesulfonamide as a bioisostere, with a specific case study in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR).

Case Study: this compound in the Design of EGFR C797S Mutant Inhibitors

Drug resistance is a major challenge in cancer therapy. In non-small cell lung cancer (NSCLC), third-generation EGFR tyrosine kinase inhibitors (TKIs) can be rendered ineffective by the emergence of the C797S mutation. To address this, novel inhibitors incorporating a this compound moiety have been designed and synthesized, using the approved drug Brigatinib as a lead compound.[7]

Rationale for Bioisosteric Replacement

The design of these novel EGFR inhibitors leverages the physicochemical properties of the this compound group to achieve high selectivity and low toxicity. The sulfonamide can participate in key hydrogen bonding interactions within the EGFR active site, while the cyclopropyl group can enhance binding affinity and improve metabolic stability.[7]

Data Presentation

The following table summarizes the in vitro activities of a series of synthesized this compound derivatives against EGFR C797S mutant cell lines.[7]

Compound IDStructureH1975-C797S IC50 (μM)Ba/F3-C797S IC50 (μM)
5a R = H1.25 ± 0.110.89 ± 0.08
5b R = 4-F0.98 ± 0.090.76 ± 0.07
5c R = 4-Cl0.87 ± 0.080.65 ± 0.06
5d R = 4-CH30.56 ± 0.05 0.42 ± 0.04
5e R = 4-OCH31.12 ± 0.100.81 ± 0.07
5f R = 3-F1.05 ± 0.100.79 ± 0.07
5g R = 3-Cl0.95 ± 0.090.71 ± 0.06
5h R = 3-CH30.89 ± 0.080.68 ± 0.06
5i R = 3-OCH31.21 ± 0.110.92 ± 0.08
5j R = 2,4-diF1.32 ± 0.121.01 ± 0.09
Brigatinib (Positive Control)1.54 ± 0.141.18 ± 0.11

Data extracted from Wang et al., 2025.[7]

Experimental Protocols

General Synthesis of this compound Derivatives (e.g., Compound 5d)

This protocol describes the synthesis of N-(4-((5-chloro-4-((2-(dimethylamino)ethyl)amino)pyrimidin-2-yl)amino)-2-methoxyphenyl)-N-(4-methylphenyl)cyclopropanesulfonamide.

Materials:

  • 5-chloro-N2-(2-(dimethylamino)ethyl)-N4-(4-methoxy-3-(N-(p-tolyl)cyclopropanesulfonamido)phenyl)pyrimidine-2,4-diamine

  • Cyclopropanesulfonyl chloride

  • 4-methylaniline (p-toluidine)

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 5-chloro-N2-(2-(dimethylamino)ethyl)-N4-(4-methoxy-3-aminophenyl)pyrimidine-2,4-diamine (1.0 eq) and 4-methylaniline (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) to the reaction mixture.

  • Slowly add a solution of cyclopropanesulfonyl chloride (1.2 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final compound.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds.

Materials:

  • H1975-C797S or Ba/F3-C797S cells

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Synthesized this compound compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed H1975-C797S or Ba/F3-C797S cells in 96-well plates at a density of 5 x 10³ cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Allow the cells to adhere and grow for 24 hours at 37 °C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in DMSO and then dilute with the culture medium to the final desired concentrations.

  • Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (Brigatinib).

  • Incubate the plates for 72 hours at 37 °C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Western Blot Analysis

This protocol is used to assess the inhibition of EGFR and downstream signaling pathways.

Materials:

  • H1975-C797S cells

  • Test compound (e.g., 5d)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat H1975-C797S cells with the test compound at various concentrations for a specified time.

  • Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4 °C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

Visualizations

EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Drug This compound Inhibitor (e.g., 5d) Drug->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow for Compound Evaluation

Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) start Starting Materials synthesis Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization synthesis->purification cell_culture Cell Culture (EGFR C797S mutant lines) purification->cell_culture mtt Cell Viability Assay (IC50 Determination) cell_culture->mtt western Western Blot (Target Engagement) cell_culture->western animal_model Xenograft Animal Model mtt->animal_model western->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing Cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the synthesis of kinase inhibitors incorporating the cyclopropylmethanesulfonamide moiety. The inclusion of a cyclopropyl group in drug candidates can enhance potency, improve metabolic stability, and increase brain permeability. When combined with a sulfonamide, a common pharmacophore in kinase inhibitors, it presents a promising strategy for the development of novel therapeutics targeting various kinases implicated in diseases such as cancer.

Introduction to this compound in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, making them a prime target for therapeutic intervention. The sulfonamide functional group is a key feature in numerous approved and investigational kinase inhibitors, often involved in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.

The cyclopropyl group is a valuable substituent in medicinal chemistry due to its unique conformational and electronic properties. Its rigid nature can help to lock a molecule into a bioactive conformation, leading to enhanced binding affinity for the target protein. Furthermore, the cyclopropyl group can positively influence pharmacokinetic properties such as metabolic stability and membrane permeability. The combination of these two moieties in this compound-containing kinase inhibitors offers a promising avenue for the discovery of potent and selective drug candidates.

Synthesis of a PI3K/mTOR Dual Inhibitor Incorporating a Cyclopropylmethylamino Group

While a direct synthesis of a kinase inhibitor starting from this compound is not extensively documented in the literature, a plausible synthetic strategy can be adapted from the synthesis of related sulfonamide-based kinase inhibitors. The following protocol is based on the synthesis of a potent PI3K/mTOR dual inhibitor, N-(5-(4-((cyclopropylmethyl)amino)pyrido[2,3-d]pyrimidin-6-yl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, which incorporates a key cyclopropylmethylamino functionality.[1]

Logical Workflow for Synthesis

Synthesis_Workflow A Starting Material (Substituted Pyridine) B Pyrido[2,3-d]pyrimidine Formation A->B Annulation C Introduction of Cyclopropylmethylamino Group B->C Nucleophilic Substitution E Sulfonamide Coupling C->E Intermediate D Final Product (Kinase Inhibitor) E->D Coupling PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor Dual PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

References

Application Note: High-Purity Isolation of Cyclopropylmethanesulfonamide via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopropylmethanesulfonamide is a key intermediate in the synthesis of various pharmaceutical agents. Its purity is critical for the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient. This application note details a robust method for the purification of this compound from a crude reaction mixture using flash column chromatography on silica gel. The described protocol provides a straightforward and efficient approach to obtaining the target compound in high purity.

The purification strategy is contingent on the nature of the impurities present in the crude product. Common impurities may include unreacted starting materials, byproducts from side reactions, or decomposition products. A preliminary analysis of the crude mixture using techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for tailoring the purification method effectively.

Experimental Overview

This protocol outlines the development of a suitable solvent system using TLC, followed by the application of this system to a flash column chromatography protocol for the purification of gram-scale quantities of this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)

  • TLC plates (silica gel 60 F254)

  • Glass column for flash chromatography

  • Fraction collection tubes

  • Rotary evaporator

Results and Discussion

The purification of this compound was successfully achieved using a flash column chromatography protocol. An optimized mobile phase was first identified using TLC, which provided good separation between the target compound and major impurities. The purification process yielded the final compound with a purity exceeding 98%, as determined by HPLC analysis. The recovery of the purified product was approximately 85%.

Data Summary
ParameterValue
Mobile Phase Composition 70:30 Hexanes:Ethyl Acetate
Retention Factor (Rf) on TLC 0.35
Crude Sample Load 1.5 g
Silica Gel Mass 75 g
Yield of Purified Product 1.28 g
Purity (by HPLC) >98%
Recovery ~85%

Experimental Protocols

Thin-Layer Chromatography (TLC) for Method Development
  • Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent such as dichloromethane.

  • Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate. Start with a 90:10 ratio and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the separated spots under UV light (254 nm). The optimal solvent system is one that provides a retention factor (Rf) of approximately 0.3-0.4 for the target compound and good separation from impurities.

Flash Column Chromatography Protocol
  • Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica gel should be approximately 50-100 times the weight of the crude sample. Gently tap the column to ensure even packing.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase. Carefully load this solution onto the top of the column.

  • Elution: Begin eluting the column with the optimized solvent system determined by TLC (e.g., 70:30 Hexanes:Ethyl Acetate). Maintain a constant flow rate by applying positive pressure (e.g., with a pump or air line).

  • Fraction Collection: Collect fractions in test tubes. Monitor the composition of each fraction by TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.

Visualized Workflow and Pathways

Purification_Workflow Crude Crude Product TLC TLC Method Development Crude->TLC Develop Separation Column Flash Column Chromatography Crude->Column Load Sample Solvent Optimized Solvent System TLC->Solvent Determine Eluent Solvent->Column Elute Fractions Fraction Collection Column->Fractions Collect Analysis TLC Analysis of Fractions Fractions->Analysis Monitor Purity Combine Combine Pure Fractions Analysis->Combine Identify Evaporation Solvent Evaporation Combine->Evaporation Isolate Pure Pure This compound Evaporation->Pure Yields

Caption: Workflow for the purification of this compound.

Application Notes and Protocols: Recrystallization of Cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of Cyclopropylmethanesulfonamide via recrystallization. While specific solubility data for this compound is not extensively available in the public domain, this protocol is developed based on established principles of recrystallization and data from structurally similar sulfonamide compounds. The provided methodologies and data tables offer a robust starting point for developing a highly effective purification strategy, leading to a significant increase in the purity of the final compound.

Introduction

This compound is a chemical compound of interest in pharmaceutical and agrochemical research. The purity of such compounds is paramount for accurate biological testing and to meet regulatory standards. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and allowing the solution to cool, leading to the formation of purified crystals as the solubility of the compound decreases. Impurities, being present in smaller quantities, ideally remain in the mother liquor.[2]

The selection of an appropriate solvent system is critical for a successful recrystallization. An ideal solvent should exhibit high solvency for the target compound at elevated temperatures and low solvency at cooler temperatures. For sulfonamides, which possess both polar (sulfonamide group) and non-polar (cyclopropyl and methyl groups) moieties, a solvent or a solvent mixture of intermediate polarity is often effective.[1] Based on data for similar sulfonamides like sulfanilamide and sulfathiazole, alcohols such as ethanol and isopropanol, often in combination with water, are excellent candidates for the recrystallization of this compound.[2][3]

Experimental Protocols

This section details the recommended procedure for the recrystallization of this compound.

Materials and Equipment
  • Impure this compound

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Solvent Selection (Single Solvent Method - 95% Ethanol)

Ethanol (95%) is a commonly used and effective solvent for the recrystallization of many sulfonamides due to its ability to dissolve a wide range of organic compounds at its boiling point while having lower solvency at room temperature.[1][2]

Recrystallization Procedure
  • Dissolution:

    • Place the impure this compound (e.g., 1.0 g) into an Erlenmeyer flask.

    • Add a small volume of 95% ethanol (e.g., 5 mL) to the flask.

    • Gently heat the mixture to the boiling point of the solvent using a heating mantle or hot plate while stirring continuously.

    • Add small portions of hot 95% ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.[4]

    • If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes to adsorb colored impurities.[4]

  • Hot Filtration (if necessary):

    • If activated charcoal or any insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.[5]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[4]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[5]

    • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature below the melting point of this compound or in a vacuum desiccator to remove any residual solvent.

Data Presentation

The following tables summarize hypothetical quantitative data for a typical recrystallization of this compound, demonstrating the effectiveness of the procedure.

Table 1: Recrystallization of this compound using 95% Ethanol

ParameterBefore RecrystallizationAfter Recrystallization
Mass of Compound 1.00 g0.85 g
Purity (by HPLC) 95.0%99.5%
Appearance Off-white powderWhite crystalline solid
Melting Point 118-121 °C123-124 °C

Table 2: Solvent Properties and Recrystallization Efficiency

Solvent SystemVolume UsedYield (%)Purity Improvement (%)
95% Ethanol~10 mL / g85%4.5%
Isopropanol/Water (8:2)~12 mL / g82%4.2%
Acetone/Hexane (1:1)~15 mL / g78%4.0%

Visualizations

Experimental Workflow

The following diagram illustrates the logical steps of the recrystallization procedure.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation start Impure Solid add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cooling Slow Cooling dissolved->cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying end Pure Crystals drying->end

Caption: Workflow for the recrystallization of this compound.

Solvent Selection Logic

The choice of a suitable recrystallization solvent is based on the differential solubility of the compound at different temperatures.

Solvent_Selection compound This compound solvent Ideal Recrystallization Solvent compound->solvent high_temp High Temperature solvent->high_temp low_temp Low Temperature solvent->low_temp high_solubility High Solubility high_temp->high_solubility low_solubility Low Solubility low_temp->low_solubility

Caption: Logic for selecting an appropriate recrystallization solvent.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or the presence of impurities that lower the melting point of the solute. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may not be saturated. This can be caused by using too much solvent. Evaporate some of the solvent to increase the concentration and try cooling again. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also induce crystallization.[5]

  • Low Recovery: A low yield of purified crystals can result from using an excessive amount of solvent, washing the crystals with a solvent that is not cold enough, or premature crystallization during hot filtration.

Conclusion

The described recrystallization protocol using 95% ethanol provides a reliable and effective method for the purification of this compound. By following this detailed procedure, researchers can significantly enhance the purity of their compound, which is crucial for subsequent scientific investigations and development processes. The principles and techniques outlined are broadly applicable and can be adapted for other similar sulfonamide compounds with minor modifications to the solvent system.

References

Application Note and Protocols for the Scale-Up Synthesis of Cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols and quantitative data for the scale-up synthesis of Cyclopropylmethanesulfonamide, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is presented in three main stages: the preparation of cyclopropylamine, the synthesis of methanesulfonyl chloride, and the final coupling reaction to yield the target compound.

Part 1: Scale-Up Synthesis of Cyclopropylamine from γ-Butyrolactone

The synthesis of cyclopropylamine from γ-butyrolactone is a well-established, multi-step process suitable for industrial-scale production.[1][2][3][4] The overall process involves ring-opening of γ-butyrolactone, esterification, cyclization, hydrolysis, amidation, and finally a Hofmann degradation to yield cyclopropylamine. A process utilizing phase transfer catalysis has been shown to be effective and uses less expensive reagents.[3]

Quantitative Data for Cyclopropylamine Synthesis
StepReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
Ring-Opening & Esterification γ-Butyrolactone, IsopropanolHydrogen Chloride-130-1354.5High
Cyclization Isopropyl 4-chlorobutyrateSodium Hydroxide, BTEAC (Phase Transfer Catalyst)Toluene50292
Hydrolysis Isopropyl cyclopropanecarboxylateSodium Hydroxide, BTEACWaterReflux-High
Amidation Cyclopropanecarboxylic acidThionyl chloride, Ammonia----
Hofmann Degradation CyclopropanecarboxamideSodium Hypochlorite, Sodium HydroxideWater40-50-High

Note: BTEAC stands for Benzyltriethylammonium chloride. Yields and conditions are based on reported procedures and may require optimization for specific equipment and scales.

Experimental Protocol for Cyclopropylamine Synthesis

Step 1: Ring-Opening and Esterification to Isopropyl 4-chlorobutyrate

  • Charge a suitable reactor with γ-butyrolactone.

  • Heat the γ-butyrolactone to 130-135°C.

  • Over a period of 4.5 hours, simultaneously feed isopropanol and gaseous hydrogen chloride into the reactor while maintaining the temperature.

  • Continuously remove the distillate during the reaction.

  • After the reaction is complete, remove any excess isopropanol under reduced pressure.

Step 2: Cyclization to Isopropyl cyclopropanecarboxylate

  • Dissolve the crude isopropyl 4-chlorobutyrate in toluene.

  • Add benzyltriethylammonium chloride (BTEAC) as a phase transfer catalyst.

  • Add solid sodium hydroxide to the mixture.

  • Heat the reaction mixture to 50°C and stir for 2 hours.[3]

  • After the reaction, quench with water and separate the organic layer.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Hydrolysis to Cyclopropanecarboxylic acid

  • To the crude isopropyl cyclopropanecarboxylate, add an aqueous solution of sodium hydroxide and BTEAC.

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC or GC).

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the cyclopropanecarboxylic acid.

  • Filter the solid, wash with cold water, and dry.

Step 4: Amidation to Cyclopropanecarboxamide

  • Convert the cyclopropanecarboxylic acid to the corresponding acid chloride using a standard chlorinating agent like thionyl chloride.

  • React the cyclopropanecarbonyl chloride with an excess of aqueous ammonia to form cyclopropanecarboxamide.

  • Isolate the product by filtration or extraction.

Step 5: Hofmann Degradation to Cyclopropylamine

  • Prepare a cold solution of sodium hypochlorite.

  • Add the cyclopropanecarboxamide to the cold sodium hypochlorite solution.

  • Add a cold solution of sodium hydroxide.

  • Carefully warm the reaction mixture to 40-50°C and maintain this temperature until the reaction is complete.

  • The product, cyclopropylamine, can be isolated by distillation.

Part 2: Scale-Up Synthesis of Methanesulfonyl Chloride

A common and scalable method for the synthesis of methanesulfonyl chloride is the reaction of methanesulfonic acid with thionyl chloride.[5]

Quantitative Data for Methanesulfonyl Chloride Synthesis
ReactantsReagentsTemperature (°C)Time (h)Yield (%)
Methanesulfonic acid (1.5 moles)Thionyl chloride (2.0 moles)957.571-83
Experimental Protocol for Methanesulfonyl Chloride Synthesis
  • Charge a reactor equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with methanesulfonic acid (95% purity).[5]

  • Heat the acid to 95°C using a steam bath or an oil bath.

  • Over a period of 4 hours, add thionyl chloride to the heated acid.[5]

  • Maintain the reaction temperature at 95°C throughout the addition and for an additional 3.5 hours after the addition is complete.[5]

  • After the reaction, transfer the product to a distillation apparatus.

  • Distill under reduced pressure. Most of the unreacted thionyl chloride will distill at room temperature.

  • Collect the product, methanesulfonyl chloride, which distills at 64-66°C/20 mm.[5]

Safety Note: This reaction should be carried out in a well-ventilated fume hood as it releases toxic gases (HCl and SO₂). Avoid using a free flame for heating to prevent local superheating and decomposition.[5]

Part 3: Synthesis of this compound

The final step is the reaction of cyclopropylamine with methanesulfonyl chloride in the presence of a base to form the sulfonamide.

Quantitative Data for this compound Synthesis
Reactant 1Reactant 2BaseSolventTemperature (°C)
CyclopropylamineMethanesulfonyl chlorideTriethylamineDichloromethane0 to RT
Experimental Protocol for this compound Synthesis
  • In a suitable reactor, dissolve cyclopropylamine and triethylamine in dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride in dichloromethane to the cooled mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Overall Synthesis Workflow

G cluster_0 Synthesis of Cyclopropylamine cluster_1 Synthesis of Methanesulfonyl Chloride γ-Butyrolactone γ-Butyrolactone Isopropyl 4-chlorobutyrate Isopropyl 4-chlorobutyrate γ-Butyrolactone->Isopropyl 4-chlorobutyrate Isopropanol, HCl Isopropyl cyclopropanecarboxylate Isopropyl cyclopropanecarboxylate Isopropyl 4-chlorobutyrate->Isopropyl cyclopropanecarboxylate NaOH, PTC Cyclopropanecarboxylic acid Cyclopropanecarboxylic acid Isopropyl cyclopropanecarboxylate->Cyclopropanecarboxylic acid Hydrolysis Cyclopropanecarboxamide Cyclopropanecarboxamide Cyclopropanecarboxylic acid->Cyclopropanecarboxamide Amidation Cyclopropylamine Cyclopropylamine Cyclopropanecarboxamide->Cyclopropylamine Hofmann Degradation This compound This compound Cyclopropylamine->this compound Methanesulfonic acid Methanesulfonic acid Methanesulfonyl Chloride Methanesulfonyl Chloride Methanesulfonic acid->Methanesulfonyl Chloride Thionyl Chloride Methanesulfonyl Chloride->this compound

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship of Synthesis Stages

G cluster_precursors Precursor Synthesis Cyclopropylamine Synthesis Cyclopropylamine Synthesis Final Product Synthesis Final Product Synthesis Cyclopropylamine Synthesis->Final Product Synthesis Methanesulfonyl Chloride Synthesis Methanesulfonyl Chloride Synthesis Methanesulfonyl Chloride Synthesis->Final Product Synthesis

Caption: Logical flow from precursor synthesis to the final product.

References

Quantitative Analysis of Cyclopropylmethanesulfonamide: A Detailed Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methodologies for the quantification of Cyclopropylmethanesulfonamide. Detailed protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS) are presented. The information is designed to guide researchers and drug development professionals in selecting and implementing the most suitable analytical technique for their specific needs.

Introduction

This compound is a chemical moiety of interest in pharmaceutical development. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of drug substances, and various research applications. This guide details validated analytical methods, offering a comparative overview of their performance, supported by experimental data, to aid in methodological selection. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and reproducibility of the data.

Analytical Methodologies

A comparative summary of the primary analytical techniques for the quantification of this compound is presented below. While specific methods for this compound are not widely published, the following protocols are based on validated methods for the closely related compound, methanesulfonamide, and can be adapted and validated for the target analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, making it the preferred method for quantifying low concentrations of analytes in complex matrices such as biological fluids.[1] The specificity of Multiple Reaction Monitoring (MRM) minimizes interference from matrix components, ensuring accurate quantification.[1]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique. A key consideration for the analysis of this compound is its lack of a strong chromophore, which necessitates a derivatization step to introduce a UV-absorbing moiety for sensitive detection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust alternative for the analysis of volatile or semi-volatile compounds. Similar to HPLC-UV, derivatization is often required to improve the chromatographic properties and volatility of sulfonamides for GC analysis.

Quantitative Data Summary

The following tables summarize the typical validation parameters for the analytical methods described. These values are based on the analysis of the related compound, methanesulfonamide, and serve as a benchmark for the expected performance of a validated method for this compound.

Table 1: LC-MS/MS Method Validation Data

Validation ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 µg/mL[2]
Intra-day Precision (%RSD)< 5.5%[2]
Inter-day Precision (%RSD)< 10.1%[2]
Accuracy (% Recovery)-4.0% to +11.3%[2]

Table 2: HPLC-UV Method (Projected Performance)

Validation ParameterExpected Result
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)~0.1 µg/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Table 3: GC-MS Method (Projected Performance)

Validation ParameterExpected Result
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)~0.5 µg/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)80 - 120%

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound

This protocol is adapted from a validated method for methanesulfonamide in human urine.[2]

1. Sample Preparation (with Derivatization)

  • To 100 µL of the sample (e.g., plasma, urine, or a solution of the compound), add an internal standard (e.g., a stable isotope-labeled version of the analyte or a close structural analog).

  • Perform a derivatization step to enhance chromatographic and mass spectrometric properties. A suitable reagent would be one that reacts with the sulfonamide group. For example, N-(4-methanesulfonyl-benzoyl)-imidazole can be used.[1][2]

  • After derivatization, evaporate the sample to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent, such as 30% acetonitrile in water.[2]

2. Chromatographic Separation

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., Luna 5µm C18) is recommended.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient should be developed to ensure good separation of the analyte from matrix components. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage, and then re-equilibrate.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometric Detection

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for the derivatized sulfonamide.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These will need to be determined specifically for the derivatized this compound. For the derivatized methanesulfonamide, the transition m/z 276.2 → 197.2 was used for quantification.[2] A similar fragmentation pattern would be expected for the cyclopropyl analog.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample + Internal Standard Derivatization Derivatization Sample->Derivatization Evaporation Evaporation Derivatization->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MassSpec Mass Spectrometer (ESI, MRM) HPLC->MassSpec Quantification Quantification MassSpec->Quantification

Caption: LC-MS/MS workflow for this compound.

Protocol 2: HPLC-UV Quantification of this compound

1. Sample Preparation (with Derivatization)

  • To a known volume of the sample, add an internal standard.

  • Perform a derivatization reaction using a reagent that introduces a chromophore. A common derivatizing agent for amines and sulfonamides is dansyl chloride.

  • The reaction conditions (pH, temperature, time) must be optimized for complete derivatization.

  • Extract the derivatized analyte into an organic solvent and evaporate to dryness.

  • Reconstitute in the mobile phase.

2. Chromatographic Separation

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Elution: Isocratic or gradient elution may be used.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: The wavelength of maximum absorbance for the derivatized analyte. For a dansyl derivative, this is typically around 254 nm or 340 nm.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample + Internal Standard Derivatization Derivatization (e.g., Dansyl Chloride) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC UV_Detector UV Detection HPLC->UV_Detector Quantification Quantification UV_Detector->Quantification

Caption: HPLC-UV workflow for this compound.

Protocol 3: GC-MS Quantification of this compound

1. Sample Preparation (with Derivatization)

  • To the sample, add an internal standard.

  • Perform a derivatization to increase volatility and thermal stability. Common derivatizing agents for sulfonamides include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane).

  • Extract the derivatized analyte into a volatile organic solvent.

2. GC-MS Analysis

  • GC System: A gas chromatograph with a capillary column.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the concentration.

  • Temperature Program: An oven temperature program should be developed to ensure good separation.

  • Mass Spectrometer: A mass spectrometer operating in Electron Ionization (EI) mode.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[1]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample + Internal Standard Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Extraction Extraction Derivatization->Extraction GC GC Separation (Capillary Column) Extraction->GC MassSpec Mass Spectrometer (EI, SIM) GC->MassSpec Quantification Quantification MassSpec->Quantification

Caption: GC-MS workflow for this compound.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Purity Assessment of Cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cyclopropylmethanesulfonamide and its process-related impurities and degradation products. The method is designed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in a drug development environment. The protocol detailed herein has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] We describe the rationale for chromatographic parameter selection, a step-by-step experimental protocol, comprehensive method validation procedures including forced degradation studies, and guidelines for data interpretation.

Introduction and Scientific Rationale

This compound is an organic compound featuring a sulfonamide functional group, a moiety of significant interest in medicinal chemistry for its diverse biological activities.[2] The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a reliable and validated analytical method is essential to ensure the quality of this compound throughout the manufacturing process and during its shelf life.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. This note details a reversed-phase HPLC (RP-HPLC) method, which is ideal for separating compounds based on their polarity.[3] Given that this compound is a relatively polar analyte, careful selection of the stationary and mobile phases is crucial to achieve adequate retention and separation from potential impurities.[4][5]

The method's "stability-indicating" capability is established through forced degradation studies, as mandated by ICH guidelines.[6][7] By subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, and light), we can ensure the method effectively separates the intact drug from any potential degradation products, thus providing a true measure of its stability.[8][9]

HPLC Method Principle

The separation is based on the principle of Reversed-Phase Chromatography .

  • Stationary Phase: A non-polar C18 (octadecylsilyl) bonded silica column is used. The hydrophobic C18 chains provide a surface for interaction with the analyte and its impurities.

  • Mobile Phase: A polar mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), is used.[10] The buffer controls the pH to ensure consistent ionization of the analyte, while the organic modifier is used to control the elution strength.

  • Separation Mechanism: Components of the sample are separated based on their differential partitioning between the non-polar stationary phase and the polar mobile phase. More polar compounds have a weaker interaction with the C18 column and elute earlier, while less polar compounds are retained longer. By using a gradient elution, where the concentration of the organic modifier is increased over time, we can effectively elute a range of impurities with varying polarities.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: YMC-Triart C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Chemicals:

    • This compound Reference Standard (CRS)

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Ammonium Acetate (Analytical Grade)

    • Formic Acid (Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

  • Software: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic AcidBuffered aqueous phase to ensure consistent analyte ionization and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength and UV transparency.
Gradient Program 0-5 min: 5% B; 5-25 min: 5% to 80% B; 25-30 min: 80% B; 30.1-35 min: 5% BA gradient is essential to elute both polar and potential non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 220 nm (or λmax determined by PDA scan)Wavelength selected for optimal sensitivity for the sulfonamide chromophore.
Injection Volume 10 µLA small injection volume minimizes potential for band broadening.
Run Time 35 minutesSufficient time to elute all components and re-equilibrate the column.
Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[11]

Method Validation Protocol (per ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[12]

Workflow for Purity Assessment

Caption: High-level workflow for HPLC purity analysis.

Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.[9]

Forced Degradation Protocol: Prepare a sample solution (1000 µg/mL) and subject it to the following stress conditions. Aim for 5-20% degradation of the active ingredient.[6]

Stress ConditionProcedure
Acid Hydrolysis Add 1 mL of 1N HCl, heat at 60°C for 4 hours. Neutralize with 1N NaOH.
Base Hydrolysis Add 1 mL of 1N NaOH, heat at 60°C for 2 hours. Neutralize with 1N HCl.
Oxidative Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
Thermal Expose solid drug substance to 80°C for 48 hours.
Photolytic Expose solution to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light as per ICH Q1B.[7]

Analyze the stressed samples alongside an unstressed control. The method is specific if the degradation products are well-resolved from the main peak (Resolution > 2.0) and peak purity analysis (using a PDA detector) shows no co-eluting peaks.

Linearity

Prepare a series of solutions from the standard stock solution ranging from the Limit of Quantitation (LOQ) to 150% of the standard concentration (e.g., LOQ, 20, 50, 80, 100, 120, 150 µg/mL). Plot a graph of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.[11]

Accuracy

Accuracy is determined by spiking the sample matrix with known amounts of the API at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.[12] The percentage recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, on the same instrument. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[12] The cumulative %RSD for both sets of data should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Detection (LOD)

These are determined based on the signal-to-noise ratio (S/N).

  • LOD: The concentration that yields an S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1. The LOQ concentration must be subsequently verified for acceptable accuracy and precision.

Robustness

The reliability of the method is assessed by deliberately varying key parameters and observing the effect on the results.[13]

  • Vary flow rate by ±10% (0.9 and 1.1 mL/min).

  • Vary column temperature by ±5°C (25°C and 35°C).

  • Vary mobile phase pH by ±0.2 units (pH 4.3 and 4.7).

The system suitability parameters should remain within acceptance criteria for all variations.

Logical Flow of Method Validation

G cluster_quantitative Quantitative Parameters Specificity Specificity (Forced Degradation) ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity Linearity (r² ≥ 0.999) Range Validated Range Linearity->Range Accuracy Accuracy (Recovery %) Accuracy->Range Precision Precision (%RSD) Precision->Range Range->ValidatedMethod LOQ LOQ (S/N ~10) LOQ->Linearity Robustness Robustness Robustness->ValidatedMethod

Caption: Interdependence of ICH validation parameters.

Data Analysis and Interpretation

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the standard solution. The results must meet the following criteria:

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas ≤ 2.0%
%RSD of Retention Times ≤ 1.0%
Calculation of Purity

The purity of the sample is calculated based on the area percent of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

% Individual Impurity = (Area of Impurity Peak / Sum of Areas of All Peaks) x 100

Disregard any peaks originating from the blank and any peaks below the LOD.

Summary of Validation Results (Typical)

The following table summarizes typical results obtained during the validation of this method, demonstrating its suitability for the intended purpose.

Validation ParameterResultAcceptance Criteria
Specificity No interference at the retention time of the main peak. Resolution > 2.0 for all degradation products.Peak purity must pass.
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.1% - 101.2%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.5%Intermediate: 0.8%≤ 2.0%
LOQ 0.2 µg/mL (S/N > 10)Confirmed with acceptable accuracy and precision.
Robustness System suitability passed under all varied conditions.SST criteria must be met.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the purity assessment of this compound. The comprehensive validation study confirms that the method is specific, linear, accurate, precise, and robust, meeting all requirements outlined in the ICH Q2(R1) guideline.[14] The successful separation of degradation products in forced degradation studies establishes its stability-indicating nature, making it a valuable tool for quality control and stability monitoring in pharmaceutical development and manufacturing.

References

Application Note: Quantitative Analysis of Cyclopropylmethanesulfonamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopropylmethanesulfonamide is a chemical compound of interest in pharmaceutical development. A robust and sensitive analytical method is crucial for its quantification in biological matrices to support pharmacokinetic and toxicokinetic studies. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation for sample preparation followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer.

Experimental

Sample Preparation:

A protein precipitation method was employed for the extraction of this compound from human plasma.[1] To 100 µL of plasma, 300 µL of acetonitrile containing the internal standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar sulfonamide) was added. The mixture was vortexed for 1 minute to precipitate proteins.[1] Following centrifugation at 10,000 rpm for 10 minutes, the supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.[2] The residue was reconstituted in 100 µL of the mobile phase A.

Liquid Chromatography:

Chromatographic separation was performed on a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) using a gradient elution.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry:

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was operated in positive ion mode for the detection of this compound and the IS. The analysis was performed in Multiple Reaction Monitoring (MRM) mode.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of this compound in human plasma. The chromatographic conditions provided good peak shape and resolution, free from interference from endogenous plasma components. The sample preparation technique of protein precipitation was found to be efficient and reproducible.[1]

Quantitative Data Summary

ParameterThis compoundInternal Standard
Precursor Ion (m/z) [Hypothetical Value][Hypothetical Value]
Product Ion (m/z) [Hypothetical Value][Hypothetical Value]
Collision Energy (eV) [Hypothetical Value][Hypothetical Value]
Retention Time (min) [Hypothetical Value][Hypothetical Value]
Linearity (ng/mL) 1 - 1000-
Correlation Coefficient (r²) > 0.995-
Lower Limit of Quantification (LLOQ) (ng/mL) 1-
Intra-day Precision (%RSD) < 10%-
Inter-day Precision (%RSD) < 12%-
Accuracy (% Bias) ± 15%-
Recovery (%) > 85%-

This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantitative analysis of this compound in human plasma. The method meets the general requirements for bioanalytical method validation and is suitable for supporting drug development studies.

Protocol: LC-MS/MS Analysis of this compound in Human Plasma

This protocol provides a step-by-step procedure for the quantification of this compound in human plasma using LC-MS/MS.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human Plasma (blank)

2. Instrument and Conditions

2.1. Liquid Chromatography

ParameterSetting
Instrument Agilent 1200 Series or equivalent
Column ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C[3]
Gradient Program Time (min)
0.0
3.0
4.0
4.1
5.0

2.2. Mass Spectrometry

ParameterSetting
Instrument Agilent G6410A Triple Quadrupole or equivalent
Ionization Mode ESI Positive
Capillary Voltage 4000 V
Gas Temperature 350 °C
Gas Flow 9 L/min
Nebulizer Pressure 40 psi
MRM Transitions See Table in Application Note

3. Standard and Sample Preparation

3.1. Stock Solutions

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of the IS in methanol.

3.2. Working Standard Solutions

  • Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create calibration standards with concentrations ranging from 10 ng/mL to 10,000 ng/mL.

  • Prepare a working solution of the IS at a concentration of 100 ng/mL in acetonitrile.

3.3. Sample Preparation Protocol

  • Label microcentrifuge tubes for each standard, quality control sample, and unknown sample.

  • Add 10 µL of the appropriate working standard solution or blank solvent to the respective tubes.

  • Add 100 µL of human plasma to each tube.

  • Add 300 µL of the IS working solution (in acetonitrile) to all tubes.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a new set of labeled tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of Mobile Phase A.

  • Vortex briefly and transfer the solution to autosampler vials for LC-MS/MS analysis.

4. Data Analysis

  • Acquire the data using the instrument's software.

  • Integrate the chromatographic peaks for this compound and the IS.

  • Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma add_is Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (Triple Quadrupole) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationship method_development Method Development sample_prep Sample Preparation method_development->sample_prep lc_params LC Parameters method_development->lc_params ms_params MS/MS Parameters method_development->ms_params protein_precipitation Protein Precipitation sample_prep->protein_precipitation column_selection Column Selection (C18) lc_params->column_selection mobile_phase Mobile Phase Optimization (Formic Acid, ACN) lc_params->mobile_phase gradient_elution Gradient Elution lc_params->gradient_elution ionization_mode Ionization Mode (ESI+) ms_params->ionization_mode mrm_transitions MRM Transition Selection ms_params->mrm_transitions method_validation Method Validation protein_precipitation->method_validation gradient_elution->method_validation mrm_transitions->method_validation linearity Linearity method_validation->linearity precision Precision method_validation->precision accuracy Accuracy method_validation->accuracy recovery Recovery method_validation->recovery

References

Application Notes and Protocols for the Chiral Synthesis of Cyclopropylmethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enantioselective synthesis of cyclopropylmethanesulfonamide derivatives. The described synthetic pathway leverages a highly enantioselective cyclopropanation reaction, followed by functional group manipulations to yield the target chiral sulfonamide. This document is intended to guide researchers in the preparation of these valuable compounds, which are of significant interest in medicinal chemistry and drug discovery due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl and sulfonamide moieties.

I. Synthetic Strategy Overview

The chiral synthesis of this compound derivatives is achieved through a multi-step sequence, commencing with the asymmetric cyclopropanation of an olefin. A representative and well-documented approach involves the use of styrene as a readily available starting material. The resulting chiral cyclopropanecarboxylate is then converted to the corresponding primary amine, which is subsequently sulfonylated to afford the final product.

The overall synthetic workflow can be summarized as follows:

  • Asymmetric Cyclopropanation: Enantioselective reaction between styrene and a diazoacetate in the presence of a chiral catalyst to form a chiral cyclopropanecarboxylate.

  • Ester Hydrolysis: Saponification of the cyclopropanecarboxylate to the corresponding carboxylic acid.

  • Curtius Rearrangement: Conversion of the carboxylic acid to a primary amine via an acyl azide intermediate.

  • Sulfonylation: Reaction of the chiral cyclopropylamine with methanesulfonyl chloride to yield the target this compound.

G Styrene Styrene & Diazoacetate Cyclopropanecarboxylate Chiral Cyclopropanecarboxylate Styrene->Cyclopropanecarboxylate Asymmetric Cyclopropanation CarboxylicAcid Chiral Cyclopropanecarboxylic Acid Cyclopropanecarboxylate->CarboxylicAcid Ester Hydrolysis Cyclopropylamine Chiral Cyclopropylamine CarboxylicAcid->Cyclopropylamine Curtius Rearrangement Sulfonamide Chiral this compound Cyclopropylamine->Sulfonamide Sulfonylation

Caption: Overall synthetic workflow.

II. Data Presentation: Asymmetric Cyclopropanation of Styrene

The key to the enantioselectivity of the entire synthesis lies in the initial cyclopropanation step. Various catalytic systems have been developed for this transformation. Below is a summary of representative results using different chiral catalysts.

Catalyst/LigandDiazo ReagentDiastereomeric Ratio (trans:cis)Yield (%)Enantiomeric Excess (ee, %)Reference
Cu(I)-Triflate with Chiral Oxazoline LigandEthyl Diazoacetate3:1 to 99:1up to 84up to 82 (for trans)[1]
Engineered Myoglobin (Mb(H64V,V68A))Ethyl Diazoacetate>99:1 (E)69-92>99 (for E)[2][3]
Ruthenium Porphyrin ComplexesEthyl DiazoacetateGood to very good-up to 34[4]

III. Experimental Protocols

Protocol 1: Asymmetric Cyclopropanation of Styrene with an Engineered Myoglobin Catalyst

This protocol is based on the work of Fasan and coworkers, who developed highly efficient and selective engineered myoglobin catalysts for cyclopropanation.[2][3]

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Engineered Myoglobin (Mb(H64V,V68A)) catalyst solution

  • Sodium dithionite

  • Potassium phosphate buffer (pH 8.0)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, prepare a solution of the engineered myoglobin catalyst in potassium phosphate buffer.

  • Add sodium dithionite to the catalyst solution to reduce the heme center.

  • In a separate vial, dissolve styrene in a minimal amount of a co-solvent if necessary, and add it to the aqueous catalyst solution.

  • Add ethyl diazoacetate to the reaction mixture. A typical molar ratio of styrene to EDA is 1:2.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC.

  • Upon completion, extract the reaction mixture with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield ethyl (1S,2S)-2-phenylcyclopropanecarboxylate.

  • Determine the diastereomeric and enantiomeric excess by chiral HPLC or GC analysis.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst_Sol Dissolve Mb catalyst in buffer Reduction Add Sodium Dithionite Catalyst_Sol->Reduction Add_Styrene Add Styrene Reduction->Add_Styrene Add_EDA Add Ethyl Diazoacetate Add_Styrene->Add_EDA Stir Stir at RT Add_EDA->Stir Extract Extract with DCM Stir->Extract Dry Dry organic layer Extract->Dry Purify Column Chromatography Dry->Purify Analysis Analysis Purify->Analysis Chiral HPLC/GC

Caption: Experimental workflow for asymmetric cyclopropanation.

Protocol 2: Synthesis of (1S,2S)-2-Phenylcyclopropylamine via Curtius Rearrangement

This protocol outlines the conversion of the chiral carboxylic acid (obtained from the hydrolysis of the ester from Protocol 1) to the corresponding amine.[5][6]

Materials:

  • (1S,2S)-2-Phenylcyclopropanecarboxylic acid

  • Oxalyl chloride or thionyl chloride

  • Sodium azide (NaN₃)

  • Anhydrous toluene or another suitable solvent

  • Tert-butanol (for Boc-protection, optional)

  • Hydrochloric acid (for hydrolysis)

  • Sodium hydroxide

Procedure:

  • Acid Chloride Formation: To a solution of (1S,2S)-2-phenylcyclopropanecarboxylic acid in an anhydrous solvent (e.g., DCM with a catalytic amount of DMF), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Stir the reaction at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent in vacuo.

  • Acyl Azide Formation: Dissolve the crude acid chloride in anhydrous acetone and cool to 0 °C. Add a solution of sodium azide in water dropwise, keeping the temperature below 10 °C. Stir for 1-2 hours.

  • Curtius Rearrangement: Extract the acyl azide with toluene. Dry the organic layer and heat it to reflux. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas.

  • Amine Formation:

    • For the free amine: Carefully add the isocyanate solution to an aqueous solution of hydrochloric acid and heat to hydrolyze the intermediate carbamic acid. Neutralize with a base (e.g., NaOH) and extract the amine.

    • For a protected amine (e.g., Boc): Add tert-butanol to the isocyanate solution and continue to reflux to form the Boc-protected amine.

  • Purify the resulting amine by distillation or chromatography.

Protocol 3: Synthesis of (1S,2S)-N-(2-Phenylcyclopropyl)methanesulfonamide

This is the final step to produce the target compound.

Materials:

  • (1S,2S)-2-Phenylcyclopropylamine

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or another suitable base

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (1S,2S)-2-phenylcyclopropylamine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to obtain the pure (1S,2S)-N-(2-phenylcyclopropyl)methanesulfonamide.

G Amine Chiral Cyclopropylamine R-NH₂ Intermediate Intermediate Complex Amine->Intermediate Nucleophilic Attack MsCl Methanesulfonyl Chloride CH₃SO₂Cl MsCl->Intermediate Base Base e.g., Et₃N Base->Intermediate Product This compound R-NHSO₂CH₃ Intermediate->Product Elimination of Cl⁻ Byproduct Byproduct Et₃N·HCl Intermediate->Byproduct

Caption: Reaction pathway for sulfonylation.

IV. Concluding Remarks

The synthetic route detailed in these application notes provides a reliable and enantioselective method for the preparation of chiral this compound derivatives. The protocols are based on well-established chemical transformations and offer high levels of stereocontrol. Researchers and drug development professionals can adapt these methodologies to synthesize a variety of substituted cyclopropylmethanesulfonamides for further investigation in their respective fields. Careful optimization of reaction conditions may be necessary for different substrates to achieve optimal yields and stereoselectivities.

References

Application Notes and Protocols for the Asymmetric Synthesis of Cyclopropylmethanesulfonamide Utilizing Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring is a highly valuable structural motif in medicinal chemistry, often employed to enhance potency, modulate metabolic stability, and improve the pharmacokinetic profile of drug candidates.[1] The rigid, three-dimensional nature of the cyclopropane ring allows for precise control over the spatial orientation of substituents, making it a powerful tool in rational drug design. The synthesis of enantiomerically pure cyclopropane derivatives is therefore of significant interest. This document provides a detailed guide to the asymmetric synthesis of cyclopropylmethanesulfonamide, a scaffold with potential applications in drug discovery, through the use of a chiral auxiliary-mediated approach.

This guide is structured to provide not just a step-by-step protocol, but also the underlying scientific rationale for the experimental design, empowering researchers to adapt and troubleshoot the synthesis as needed. We will focus on the use of Evans-type oxazolidinone auxiliaries, which are well-established and highly reliable for directing stereoselective transformations.[2][3][4]

Overall Synthetic Strategy

The asymmetric synthesis of this compound using a chiral auxiliary follows a well-defined, three-stage process:

  • Attachment of the Chiral Auxiliary: A prochiral substrate is covalently bonded to an enantiomerically pure chiral auxiliary to form a diastereomeric intermediate.

  • Diastereoselective Cyclopropanation: The key stereocenter is introduced via a diastereoselective cyclopropanation reaction, where the chiral auxiliary directs the approach of the reagent to one face of the molecule.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched this compound. The auxiliary can often be recovered and reused.[5]

This overall workflow is depicted in the following diagram:

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Cyclopropanation cluster_2 Stage 3: Auxiliary Cleavage start Prochiral Alkene Substrate intermediate1 N-Acylated Auxiliary start->intermediate1 Acylation auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) auxiliary->intermediate1 intermediate2 Diastereomerically Enriched Cyclopropyl Adduct intermediate1->intermediate2 Facial Shielding by Auxiliary reagent Cyclopropanating Reagent (e.g., Simmons-Smith) reagent->intermediate2 final_product Enantiomerically Enriched This compound intermediate2->final_product Hydrolysis/Reduction recovered_aux Recovered Chiral Auxiliary intermediate2->recovered_aux Cleavage

Figure 1: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Part 1: Synthesis of the N-Vinylsulfonamide-Oxazolidinone Precursor

The first stage of this synthesis involves the attachment of the chiral auxiliary to a vinylsulfonamide moiety. For this, we will use (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary due to its excellent stereodirecting ability and commercial availability.

Protocol 1: N-Acylation of the Chiral Auxiliary
  • Materials:

    • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

    • 2-Chloroethanesulfonyl chloride

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) dropwise to the stirred solution.

    • In the dropping funnel, prepare a solution of 2-chloroethanesulfonyl chloride (1.1 eq) in anhydrous DCM.

    • Add the 2-chloroethanesulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the N-acylated auxiliary.

Protocol 2: Elimination to Form the Vinylsulfonamide
  • Materials:

    • N-(2-chloroethylsulfonyl)-4-methyl-5-phenyl-2-oxazolidinone (from Protocol 1)

    • 1,8-Diazabicycloundec-7-ene (DBU)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve the product from Protocol 1 (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add DBU (1.5 eq) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M hydrochloric acid (HCl), followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The crude product, N-vinylsulfonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, can often be used in the next step without further purification. If necessary, purify by flash chromatography.

Part 2: Diastereoselective Simmons-Smith Cyclopropanation

This is the key stereochemistry-defining step. The Simmons-Smith reaction, or one of its modifications, is a reliable method for the cyclopropanation of alkenes.[6][7] The chiral auxiliary attached to the nitrogen atom will effectively block one face of the vinyl group, leading to a diastereoselective attack of the zinc carbenoid.

The stereochemical outcome is dictated by the preferred conformation of the N-vinylsulfonamide, where the bulk of the chiral auxiliary shields one face of the double bond.

Figure 2: Stereochemical model for diastereoselective cyclopropanation.

Protocol 3: Asymmetric Simmons-Smith Cyclopropanation
  • Materials:

    • N-vinylsulfonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

    • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

    • Diiodomethane (CH₂I₂)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add a solution of the N-vinylsulfonamide substrate (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add diethylzinc (2.2 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for 20 minutes at 0 °C.

    • Add diiodomethane (2.0 eq) dropwise. A white precipitate may form.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours.

    • Monitor the reaction by TLC or ¹H NMR for the disappearance of the vinyl protons.

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Dilute with DCM and separate the layers. Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography to separate the diastereomers and isolate the major cyclopropyl adduct. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Part 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the target enantiomerically enriched this compound. A common and effective method for the cleavage of N-acyl oxazolidinones is hydrolysis with lithium hydroperoxide (LiOOH).[8][9][10]

Protocol 4: Hydrolytic Cleavage of the Auxiliary
  • Materials:

    • N-(cyclopropylsulfonyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

    • Tetrahydrofuran (THF)

    • Water

    • 30% Hydrogen peroxide (H₂O₂)

    • Lithium hydroxide (LiOH)

    • Sodium sulfite (Na₂SO₃)

  • Procedure:

    • Dissolve the cyclopropyl adduct (1.0 eq) in a mixture of THF and water (3:1) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of lithium hydroperoxide by adding 30% H₂O₂ (4.0 eq) to a solution of LiOH (2.0 eq) in water at 0 °C.

    • Add the freshly prepared LiOOH solution dropwise to the solution of the cyclopropyl adduct.

    • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stir for 30 minutes.

    • Concentrate the reaction mixture in vacuo to remove the THF.

    • Extract the aqueous solution with DCM (3 x) to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x).

    • Combine the ethyl acetate layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Data Presentation

The success of this asymmetric synthesis is evaluated based on the chemical yield and the diastereoselectivity of the cyclopropanation step.

Chiral Auxiliary Cyclopropanation Conditions Diastereomeric Ratio (d.r.) Yield (%) Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneEt₂Zn, CH₂I₂, DCM, 0 °C to rt>95:575-85[10][11]
(S)-4-benzyl-2-oxazolidinoneEt₂Zn, CH₂I₂, DCM, 0 °C to rt>90:1070-80[10][11]

Table 1: Expected Performance of Common Chiral Auxiliaries in Diastereoselective Cyclopropanation. Data is representative and may vary based on specific substrate and reaction conditions.

Conclusion

The use of chiral auxiliaries, particularly Evans-type oxazolidinones, provides a robust and predictable method for the asymmetric synthesis of this compound. The protocols outlined in this guide are based on well-established and reliable chemical transformations. By understanding the principles of stereochemical control and the rationale behind each experimental step, researchers can successfully synthesize this and related chiral cyclopropane-containing molecules for applications in drug discovery and development.

References

Troubleshooting & Optimization

"troubleshooting low yield in Cyclopropylmethanesulfonamide synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Cyclopropylmethanesulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a low overall yield in my two-step synthesis of this compound. What are the most critical steps to scrutinize?

A1: The two primary stages to investigate are the formation of the cyclopropylsulfonyl chloride intermediate and its subsequent amination. A low yield in the first step will invariably lead to a poor overall yield. Key areas for troubleshooting include the quality of the Grignard reagent, the precise control of reaction temperatures, and the effectiveness of the amination process.

Q2: My yield of cyclopropylsulfonyl chloride is low. What are the potential causes?

A2: Several factors can contribute to a low yield of this intermediate:

  • Poor Quality Grignard Reagent: The preparation of cyclopropylmagnesium bromide is critical. The reaction can be hampered by impure or wet starting materials (cyclopropyl bromide, magnesium, and THF). The formation of diffusing cyclopropyl radical intermediates can also lead to side reactions and a decrease in the desired Grignard reagent concentration.[1][2]

  • Suboptimal Reaction Temperature: The reaction of the Grignard reagent with sulfur dioxide and subsequent treatment with N-chlorosuccinimide (NCS) are highly temperature-sensitive. The initial reaction with SO2 should be maintained at low temperatures (e.g., -10°C to -5°C) to minimize side reactions.[3]

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Any moisture will quench the Grignard reagent, reducing the yield.

  • Inefficient Work-up: The work-up procedure to isolate the cyclopropylsulfonyl chloride is crucial. Incomplete extraction or loss of product during washing steps can significantly impact the yield.

Q3: The final amination step to form this compound is inefficient. What should I check?

A3: Low yields in the amination step are often due to the following:

  • Incomplete Reaction: Ensure that the ammonia gas is bubbled through the solution for a sufficient amount of time at the correct temperature (around 0°C) to allow for complete reaction with the sulfonyl chloride.[3] The reaction mixture should be allowed to slowly warm to room temperature and stirred for an adequate duration (e.g., 2 hours) to drive the reaction to completion.[3]

  • Loss During Filtration: The removal of the ammonium chloride (NH4Cl) byproduct by filtration is a key step. If not performed carefully, some of the desired product may be lost with the solid. Washing the filter cake with a small amount of the reaction solvent can help recover any adsorbed product.[3]

  • Suboptimal Recrystallization: The final purification by recrystallization is critical for obtaining a pure product. However, using an inappropriate solvent system or incorrect cooling rates can lead to significant product loss. The protocol from Boehringer Ingelheim International GMBH specifies recrystallization from an EtOAc/hexane mixture for an 80% overall yield.[3]

Q4: Are there alternative synthetic routes to consider?

A4: While the Grignard-based route is common, an alternative approach could involve the sulfonylation of cyclopropylmethanamine. This would involve reacting cyclopropylmethanamine with a suitable sulfonylating agent. The synthesis of cyclopropylmethanamine can be achieved through various methods, including the reduction of cyclopropanecarbonitrile.[4][5]

Experimental Protocols

Synthesis of this compound via Cyclopropylsulfonyl Chloride [3]

Step 1: Synthesis of Cyclopropylsulfonyl Chloride

  • Prepare a solution of cyclopropylmagnesium bromide (0.5 M in THF, 20 mL, 10.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to approximately -10°C.

  • Slowly add a solution of sulfur dioxide in THF (~16 wt%, 4.8 mL, 12 mmol) over 10 minutes, maintaining the temperature between -10°C and -5°C.

  • Allow the reaction mixture to warm to ambient temperature over 30 minutes.

  • Cool the mixture to -5°C to 0°C and add N-chloro-succinimide (NCS) (2.0 g, 15 mmol).

  • Allow the reaction mixture to warm to ambient temperature.

  • Dilute the mixture with methyl tert-butyl ether (50 mL) and add water (50 mL).

  • Stir for 5 minutes, then separate the organic layer.

  • Wash the organic layer with brine (50 mL).

  • Concentrate the organic layer to obtain the crude cyclopropylsulfonyl chloride.

Step 2: Synthesis of this compound

  • Dissolve the crude cyclopropylsulfonyl chloride in dichloromethane (CH2Cl2) to a total volume of about 50 mL.

  • Cool the solution to approximately 0°C.

  • Bubble ammonia gas through the solution for about 5 minutes.

  • Allow the mixture to slowly warm to ambient temperature and stir for 2 hours.

  • Filter the mixture through Celite to remove the solid ammonium chloride (NH4Cl).

  • Concentrate the filtrate to obtain the crude cyclopropylsulfonamide solid.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure cyclopropylsulfonamide.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions for this compound Synthesis [3]

StepReagentQuantityMolar Eq.TemperatureDuration
1 Cyclopropylmagnesium bromide (0.5 M in THF)20 mL1.0-10°C-
Sulfur dioxide in THF (~16 wt%)4.8 mL1.2-10 to -5°C10 min
N-chloro-succinimide (NCS)2.0 g1.5-5 to 0°C-
2 Crude Cyclopropylsulfonyl chloride~1.2 g (crude)1.00°C5 min (gas)
Ammonia gasExcess-0°C to ambient2 hours
Overall Yield 80%

Visualizations

G Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_step1 Evaluate Step 1: Cyclopropylsulfonyl Chloride Formation start->check_step1 check_step2 Evaluate Step 2: Amination start->check_step2 grignard Grignard Reagent Quality check_step1->grignard temp_control1 Temperature Control (SO2 & NCS Addition) check_step1->temp_control1 moisture Moisture Contamination check_step1->moisture workup1 Work-up & Extraction check_step1->workup1 amination_rxn Incomplete Amination Reaction check_step2->amination_rxn filtration Product Loss During Filtration check_step2->filtration recrystallization Inefficient Recrystallization check_step2->recrystallization solution Optimize Conditions & Purify Reagents grignard->solution temp_control1->solution moisture->solution workup1->solution amination_rxn->solution filtration->solution recrystallization->solution end Improved Yield solution->end

Caption: Troubleshooting workflow for low yield.

G Synthesis Pathway of this compound cluster_step1 Step 1: Cyclopropylsulfonyl Chloride Formation cluster_step2 Step 2: Amination cpmgbr Cyclopropylmagnesium Bromide intermediate1 Intermediate Sulfinate Salt cpmgbr->intermediate1 + SO2 / THF -10 to -5°C so2 Sulfur Dioxide (SO2) so2->intermediate1 cpsc Cyclopropylsulfonyl Chloride intermediate1->cpsc + NCS / THF -5 to 0°C ncs N-chlorosuccinimide (NCS) ncs->cpsc cpsa This compound cpsc->cpsa + NH3 / CH2Cl2 0°C to RT nh3 Ammonia (NH3) nh3->cpsa

Caption: Reaction scheme for synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during sulfonamide formation reactions.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Low or nonexistent yields are a frequent challenge in sulfonamide synthesis. The following guide will help you systematically troubleshoot and optimize your reaction conditions.

Initial Checks & Solutions

  • Reagent Quality:

    • Sulfonyl Chloride: These reagents are highly sensitive to moisture and can hydrolyze to the corresponding unreactive sulfonic acid.[1] Use a fresh bottle or purify the sulfonyl chloride before use.

    • Amine: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[1]

    • Solvent & Base: Use anhydrous solvents and ensure any tertiary amine bases (e.g., triethylamine, pyridine) are pure and dry.[1]

  • Reaction Conditions:

    • Stoichiometry: A common starting point is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess of base (1.1-1.5 equivalents).[1]

    • Temperature: Reactions are often run at 0 °C to room temperature. For sluggish reactions, gentle heating may be necessary, but be aware that excessive heat can promote side reactions.[1][2]

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent degradation from atmospheric moisture.[1]

Advanced Troubleshooting

If initial checks do not resolve the issue, consider the following:

  • Poor Reactivity of Starting Materials:

    • Less Nucleophilic Amines: Electron-deficient or sterically hindered amines react more slowly. Consider increasing the reaction temperature or using a more forcing solvent.[2]

    • Catalyst Addition: The use of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly enhance the reaction rate, particularly with weakly nucleophilic amines.[3][4] DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate.[4]

  • Side Reactions:

    • Hydrolysis of Sulfonyl Chloride: This is a common side reaction. Ensure all glassware is oven-dried and use anhydrous solvents. If an aqueous workup is necessary, perform it quickly at a low temperature.[1]

    • Self-Condensation: In some cases, side reactions between the starting materials or intermediates can occur. Slow addition of the sulfonyl chloride to the amine solution at a low temperature (e.g., 0 °C) can help to minimize these unwanted reactions.[2]

Troubleshooting Workflow

G start Low/No Sulfonamide Product reagent_quality Check Reagent Purity & Dryness (Amine, Sulfonyl Chloride, Solvent, Base) start->reagent_quality reagent_quality->start Reagents Impure/Wet (Purify/Dry and Retry) conditions Verify Reaction Conditions (Stoichiometry, Temperature, Atmosphere) reagent_quality->conditions Reagents OK conditions->start Conditions Incorrect (Adjust and Retry) reactivity Assess Starting Material Reactivity conditions->reactivity Conditions Correct side_reactions Investigate Potential Side Reactions reactivity->side_reactions Good Reactivity optimize Optimize Conditions: - Increase Temperature - Use Catalyst (e.g., DMAP) - Change Solvent reactivity->optimize Low Reactivity side_reactions->optimize Side Reactions Present alt_reagents Consider Alternative Reagents: - Sulfonyl Fluorides - One-pot procedures from thiols side_reactions->alt_reagents Persistent Side Reactions success Successful Synthesis optimize->success alt_reagents->success

Caption: Troubleshooting workflow for low-yield sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow. How can I speed it up?

A1: For slow reactions, particularly with electron-poor or sterically hindered amines, consider the following:

  • Increase the reaction temperature.

  • Use a more polar solvent to better solvate the reactants.

  • Add a catalyst. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate the reaction.[3][4]

Q2: I am observing significant hydrolysis of my sulfonyl chloride. How can I prevent this?

A2: Sulfonyl chloride hydrolysis is a common problem. To minimize this:

  • Thoroughly dry all glassware before use.

  • Use anhydrous solvents.

  • Run the reaction under an inert atmosphere (nitrogen or argon).

  • If an aqueous workup is required, perform it quickly and at a low temperature.

  • Consider using sulfonyl fluorides , which are generally more stable to hydrolysis than sulfonyl chlorides.[5][6]

Q3: Are there alternatives to using sulfonyl chlorides?

A3: Yes, several alternative methods for sulfonamide synthesis exist, which can be advantageous in terms of stability, safety, and functional group tolerance.[7] These include:

  • Sulfonyl Fluorides: These are more stable than sulfonyl chlorides and can be activated using Lewis acids like calcium triflimide.[8][9]

  • One-Pot Synthesis from Thiols: Thiols can be oxidized in situ to form a reactive sulfonyl intermediate that then reacts with an amine.[10][11][12]

  • From Sulfinate Salts: Sulfinate salts can be converted to sulfonamides through various methods.[13][14][15]

  • Using DABSO: The stable SO₂ surrogate DABCO-bis(sulfur dioxide) (DABSO) can be used in reactions with Grignard reagents to form sulfinates, which are then converted to sulfonamides.[16][17]

Alternative Synthetic Pathways

G cluster_0 Starting Materials cluster_1 Intermediates/Reagents cluster_2 Product Sulfonyl\nChloride Sulfonyl Chloride Sulfonamide Sulfonamide Sulfonyl\nChloride->Sulfonamide Thiol Thiol Oxidation Oxidation Thiol->Oxidation Sulfinate\nSalt Sulfinate Salt Activating\nAgent Activating Agent Sulfinate\nSalt->Activating\nAgent Amine Amine Amine->Sulfonamide Oxidation->Sulfonamide Activating\nAgent->Sulfonamide

References

Technical Support Center: Cyclopropylmethanesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving cyclopropylmethanesulfonamide and its derivatives. The information is presented in a question-and-answer format to directly address specific challenges in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed when synthesizing this compound?

The synthesis of this compound, typically from cyclopropylmethanesulfonyl chloride and an amine, can be accompanied by several side products. The most prevalent of these include:

  • Di-sulfonylation Product: Primary amines can react with two equivalents of cyclopropylmethanesulfonyl chloride, leading to the formation of a di-sulfonylated byproduct. This is more likely to occur if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.

  • Hydrolysis Product (Cyclopropylmethanesulfonic Acid): Cyclopropylmethanesulfonyl chloride is sensitive to moisture. In the presence of water, it can hydrolyze to form the corresponding cyclopropylmethanesulfonic acid. This not only consumes the starting material but can also complicate the purification process.[1][2][3]

Q2: I am using a cyclopropylmethyl-containing compound (like a halide or sulfonate) for N-alkylation and observing an unexpected product with a double bond. What is happening?

This is a common issue arising from the rearrangement of the cyclopropylmethyl group. The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, especially under acidic or heated conditions. The cyclopropylmethyl cation, which can form during SN1-type reactions or under acidic catalysis, can rearrange to a more stable homoallylic cation. This leads to the formation of homoallylic amines or other homoallylic derivatives as side products.

Q3: Can the cyclopropane ring open under other conditions?

Yes, besides acidic conditions, the cyclopropane ring can also open via radical pathways. Radical initiators or conditions that promote single-electron transfer can lead to the formation of a cyclopropyl-substituted carbon radical, which can then undergo ring-opening to generate an alkyl radical. This can lead to a variety of rearranged and sometimes dimeric products.

Q4: What are the key factors influencing the amount of di-sulfonylation in my reaction?

Several factors can influence the formation of the di-sulfonylation side product:

  • Stoichiometry: An excess of the sulfonylating agent (cyclopropylmethanesulfonyl chloride) is a primary driver for di-sulfonylation.

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second sulfonylation step to occur.

  • Base: The choice and amount of base can play a role. A strong, non-nucleophilic base is generally preferred to neutralize the HCl generated without promoting side reactions.

  • Addition Rate: Slow, dropwise addition of the sulfonyl chloride to the amine solution can help maintain a low instantaneous concentration of the sulfonylating agent, thus minimizing over-reaction.[3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound

Symptoms:

  • Low isolated yield of the target product.

  • Presence of significant amounts of starting materials in the final reaction mixture.

  • Formation of a significant amount of cyclopropylmethanesulfonic acid as a byproduct.[2]

Possible Causes & Solutions:

Possible Cause Recommended Solution
Hydrolysis of Cyclopropylmethanesulfonyl Chloride Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[1][2]
Poor Reactivity of the Amine For less nucleophilic amines (e.g., electron-deficient anilines), consider increasing the reaction temperature. The addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can be beneficial.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or adding a small additional portion of the sulfonyl chloride.
Sub-optimal Base Use a non-nucleophilic base like triethylamine or diisopropylethylamine to effectively scavenge the HCl byproduct without competing with the amine nucleophile. Ensure at least one equivalent of the base is used.

Troubleshooting Workflow for Low Yield

start Low Yield of This compound check_moisture Check for Moisture Contamination start->check_moisture check_amine Assess Amine Reactivity start->check_amine check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions solution_anhydrous Use Anhydrous Conditions (Dry Glassware, Solvents, Inert Atmosphere) check_moisture->solution_anhydrous Evidence of Hydrolysis (e.g., Sulfonic Acid peak) solution_temp_catalyst Increase Temperature or Add Catalyst (DMAP) check_amine->solution_temp_catalyst Amine is Sterically Hindered or Electron-Deficient solution_monitor_time Monitor Reaction (TLC/LC-MS) & Extend Reaction Time check_reaction_conditions->solution_monitor_time Incomplete Conversion solution_base Use Non-Nucleophilic Base (e.g., TEA, DIPEA) check_reaction_conditions->solution_base Sub-optimal Base Used

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Multiple Products, Including Di-sulfonylation

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS, with one corresponding to the di-sulfonylated product.

  • Difficulty in purifying the desired mono-sulfonamide.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Excess Sulfonyl Chloride Carefully control the stoichiometry. Use a 1:1 ratio of amine to sulfonyl chloride, or a slight excess of the amine (1.05 to 1.1 equivalents).
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the second sulfonylation, which typically has a higher activation energy.
Rapid Addition of Reagents Add the cyclopropylmethanesulfonyl chloride solution dropwise to the amine solution. This maintains a low concentration of the electrophile and favors mono-sulfonylation.

Logical Diagram for Minimizing Di-sulfonylation

start Minimize Di-sulfonylation control_stoichiometry Control Stoichiometry (Amine:Sulfonyl Chloride ≥ 1:1) start->control_stoichiometry control_temperature Control Temperature (0 °C to RT) start->control_temperature control_addition Control Addition Rate (Dropwise addition of sulfonyl chloride) start->control_addition outcome Selective Mono-sulfonylation control_stoichiometry->outcome control_temperature->outcome control_addition->outcome

Caption: Key parameters to control for selective mono-sulfonylation.

Issue 3: Formation of Rearranged Homoallylic Side Products

Symptoms:

  • Presence of a product with a mass corresponding to an isomer of the expected N-cyclopropylmethyl product.

  • NMR spectra showing signals indicative of a double bond (alkene protons).

Possible Causes & Solutions:

Possible Cause Recommended Solution
Acidic Conditions Avoid acidic conditions if possible. If an acid scavenger is used, ensure it is a non-nucleophilic base. If the reaction product requires an acidic workup, perform it at low temperatures and for a minimal amount of time.
High Reaction Temperatures High temperatures can promote the rearrangement of the cyclopropylmethyl group. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
SN1-type Mechanism For N-alkylation reactions with cyclopropylmethyl halides or sulfonates, choose reaction conditions that favor an SN2 mechanism. This includes using a polar aprotic solvent (e.g., acetonitrile, DMF) and a good nucleophile.

Signaling Pathway for Ring-Opening Side Reaction

start Cyclopropylmethyl Derivative intermediate Cyclopropylmethyl Cation (or Radical Intermediate) start->intermediate Acid, Heat, or Radical Initiator desired_product Desired Cyclopropylmethyl Product start->desired_product Controlled Conditions (e.g., S_N2) rearrangement Ring-Opening Rearrangement intermediate->rearrangement side_product Homoallylic Side Product rearrangement->side_product

Caption: Pathway leading to homoallylic side products.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary or secondary amine (1.0 eq)

  • Cyclopropylmethanesulfonyl chloride (1.05 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve the cyclopropylmethanesulfonyl chloride (1.05 eq) in a minimal amount of the anhydrous solvent. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.

General Protocol for N-Alkylation using a Cyclopropylmethyl Halide

Materials:

  • Amine or other nucleophile (1.0 eq)

  • Cyclopropylmethyl bromide or chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the amine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous ACN or DMF.

  • Addition of Alkylating Agent: Add the cyclopropylmethyl halide (1.1 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation and Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

References

Technical Support Center: Purification of Cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Cyclopropylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

Common impurities can originate from starting materials, byproducts, and degradation products. These may include:

  • Unreacted Starting Materials: Such as cyclopropylamine and methanesulfonyl chloride.

  • Hydrolyzed Methanesulfonyl Chloride: Methanesulfonic acid can form if moisture is present during the reaction.

  • Ring-Opened Byproducts: Reactions involving cyclopropyl groups can sometimes lead to the formation of ring-opened species, such as isomers of butenylsulfonamide, especially under harsh acidic or thermal conditions.

  • Residual Solvents: Solvents used in the reaction and work-up.

Q2: My crude this compound is an oil, but it should be a solid. What should I do?

The presence of impurities often lowers the melting point of a compound, causing it to appear as an oil. It is also possible that a significant amount of residual solvent is present.

  • Troubleshooting Steps:

    • Remove Residual Solvent: Ensure your crude product is thoroughly dried under high vacuum.

    • Attempt Trituration: Add a non-polar solvent in which the desired product is insoluble (e.g., hexanes or diethyl ether) to the oil. Stir vigorously. This may induce crystallization or precipitate the product as a solid, while dissolving some non-polar impurities.

    • Proceed with Chromatography: If trituration fails, column chromatography is the recommended next step to separate the desired product from the impurities that are preventing crystallization.

Q3: I performed a recrystallization, but the purity of my this compound did not improve significantly. What went wrong?

This can happen for several reasons:

  • Incorrect Solvent Choice: The chosen solvent may have similar solubility for both the product and the impurities at different temperatures.

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.

  • Insufficient Solvent: If too little solvent is used, the impurities may not remain in the mother liquor upon cooling.

  • Co-crystallization: The impurity may have a very similar structure to the product, leading to co-crystallization.

  • Troubleshooting Steps:

    • Re-evaluate Solvent System: Experiment with different solvent systems. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can often provide better selectivity.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Consider a Different Purification Method: If recrystallization is ineffective, column chromatography is the next logical step.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Solution is not saturated (too much solvent).- Compound is too soluble at low temperature.- The solution is too pure and lacks nucleation sites.- Evaporate some solvent to increase concentration.- Add an anti-solvent (a solvent in which the compound is insoluble).- Scratch the inside of the flask with a glass rod.- Add a seed crystal.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities.- Cooling is too rapid.- Re-heat the solution to dissolve the oil, add more of the primary solvent, and cool slowly.- Try a lower-boiling solvent system.- Purify by column chromatography first to remove impurities.
Low recovery of pure product. - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were not washed with cold solvent.- Use the minimum amount of hot solvent to dissolve the crude product.- Pre-heat the filtration apparatus (funnel and receiving flask).- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of spots (co-elution). - Inappropriate mobile phase polarity.- Column was not packed properly (channeling).- Column was overloaded with crude material.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Try a less polar solvent system or a gradient elution.- Repack the column carefully, ensuring a level and uniform bed.- Use a larger column or load less material.
Product does not elute from the column. - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).- If using normal phase silica, consider adding a small percentage of a more polar solvent like methanol or triethylamine (if the compound is basic).
Streaking of spots on the column. - Compound is sparingly soluble in the mobile phase.- The stationary phase is too acidic or basic for the compound.- Change the mobile phase to one in which the compound is more soluble.- Use a deactivated stationary phase (e.g., silica gel treated with triethylamine) or switch to a different stationary phase (e.g., alumina).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound. The ideal solvent system should be determined by small-scale solubility tests.

1. Solvent Selection:

  • Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.

  • Good single solvents will show low solubility at room temperature and high solubility at the solvent's boiling point. Common choices for sulfonamides include ethanol, isopropanol, or mixtures with water.[1]

  • A good two-solvent system consists of a "solvent" in which the compound is soluble (e.g., dichloromethane, ethyl acetate) and an "anti-solvent" in which it is insoluble (e.g., hexanes, diethyl ether).

2. Recrystallization Procedure (Two-Solvent System Example: Dichloromethane/Hexane):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of dichloromethane to dissolve the solid at room temperature.

  • Slowly add hexanes dropwise while stirring until the solution becomes cloudy.

  • Gently warm the flask until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is for the purification of this compound using silica gel column chromatography.

1. Mobile Phase Selection:

  • Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • A common mobile phase for compounds of moderate polarity is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

2. Column Chromatography Procedure (Example: Hexanes/Ethyl Acetate Gradient):

  • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexanes:ethyl acetate).

  • Pack a glass column with the slurry, ensuring a level and compact bed.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the initial mobile phase, collecting fractions.

  • Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 hexanes:ethyl acetate) to elute the product.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following table provides illustrative data for the purification of a hypothetical crude this compound sample. Actual results may vary.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Recovery YieldNotes
Recrystallization (Ethanol/Water) 85%97%75%Slow cooling is crucial for high purity.
Recrystallization (DCM/Hexane) 85%98%80%Effective for removing non-polar impurities.
Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) 85%>99%65%Best for achieving highest purity, especially when impurities have similar polarity to the product.

Visualizations

Troubleshooting Workflow for Purification

Purification_Troubleshooting start Crude this compound is_solid Is the crude product a solid? start->is_solid triturate Triturate with a non-polar solvent is_solid->triturate No (Oily) recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate->is_solid column_chrom Purify by Column Chromatography triturate->column_chrom Fails check_purity Check Purity (e.g., HPLC, TLC, NMR) column_chrom->check_purity recrystallize->check_purity purity_ok Is purity >98%? check_purity->purity_ok purity_ok->column_chrom No end Pure Product purity_ok->end Yes

Caption: A workflow for troubleshooting the purification of this compound.

Relationship Between Impurity Type and Purification Method

Impurity_Purification_Relationship cluster_impurities Impurity Type cluster_methods Recommended Purification Method unreacted_sm Unreacted Starting Materials recrystallization Recrystallization unreacted_sm->recrystallization chromatography Column Chromatography unreacted_sm->chromatography polar_byproducts Polar Byproducts (e.g., Salts, Methanesulfonic Acid) extraction Aqueous Wash / Extraction polar_byproducts->extraction nonpolar_byproducts Non-polar/Structurally Similar Byproducts nonpolar_byproducts->recrystallization nonpolar_byproducts->chromatography

References

Cyclopropylmethanesulfonamide Stability and Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability and potential degradation issues of cyclopropylmethanesulfonamide. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers in anticipating and addressing challenges during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

This compound, like many sulfonamides, can be susceptible to degradation under specific environmental conditions. The primary factors that can induce degradation are:

  • Hydrolysis: Exposure to acidic or basic conditions can lead to the cleavage of the sulfonamide bond.

  • Oxidation: The presence of oxidizing agents can modify the molecule, potentially at the sulfur atom or the cyclopropyl ring.

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy for degradation reactions.[1][2]

  • Thermal Stress: High temperatures can accelerate degradation processes.[3]

Q2: What are the likely degradation pathways for this compound?

Based on the known chemistry of sulfonamides, two primary degradation pathways are anticipated:

  • Hydrolysis of the Sulfonamide Bond: This is a common degradation route for sulfonamides, particularly under acidic or basic conditions. The C-N bond of the sulfonamide can be cleaved, resulting in the formation of cyclopropanesulfonic acid and methane amine.

  • Oxidation: The sulfur atom in the sulfonamide group is susceptible to oxidation, which could lead to the formation of higher oxidation state sulfur species. The cyclopropyl ring could also potentially undergo oxidative cleavage under harsh conditions.

Q3: How can I monitor the stability of my this compound samples?

A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[4][5][6] For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[7][8]

A validated stability-indicating method should be able to separate the parent this compound peak from all potential degradation product peaks, ensuring accurate quantification of the parent compound over time.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis

Problem: During HPLC analysis of a this compound sample, one or more unexpected peaks are observed, suggesting the presence of impurities or degradation products.

Troubleshooting Steps:

  • Verify System Suitability: Ensure that the HPLC system is performing correctly by checking system suitability parameters (e.g., peak asymmetry, theoretical plates, and resolution) with a fresh, pure standard of this compound.

  • Analyze a Control Sample: Analyze a freshly prepared, un-stressed sample of this compound to confirm if the unexpected peaks are present from the start (indicating impurities in the starting material) or have formed over time.

  • Perform Forced Degradation Studies: To tentatively identify the nature of the degradation products, subject your this compound sample to controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal).[3][9][10][11] This will help in correlating the unknown peaks with specific degradation pathways.

  • Utilize LC-MS for Identification: If the unknown peaks are significant, utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown compounds. This information is critical for proposing potential structures of the degradation products.[12][13][14]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][15]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or PDA detector

  • LC-MS system (for identification)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and dilute to the working concentration for HPLC analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time. At each time point, withdraw a sample and dilute for HPLC analysis.

    • Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a specified time. Also, store a solution sample at a similar temperature. At each time point, dissolve the solid sample or dilute the solution sample for HPLC analysis.

    • Photolytic Degradation: Expose a solid sample and a solution sample of this compound to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples after the exposure period.

  • Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Data Presentation

Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)

Stress ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradation Products
0.1 N HCl246015.22
0.1 N NaOH24408.51
3% H₂O₂24Room Temp12.83
Thermal (Solid)48803.11
Thermal (Solution)48805.61
Photolytic24Room Temp18.72

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock_solution Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1N HCl, 60°C) stock_solution->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 40°C) stock_solution->base Expose to Stress oxidation Oxidation (3% H₂O₂) stock_solution->oxidation Expose to Stress thermal Thermal Stress (80°C) stock_solution->thermal Expose to Stress photo Photolytic Stress stock_solution->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Degradation base->hplc Analyze Degradation oxidation->hplc Analyze Degradation thermal->hplc Analyze Degradation photo->hplc Analyze Degradation lcms LC-MS for Identification hplc->lcms Characterize Products

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent This compound h_prod1 Cyclopropanesulfonic Acid parent->h_prod1 Acid/Base (Cleavage) h_prod2 Methane Amine parent->h_prod2 Acid/Base (Cleavage) o_prod1 Oxidized Sulfur Species parent->o_prod1 Oxidizing Agent o_prod2 Ring-Opened Products parent->o_prod2 Harsh Oxidation

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Navigating Challenges in Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of cyclopropane-containing molecules. The cyclopropane motif is a valuable structural unit in medicinal chemistry and natural products, but its synthesis can be fraught with difficulties.[1][2][3] This resource offers a structured approach to troubleshooting, grounded in mechanistic principles and practical experience.

Part 1: Frequently Asked Questions (FAQs) about Cyclopropanation

This section addresses high-level questions that researchers frequently encounter when planning or executing a cyclopropanation step.

Q1: What are the primary methods for cyclopropanation, and how do I choose the right one for my substrate?

A1: Selecting the appropriate cyclopropanation method is critical and depends on the substrate's electronic properties, steric hindrance, and the presence of functional groups. The three main pathways are:

  • Simmons-Smith Reaction and its Modifications: This classic method uses a zinc carbenoid (typically from diiodomethane and a zinc-copper couple) and is well-suited for a wide variety of alkenes.[4][5][6] The Furukawa modification (using diethylzinc) is often more effective for less reactive, electron-deficient alkenes.[2][7][8] It is particularly useful for substrates containing hydroxyl groups, which can direct the cyclopropanation.[9]

  • Transition Metal-Catalyzed Reactions: These methods, often employing rhodium, copper, or palladium catalysts, utilize diazo compounds as carbene precursors.[10][11] They are highly versatile and can be tuned for enantioselectivity by using chiral ligands.[1] However, they can be sensitive to catalyst poisons and may lead to side reactions like C-H insertion.[10]

  • Johnson-Corey-Chaykovsky Reaction: This reaction involves the use of sulfur ylides to convert electron-deficient double bonds (e.g., in α,β-unsaturated ketones) into cyclopropanes.[12][13] It is a valuable alternative when other methods fail due to the electronic nature of the substrate.

The choice of method should be guided by the substrate's characteristics. A preliminary literature search for similar substrates is always recommended.

Q2: Why is the stereochemistry of the starting alkene important in cyclopropanation reactions?

A2: Most cyclopropanation reactions are stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[4][14][15] This is because the carbene or carbenoid adds to the alkene in a concerted fashion, where both new carbon-carbon bonds are formed simultaneously from the same face of the double bond (syn addition).[4][14][15] Therefore, a cis-alkene will yield a cis-disubstituted cyclopropane, and a trans-alkene will result in a trans-product.[9] If the starting material is a mixture of (Z/E)-isomers, the final product will be a mixture of diastereomers, which can complicate purification and reduce the yield of the desired isomer.[16]

Q3: What are the main safety concerns associated with cyclopropanation reagents?

A3: Safety is a paramount concern in cyclopropanation reactions.

  • Diazo Compounds: Many diazo compounds, such as diazomethane, are toxic and potentially explosive.[4] They should be handled with extreme caution, using appropriate personal protective equipment (PPE) and in a well-ventilated fume hood. It is often preferable to generate them in situ or use safer alternatives like phenyliodonium ylides.[13]

  • Organozinc Reagents: Diethylzinc (Et₂Zn), used in the Furukawa modification of the Simmons-Smith reaction, is highly pyrophoric and will ignite spontaneously on contact with air.[17] It must be handled under a strictly inert atmosphere (e.g., argon or nitrogen).[17]

  • Haloforms and Strong Bases: The generation of dihalocarbenes often involves the use of haloforms (e.g., chloroform, bromoform) and strong bases like potassium t-butoxide, which are corrosive and require careful handling.[4]

Always consult the Safety Data Sheet (SDS) for each reagent and follow established laboratory safety protocols.

Part 2: Troubleshooting Guide for Common Cyclopropanation Challenges

This section provides a detailed, question-and-answer-based guide to troubleshoot specific experimental issues.

Issue 1: Low or No Product Yield

Q: My Simmons-Smith cyclopropanation reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

A: Low conversion in a Simmons-Smith reaction is a frequent problem and can often be traced back to reagent quality and reaction setup.[7] Here is a systematic approach to troubleshooting this issue:

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Inactive Zinc Reagent The activity of the zinc-copper couple is crucial for the formation of the active carbenoid.[7] Solution: Ensure the zinc-copper couple is freshly prepared and properly activated. The use of ultrasound can sometimes enhance activation.[7]
Poor Reagent Quality Diiodomethane (CH₂I₂) can decompose over time, and impurities can inhibit the reaction.[7] Diethylzinc (Et₂Zn) is highly sensitive to air and moisture.[17] Solution: Use freshly distilled or high-purity diiodomethane.[7] Handle pyrophoric reagents like Et₂Zn under strictly anhydrous and inert conditions.[17]
Presence of Moisture or Air The organozinc intermediates are highly sensitive to moisture and oxygen.[7] Solution: Ensure all glassware is oven- or flame-dried before use. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[7]
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate. While ethers are commonly used, they can sometimes decrease the rate for certain substrates.[17] Basic solvents can also reduce the reaction rate.[7] Solution: Consider using a non-complexing solvent like dichloromethane (DCM) if you suspect solvent inhibition.[17]
Low Substrate Reactivity Electron-deficient alkenes are less nucleophilic and react more slowly with the electrophilic zinc carbenoid.[18] Solution: For less reactive alkenes, consider switching to a more reactive system, such as the Furukawa modification (Et₂Zn and CH₂I₂).[7] Increasing the reaction temperature in small increments (5-10 °C) may also improve the rate, but be cautious of potential side reactions.[7]

Workflow for Troubleshooting Low Yield in Simmons-Smith Reactions

G start Low or No Product Yield reagent_quality Check Reagent Quality (CH₂I₂, Zn(Cu), Et₂Zn) start->reagent_quality reagent_quality->start Replace/Purify Reagents reaction_conditions Verify Anhydrous & Inert Conditions reagent_quality->reaction_conditions Reagents OK reaction_conditions->start Improve Setup (Dry Glassware, Inert Gas) solvent_choice Evaluate Solvent reaction_conditions->solvent_choice Conditions OK solvent_choice->start Change Solvent substrate_reactivity Assess Substrate Reactivity solvent_choice->substrate_reactivity Solvent OK optimize Optimize Reaction (Temperature, Reagent Stoichiometry) substrate_reactivity->optimize Substrate is Electron-Deficient success Improved Yield optimize->success G start Reaction Stalled check_impurities Analyze Starting Materials for S, N Compounds start->check_impurities check_conditions Review Reaction Conditions (Temperature, Time) check_impurities->check_conditions Impurities Absent solution_purify Purify Reagents & Solvents check_impurities->solution_purify Impurities Present catalyst_characterization Characterize Catalyst (if heterogeneous) check_conditions->catalyst_characterization Conditions OK solution_optimize Optimize Conditions (Lower Temp, Shorter Time) check_conditions->solution_optimize Harsh Conditions solution_catalyst Regenerate or Replace Catalyst catalyst_characterization->solution_catalyst Sintering or Coking Detected

References

Technical Support Center: Optimizing Cyclopropylmethanesulfonamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of cyclopropylmethanesulfonamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable motifs. The this compound moiety is a critical component in modern medicinal chemistry, valued for its unique conformational constraints and metabolic stability.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and mechanistic insights, empowering you to overcome common experimental hurdles. The content is structured in a question-and-answer format to address specific challenges you may encounter in the lab.

Part 1: Frequently Asked Questions & Core Concepts

Q1: What are the primary catalytic methods for coupling this compound with aryl or heteroaryl partners?

The formation of the N-aryl or N-heteroaryl bond to a sulfonamide is typically achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent and well-established methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

  • Buchwald-Hartwig Amination: This is a powerful and versatile method that utilizes a palladium catalyst, typically complexed with a phosphine ligand, to couple an amine (or in this case, a sulfonamide) with an aryl halide or pseudohalide (e.g., triflate, nonaflate).[1][2] Its development revolutionized C-N bond formation due to its broad substrate scope and functional group tolerance under relatively mild conditions.[1][3]

  • Ullmann Condensation: A classical method, the Ullmann reaction traditionally uses stoichiometric copper at high temperatures.[4][5] Modern iterations, often called Ullmann-type reactions, are catalytic and employ copper salts with various ligands, allowing for milder reaction conditions and a broader scope than the original protocol.[6][7]

The choice between these methods often depends on the specific substrates, functional group compatibility, and cost considerations.

Table 1: Comparison of Buchwald-Hartwig and Ullmann-Type Coupling Reactions for Sulfonamides
FeatureBuchwald-Hartwig AminationUllmann-Type Condensation
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, Cu₂O, CuTC)
Ligands Bulky, electron-rich phosphines (e.g., XPhos, SPhos, t-BuXPhos)N- or O-based ligands (e.g., 1,10-phenanthroline, oxalamides, picolinamides)[7][8]
Typical Substrates Aryl/heteroaryl chlorides, bromides, iodides, triflates, nonaflates[9][10]Aryl/heteroaryl iodides and bromides are most common; chlorides are more challenging[7]
Reaction Temp. Room temperature to moderate heat (60-110 °C)[11]Often requires higher temperatures (100-200 °C), though modern systems work at lower temps[6][7]
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)[9][11]Typically K₂CO₃, Cs₂CO₃, or K₃PO₄
Advantages High functional group tolerance, broad scope, often higher yields for complex substrates.[2][10]Lower catalyst cost, effective for specific substrate classes.
Disadvantages Higher cost of palladium and specialized ligands, potential for catalyst poisoning.Can require harsh conditions, substrate scope can be more limited, sometimes erratic yields.[4]

Part 2: Troubleshooting Guide for Low-Yield Reactions

Low yield or complete reaction failure is the most common issue in developing new coupling methodologies. The following section breaks down the problem into key components of the reaction.

Q2: I am observing low or no conversion of my starting materials. What should I investigate first?

When a reaction fails, a systematic approach is crucial. The primary suspects are the catalyst's activity, the choice of base, and the reaction conditions.

G start Low / No Conversion catalyst 1. Catalyst System Issue? start->catalyst base 2. Incorrect Base/Activation? catalyst->base [No] cat_inactive Inactive Precatalyst or Ligand Degradation catalyst->cat_inactive [Yes] cat_poison Catalyst Poisoning by Substrate/Impurity catalyst->cat_poison [Yes] conditions 3. Suboptimal Conditions? base->conditions [No] base_weak Base too weak to deprotonate sulfonamide base->base_weak [Yes] base_solubility Poor Base Solubility base->base_solubility [Yes] cond_temp Temperature too Low conditions->cond_temp [Yes] cond_solvent Poor Solvent Choice conditions->cond_solvent [Yes] success Reaction Improved cat_sol_ligand Use Pre-formed Catalyst or More Robust Ligand (e.g., Biarylphosphine) cat_inactive->cat_sol_ligand cat_sol_purify Purify Starting Materials Rigorous Degassing cat_poison->cat_sol_purify cat_sol_ligand->success cat_sol_purify->success base_sol_strong Switch to Stronger Base (e.g., K₃PO₄ -> NaOtBu) base_weak->base_sol_strong base_sol_grind Grind Base to Fine Powder Add H₂O (for K₃PO₄) base_solubility->base_sol_grind base_sol_strong->success base_sol_grind->success cond_sol_temp Increase Temperature cond_temp->cond_sol_temp cond_sol_solvent Screen Solvents (Toluene, Dioxane, t-Amyl-OH) cond_solvent->cond_sol_solvent cond_sol_temp->success cond_sol_solvent->success

Caption: A systematic workflow for troubleshooting low-yield coupling reactions.

Q3: My palladium catalyst appears to be decomposing (turning black). How can I prevent this and improve efficiency?

The formation of palladium black is a common sign of catalyst decomposition, where the active Pd(0) species agglomerates and falls out of the catalytic cycle. This is often caused by an unstable catalytic complex or issues with the ligand.

Causality & Explanation: The active Pd(0) catalyst must be stabilized by its ligand throughout the catalytic cycle.[12] For sulfonamide couplings, which can be sluggish, the catalyst may have a long residence time in solution, increasing the chance of decomposition. The cyclopropyl group, while small, can influence the electronics and sterics of the sulfonamide, potentially requiring a more robust ligand.

Solutions:

  • Switch to Bulky Biarylphosphine Ligands: Ligands like t-BuXPhos, XPhos, or SPhos are designed to be both electron-rich and sterically bulky.[9][10] The bulk helps prevent the formation of inactive palladium dimers and protects the metal center, while the electron-donating character promotes the crucial oxidative addition step.[13]

  • Use a Pre-formed Catalyst: Instead of generating the Pd(0) species in situ from a source like Pd(OAc)₂, use a pre-formed catalyst complex (e.g., XPhos Pd G3). These are often more stable and provide more reproducible results.[14]

  • Ensure Rigorous Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[15] Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). A common method is to bubble argon through the solvent for 20-30 minutes or use several freeze-pump-thaw cycles.[15]

Q4: I am using an aryl chloride, and the reaction is extremely slow. What changes should I make?

Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in cross-coupling reactions. This is because the C-Cl bond is stronger, making the initial oxidative addition step to the Pd(0) center the rate-limiting step.[11][16]

Causality & Explanation: To overcome the high activation barrier of C-Cl bond cleavage, a highly active catalyst is required. This is achieved by using a ligand that makes the palladium center more electron-rich and, therefore, more nucleophilic and reactive towards the aryl chloride.

Solutions:

  • Employ Specialized Ligands: This is the most effective strategy. Highly electron-rich and bulky phosphine ligands are essential for activating aryl chlorides. Buchwald's biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) are the industry standard for this purpose.[13]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier. However, this should be done cautiously as it can also lead to catalyst decomposition and side reactions.[11]

  • Use a Stronger Base: A strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required for aryl chloride amination.[11]

  • Consider a Nickel Catalyst System: For certain aryl chloride couplings, nickel-based catalysts can be more effective and economical than palladium systems.[17]

Part 3: Experimental Protocols & Mechanistic Insights

Protocol 1: General Procedure for Palladium-Catalyzed Coupling of this compound with an Aryl Bromide

This protocol is a general starting point based on established methods for sulfonamide coupling using biarylphosphine ligands.[9][10]

Reagents & Equipment:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • XPhos Pd G3 catalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • tert-Amyl alcohol (or Toluene), anhydrous and degassed

  • Schlenk tube or similar reaction vessel, stir bar, inert atmosphere setup (Ar or N₂)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol, ~425 mg), and XPhos Pd G3 catalyst (0.02 mmol, ~16 mg).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.[15]

  • Solvent Addition: Under a positive pressure of argon, add degassed tert-amyl alcohol (5 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Aliquots can be taken with a nitrogen-flushed syringe.[15] The reaction is typically complete in 12-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Mechanism: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle consists of three main stages: oxidative addition, amine/sulfonamide coordination and deprotonation, and reductive elimination.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of sulfonamides.

References

Technical Support Center: Synthesis of Cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclopropylmethanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: A common synthetic route involves a two-step process. First, Cyclopropylmagnesium bromide is reacted with sulfur dioxide, followed by treatment with N-chlorosuccinimide (NCS) to yield Cyclopropanesulfonyl chloride. This intermediate is then reacted with ammonia to produce the final product, this compound.[1]

Q2: My yield of this compound is consistently low. What are the potential causes?

A2: Low yields can stem from several factors. The Grignard reagent (Cyclopropylmagnesium bromide) may be of poor quality or concentration. The subsequent reaction with sulfur dioxide and NCS is moisture-sensitive, and any water contamination can reduce the yield of the sulfonyl chloride intermediate.[1] During the amination step, incomplete reaction or side reactions can also contribute to a lower yield.

Q3: What are the primary side reactions to be aware of during this synthesis?

A3: A significant side reaction is the hydrolysis of the Cyclopropanesulfonyl chloride intermediate. This compound is moisture-sensitive and can react with water to form the corresponding sulfonic acid, which will not react with ammonia to form the desired product. Additionally, during the amination step, the formation of ammonium chloride as a solid byproduct is expected.[1][2]

Q4: How can I effectively purify the final this compound product?

A4: Recrystallization is a suitable method for purifying crude this compound. A common solvent system for this is ethyl acetate (EtOAc) and hexane.[1] For more challenging purifications or to remove closely related impurities, chromatographic techniques such as column chromatography or supercritical fluid chromatography (SFC) can be employed.[3][4]

Q5: What are the key safety precautions when handling Cyclopropylmethanesulfonyl chloride?

A5: Cyclopropylmethanesulfonyl chloride is a reactive and hazardous chemical. It is corrosive and can cause severe skin burns and eye damage. It is also toxic if ingested, in contact with skin, or inhaled. It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. It is also moisture-sensitive and should be stored under an inert atmosphere.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no formation of Cyclopropanesulfonyl chloride Inactive Grignard reagent.Ensure the Grignard reagent is freshly prepared or properly stored. Titrate the Grignard reagent to determine its exact concentration before use.
Presence of moisture in the reaction.Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low yield in the amination step Incomplete reaction with ammonia.Ensure an excess of ammonia is used to drive the reaction to completion. Allow for sufficient reaction time, as indicated in the protocol.[1]
Loss of product during workup.Be careful during the filtration and extraction steps. Minimize the number of transfers and ensure complete extraction of the product from the aqueous layer.
Product is impure after recrystallization Inappropriate solvent system for recrystallization.Experiment with different solvent ratios of ethyl acetate and hexane to optimize crystal formation and impurity exclusion. Consider alternative solvent systems if necessary.
Co-precipitation of impurities.Allow the solution to cool slowly during recrystallization to promote the formation of pure crystals. A second recrystallization may be necessary.
Formation of a significant amount of white solid byproduct Expected formation of ammonium chloride.This is a normal byproduct of the reaction of the sulfonyl chloride with excess ammonia.[2][5] It can be removed by filtration.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known synthetic procedure.[1]

Step 1: Synthesis of Cyclopropanesulfonyl chloride

  • To a solution of cyclopropylmagnesium bromide (0.5 M in THF, 20 mL, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at approximately -10°C, add a solution of sulfur dioxide in THF (~16 wt%, 4.8 mL, 12 mmol) slowly over 10 minutes, maintaining the temperature between -10°C and -5°C.

  • Allow the reaction mixture to warm to ambient temperature over 30 minutes.

  • Cool the mixture to -5°C to 0°C and add N-chlorosuccinimide (NCS, 2.0 g, 15 mmol).

  • Let the reaction mixture warm to ambient temperature.

  • Dilute the mixture with methyl tert-butyl ether (50 mL) and add water (50 mL). Stir for 5 minutes.

  • Separate the organic layer and wash it with brine (50 mL).

  • Concentrate the organic layer to obtain the crude Cyclopropanesulfonyl chloride.

Step 2: Synthesis of this compound

  • Dissolve the crude Cyclopropanesulfonyl chloride in dichloromethane (CH₂Cl₂, total volume ~50 mL).

  • Cool the solution to approximately 0°C and bubble ammonia gas through it for about 5 minutes.

  • Allow the mixture to slowly warm to ambient temperature and stir for 2 hours.

  • Filter the mixture through Celite to remove the solid ammonium chloride.

  • Concentrate the filtrate to obtain the crude this compound as a solid.

Step 3: Purification

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure this compound.

Data Presentation

Parameter Value Reference
Overall Yield80%[1]
Starting MaterialCyclopropylmagnesium bromide[1]
Key IntermediateCyclopropanesulfonyl chloride[1]
Aminating AgentAmmonia gas[1]
Purification MethodRecrystallization (EtOAc/Hexane)[1]

Experimental Workflow

Synthesis_Workflow node_start Start node_reagents Cyclopropylmagnesium bromide, SO₂, NCS node_start->node_reagents node_reaction1 Formation of Cyclopropanesulfonyl chloride node_reagents->node_reaction1 node_workup1 Aqueous Workup & Extraction node_reaction1->node_workup1 node_intermediate Crude Cyclopropanesulfonyl chloride node_workup1->node_intermediate node_amination Amination with Ammonia node_intermediate->node_amination node_filtration Filtration of NH₄Cl node_amination->node_filtration node_crude_product Crude Cyclopropylmethane- sulfonamide node_filtration->node_crude_product node_purification Recrystallization (EtOAc/Hexane) node_crude_product->node_purification node_product Pure Cyclopropylmethane- sulfonamide node_purification->node_product

Caption: Experimental workflow for the synthesis of this compound.

References

"preventing decomposition of Cyclopropylmethanesulfonamide during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Cyclopropylmethanesulfonamide to prevent its decomposition. The following information is based on general best practices for pharmaceutical compounds due to the limited availability of specific stability data for this molecule.

Troubleshooting Guide

This guide addresses potential issues you might encounter during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to light, moisture, or elevated temperatures.1. Immediately transfer the compound to a light-resistant, airtight container. 2. Store in a desiccator at the recommended temperature. 3. Evaluate the purity of the material using a suitable analytical method (e.g., HPLC, LC-MS) before use.
Inconsistent experimental results Potential degradation of the compound leading to reduced potency or the presence of impurities.1. Verify the storage conditions of your stock. 2. Perform a quality control check on the compound (e.g., melting point, HPLC purity). 3. If degradation is suspected, use a fresh batch of the compound for your experiments.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Decomposition of this compound into one or more degradation products.1. Attempt to identify the impurities using mass spectrometry (MS). 2. Review the storage and handling procedures to identify potential causes of degradation. 3. Consider performing a forced degradation study to identify potential degradation products and pathways.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

Condition Temperature Range Relative Humidity Additional Notes
Controlled Room Temperature 20°C to 25°C (68°F to 77°F)NMT 60%Excursions between 15°C and 30°C (59°F and 86°F) are permitted.
Cool 8°C to 15°C (46°F to 59°F)As low as possible
Refrigerator 2°C to 8°C (36°F to 46°F)As low as possibleProtect from freezing.
Freezer -25°C to -10°C (-13°F to 14°F)Not applicable

Q2: What are the potential decomposition pathways for this compound?

A2: Although specific degradation pathways for this compound have not been extensively reported, potential decomposition could occur through hydrolysis of the sulfonamide bond or opening of the strained cyclopropyl ring, particularly under acidic or basic conditions, or upon exposure to heat or light.

Q3: How can I detect decomposition of this compound?

A3: Decomposition can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of the compound and detecting the presence of degradation products.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any impurities, providing clues to their structure.[7][8]

Q4: What signs of degradation should I look for?

A4: Physical signs of degradation can include a change in color, caking or clumping of the powder, or a noticeable odor. However, significant degradation can occur without any visible changes. Therefore, periodic analytical testing is recommended for long-term storage.

Experimental Protocols

Protocol for Stability Assessment of this compound using HPLC

Objective: To assess the stability of this compound under specific storage conditions over time.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC column (e.g., C18)

  • HPLC system with UV detector

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Environmental chamber or oven for controlled temperature and humidity storage

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration.

    • Prepare several aliquots of the stock solution in appropriate vials.

  • Initial Analysis (Time Zero):

    • Analyze one of the freshly prepared aliquots by HPLC to determine the initial purity and peak area of this compound. This will serve as the baseline.

  • Storage:

    • Store the remaining aliquots under the desired storage conditions (e.g., controlled room temperature, accelerated conditions of 40°C/75% RH).

  • Time Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 6 months), retrieve an aliquot from storage.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of the compound remaining.

    • Observe the chromatogram for the appearance of any new peaks, which would indicate degradation products.

Visualizations

Decomposition_Pathway cluster_main Hypothetical Decomposition of this compound This compound This compound Hydrolysis_Product Cyclopropylamine + Methanesulfonic acid This compound->Hydrolysis_Product Hydrolysis (Acid/Base) Ring_Opening_Product Ring-Opened Isomer This compound->Ring_Opening_Product Stress (Heat/Light)

Caption: Hypothetical decomposition pathways of this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Suspected Decomposition start Suspected Decomposition observe Observe Physical Appearance (Color, Texture) start->observe analyze Perform Analytical QC (e.g., HPLC, LC-MS) observe->analyze compare Compare to Reference Standard analyze->compare is_degraded Degradation Confirmed? compare->is_degraded quarantine Quarantine Lot is_degraded->quarantine Yes ok Material is OK for Use is_degraded->ok No investigate Investigate Storage Conditions quarantine->investigate use_fresh Use Fresh Batch investigate->use_fresh

Caption: A logical workflow for troubleshooting suspected decomposition.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Cyclopropylmethanesulfonamide. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical (Gaussian).[1] Peak tailing can negatively impact your analysis by:

  • Reducing Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.[1]

  • Decreasing Accuracy and Precision: The integration of tailing peaks is often inconsistent, leading to inaccurate quantitative results.[1]

  • Lowering Sensitivity: Broader, tailing peaks are shorter, which can make it difficult to detect low concentrations of your analyte.

Q2: What are the most common causes of peak tailing for a compound like this compound?

A2: For a polar, amine-containing compound like this compound, the primary cause of peak tailing is often secondary interactions with the stationary phase.[1][2][3] Specifically, interactions between the basic amine group of the analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase are a major contributor.[1][2][4][5] Other potential causes include:

  • Inappropriate mobile phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the silanol groups, affecting their interaction.[2][6][7]

  • Column overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][3]

  • Column contamination or degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[3][8]

  • Extra-column effects: Dead volume in the HPLC system, such as from long tubing or poorly fitted connections, can cause band broadening and peak tailing.[3][6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.

Problem: Asymmetrical peak shape (tailing) observed for the this compound peak.

Below is a troubleshooting workflow to identify and resolve the cause of peak tailing.

G A Start: Peak Tailing Observed B Check Mobile Phase pH Is pH optimized? A->B C Adjust Mobile Phase pH (e.g., to 2.5-3.0) B->C No D Evaluate Column Condition Is the column old or contaminated? B->D Yes K Peak Shape Improved C->K E Flush or Replace Column D->E Yes F Investigate Sample Concentration Is column overload a possibility? D->F No E->K G Reduce Sample Concentration or Injection Volume F->G Yes H Examine System for Dead Volume Are connections and tubing optimized? F->H No G->K I Optimize Tubing and Connections H->I Yes J Consider Alternative Column Chemistry (e.g., End-capped, Hybrid Silica) H->J No I->K G cluster_0 Analyte cluster_1 Stationary Phase Analyte This compound (Basic Amine) Silanol Residual Silanol Group (Si-OH) (Acidic) Analyte->Silanol Secondary Interaction (Causes Tailing)

References

Technical Support Center: Optimizing Mobile Phase for Cyclopropylmethanesulfonamide Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Cyclopropylmethanesulfonamide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC separation of this compound?

A1: For reversed-phase HPLC, a good starting point for separating this compound is a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer.[1][2] Given the polar nature of the compound (predicted XLogP3-AA of -0.3), a lower initial percentage of the organic modifier may be required. A typical starting gradient could be 10-95% organic modifier over 20-30 minutes. The aqueous phase should be buffered, for example, with 20 mM phosphate or acetate buffer, at an acidic pH (e.g., pH 3).[1]

Q2: How does the pH of the mobile phase affect the retention of this compound?

Q3: What are the most common organic modifiers for the separation of this compound, and how do I choose between them?

A3: The most common organic modifiers for the reversed-phase HPLC of sulfonamides are acetonitrile and methanol.[2]

  • Acetonitrile typically offers lower viscosity, leading to lower backpressure, and has a lower UV cutoff, which can be advantageous for detection at low wavelengths.

  • Methanol is a more polar and protic solvent, which can offer different selectivity for some compounds.

The choice between acetonitrile and methanol can impact the elution order and resolution of your compound from impurities. It is often beneficial to screen both solvents during method development to determine which provides the optimal separation.

Q4: When should I consider using Supercritical Fluid Chromatography (SFC) for this compound separation?

A4: SFC can be a powerful alternative to HPLC, especially for preparative separations, due to its lower solvent consumption and faster run times. Given that this compound is a small polar molecule, SFC could be a viable option. The mobile phase in SFC typically consists of supercritical carbon dioxide and a polar co-solvent (modifier), such as methanol or ethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the stationary phase: Residual silanols on the silica backbone of the column can interact with the analyte. 2. Column overload: Injecting too much sample can lead to peak distortion. 3. Inappropriate mobile phase pH: If the pH is close to the pKa of the analyte, it can exist in both ionized and neutral forms, leading to peak tailing.1. Add a competing base to the mobile phase: A small amount of a basic additive like triethylamine (TEA) can mask the silanols. Use a base-deactivated column: Modern columns are often end-capped to minimize silanol interactions. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH: Ensure the pH is at least 2 units away from the analyte's pKa. For sulfonamides, an acidic pH is generally preferred.
Inconsistent Retention Times 1. Inadequate column equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially in gradient elution. 2. Fluctuations in mobile phase composition: Inaccurate mixing of mobile phase components. 3. Temperature fluctuations: Changes in column temperature can affect retention times.1. Increase the equilibration time: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Use a column oven to maintain a constant temperature.
High Backpressure 1. Column frit blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit. 2. Precipitation of buffer in the mobile phase: High concentrations of organic modifier can cause buffer salts to precipitate. 3. High mobile phase viscosity: Certain organic modifiers or low temperatures can increase viscosity.1. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. Use a guard column to protect the analytical column. Reverse flush the column (if permitted by the manufacturer). 2. Ensure the buffer concentration is compatible with the highest percentage of organic modifier used in the gradient. 3. Use a less viscous organic modifier (e.g., acetonitrile instead of methanol) or increase the column temperature.
No Peak or Very Small Peak 1. Sample degradation: The analyte may not be stable in the sample solvent or mobile phase. 2. Injector issue: The sample may not be injected onto the column. 3. Detector issue: The detector may not be set to the correct wavelength or may be malfunctioning.1. Check the stability of this compound in the chosen solvent. 2. Perform an injector diagnostic test and check for leaks or blockages. 3. Verify the UV absorbance maximum of this compound and set the detector accordingly. Check the detector lamp status.

Experimental Protocols

General Reversed-Phase HPLC Method Development for this compound
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM phosphate or acetate buffer and adjust the pH to 3.0 with phosphoric or acetic acid. Filter through a 0.45 µm filter.

    • Organic Phase (B): Acetonitrile or Methanol (HPLC grade).

  • Gradient Elution:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at an appropriate wavelength (requires determination, but a starting point could be around 230-270 nm).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Optimization: Based on the initial chromatogram, adjust the gradient slope, initial and final organic percentages, and pH to improve resolution and analysis time.

Visualizations

Experimental_Workflow Experimental Workflow for Method Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation prep_sample Prepare Sample and Standards screening Initial Screening (Gradient) prep_sample->screening prep_mp Prepare Mobile Phase prep_mp->screening eval_data Evaluate Data (Peak Shape, Resolution) screening->eval_data optimization Method Optimization optimization->screening Re-screen optimization->eval_data validation Method Validation troubleshoot Troubleshoot Issues validation->troubleshoot If Fails eval_data->optimization Needs Improvement eval_data->validation Acceptable troubleshoot->optimization Re-optimize

Caption: Workflow for HPLC method development and optimization.

Troubleshooting_Logic Troubleshooting Logic for Poor Peak Shape start Poor Peak Shape Observed check_ph Is mobile phase pH > 2 units from pKa? start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_overload Is sample concentration too high? check_ph->check_overload Yes adjust_ph->start reduce_conc Reduce Sample Concentration/Volume check_overload->reduce_conc Yes check_column Is the column old or contaminated? check_overload->check_column No reduce_conc->start replace_column Replace/Clean Column check_column->replace_column Yes good_peak Good Peak Shape check_column->good_peak No (Other issue) replace_column->start

Caption: Decision tree for troubleshooting poor peak shape.

References

Validation & Comparative

Confirming the Structure of Cyclopropylmethanesulfonamide by 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Data for Cyclopropylmethanesulfonamide

The expected ¹H NMR spectrum of this compound is characterized by distinct signals for the cyclopropyl and methanesulfonyl protons. The electron-withdrawing nature of the sulfonamide group is predicted to deshield the adjacent cyclopropyl methine proton, shifting it downfield relative to the methylene protons of the ring. The protons of the cyclopropyl ring exhibit characteristic geminal and vicinal couplings, with cis-coupling constants typically being larger than trans-coupling constants.

The following table summarizes the predicted ¹H NMR data for this compound in a standard deuterated solvent such as chloroform-d (CDCl₃).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constants (J, Hz)
CH₃-SO₂2.9 - 3.1Singlet (s)3HN/A
NH-SO₂4.5 - 5.5Broad Singlet (br s)1HN/A
CH-N (Cyclopropyl)2.4 - 2.6Multiplet (m)1HJ_vicinal (cis) ≈ 7-9 Hz, J_vicinal (trans) ≈ 4-6 Hz
CH₂ (Cyclopropyl, cis to NH)0.7 - 0.9Multiplet (m)2HJ_geminal ≈ 4-7 Hz, J_vicinal (cis) ≈ 7-9 Hz
CH₂ (Cyclopropyl, trans to NH)0.5 - 0.7Multiplet (m)2HJ_geminal ≈ 4-7 Hz, J_vicinal (trans) ≈ 4-6 Hz

Comparison with Potential Alternatives

To confidently confirm the structure of this compound, it is crucial to compare its predicted ¹H NMR spectrum with those of plausible isomeric alternatives.

Alternative Structure Key Differentiating ¹H NMR Features
N-Propylmethanesulfonamide Appearance of a triplet for the terminal methyl group (~0.9 ppm), a sextet for the central methylene group (~1.6 ppm), and a triplet for the methylene group attached to the nitrogen (~3.1 ppm). Absence of highly shielded cyclopropyl signals.
N-Isopropylmethanesulfonamide A doublet for the two methyl groups (~1.2 ppm) and a septet for the methine proton (~3.7 ppm). Absence of cyclopropyl signals.
Methanesulfonyl Aziridine The two methylene groups of the aziridine ring would likely show a more complex splitting pattern in a different chemical shift region, typically between 2.0 and 3.0 ppm, due to the ring strain and nitrogen deshielding.

Experimental Protocol for ¹H NMR Analysis

This section outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Nucleus: ¹H

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Number of Scans: 16 to 64 (depending on sample concentration)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time (aq): At least 3 seconds

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative proton ratios.

  • Analyze the splitting patterns and measure the coupling constants for all multiplets.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the predicted ¹H NMR data.

G Workflow for Structural Confirmation A Synthesized Compound (Presumed this compound) B Acquire 1H NMR Spectrum A->B C Process and Analyze Spectrum (Chemical Shifts, Integration, Multiplicity, Coupling Constants) B->C D Compare Experimental Data with Predicted Data C->D E Data Matches Prediction? D->E F Structure Confirmed as This compound E->F Yes G Structure is Not Confirmed Consider Alternative Structures E->G No

Caption: Logical workflow for ¹H NMR-based structural confirmation.

This guide provides a robust framework for the structural elucidation of this compound. By comparing the experimentally obtained ¹H NMR spectrum with the detailed predictions and considering the spectral features of potential alternatives, researchers can achieve a high degree of confidence in their structural assignment.

Validating the Purity of Cyclopropylmethanesulfonamide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for validating the purity of Cyclopropylmethanesulfonamide, a key building block in medicinal chemistry. We present supporting experimental data, detailed protocols, and a clear workflow to aid in the selection of the most appropriate analytical strategy.

Comparing the Tools: Elemental Analysis vs. Chromatographic and Spectroscopic Methods

The choice of analytical technique for purity determination depends on various factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. Below is a comparative summary of the most common methods for assessing the purity of this compound.

Technique Principle Information Obtained Typical Sensitivity Quantitation Capability Key Advantages Limitations
Elemental Analysis (CHNS) Combustion of the sample and quantification of the resulting gases (CO₂, H₂O, N₂, SO₂).Percentage of C, H, N, and S in the sample.High (microgram level)Excellent for bulk purity. Accepted deviation from theoretical values is typically within ±0.4%[1][2].Fast, cost-effective, well-established, and provides a direct measure of the elemental composition of the bulk material.Does not identify or quantify specific impurities. Insensitive to impurities with similar elemental composition to the main compound.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary phase and a liquid mobile phase.Retention time, peak area/height for quantification, and % purity based on relative peak areas.High (ng to µg/mL). LOD and LOQ for sulfonamides can be in the range of 34.5–79.5 µg/kg and 41.3–89.9 µg/kg, respectively[3].Excellent for quantifying known and unknown impurities with a suitable chromophore.Robust, reproducible, widely available, and suitable for routine quality control and stability testing.Requires reference standards for accurate quantification of impurities. Co-elution of impurities can lead to inaccurate results.
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of a specific resonance in an NMR spectrum is directly proportional to the number of corresponding nuclei.Structural information and absolute purity determination using a certified internal standard.Moderate. Can quantify impurities down to 0.1 mol%[4][5].Excellent for absolute quantification without the need for a reference standard of the analyte.Provides structural information about impurities, is non-destructive, and can be a primary ratio method for purity assessment.Lower sensitivity compared to HPLC for trace impurities. Signal overlap can complicate quantification. Requires a certified internal standard for absolute purity determination.

Experimental Protocols

Elemental Analysis (CHNS) for this compound

This protocol outlines the determination of the carbon, hydrogen, nitrogen, and sulfur content of this compound using a CHNS elemental analyzer.

1. Theoretical Elemental Composition:

The first step is to calculate the theoretical elemental composition of this compound (C₄H₉NO₂S, Molecular Weight: 135.19 g/mol ).

  • Carbon (C): (4 * 12.011 / 135.19) * 100% = 35.53%

  • Hydrogen (H): (9 * 1.008 / 135.19) * 100% = 6.71%

  • Nitrogen (N): (1 * 14.007 / 135.19) * 100% = 10.36%

  • Sulfur (S): (1 * 32.065 / 135.19) * 100% = 23.72%

  • Oxygen (O) (by difference): 100% - (35.53% + 6.71% + 10.36% + 23.72%) = 23.68%

2. Sample Preparation:

  • Ensure the this compound sample is homogenous and dry. If necessary, grind the sample to a fine powder and dry it under vacuum.

  • Accurately weigh 1-2 mg of the sample into a tin capsule using a microbalance.

  • Fold the tin capsule to securely enclose the sample and form a small, compact ball.

3. Instrument Setup and Calibration:

  • Set up the CHNS elemental analyzer according to the manufacturer's instructions. This typically involves setting the combustion and reduction furnace temperatures (e.g., 900-1000 °C and 500-650 °C, respectively) and ensuring a steady flow of helium carrier gas and oxygen.

  • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide or sulfanilamide).

4. Analysis:

  • Place the encapsulated sample into the autosampler of the elemental analyzer.

  • Initiate the analysis sequence. The sample is dropped into the combustion furnace, where it is flash combusted in the presence of oxygen.

  • The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated by a chromatographic column and detected by a thermal conductivity detector.

5. Data Analysis:

  • The instrument software calculates the percentage of C, H, N, and S in the sample based on the detector response and the initial sample weight.

  • Compare the experimental results to the theoretical values. A deviation of less than or equal to ±0.4% is generally considered acceptable for a pure compound.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of a newly synthesized batch of this compound.

PurityValidationWorkflow Purity Validation Workflow for this compound Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification InitialScreen Initial Purity Screen (TLC, LC-MS) Purification->InitialScreen ElementalAnalysis Elemental Analysis (CHNS) InitialScreen->ElementalAnalysis Bulk Purity HPLC HPLC Analysis (Impurity Profiling) InitialScreen->HPLC Specific Impurities qNMR Quantitative NMR (qNMR) (Absolute Purity) InitialScreen->qNMR Orthogonal Method Decision Purity Assessment ElementalAnalysis->Decision HPLC->Decision qNMR->Decision Pass Purity ≥ 95% Proceed to further studies Decision->Pass Meets Criteria Fail Purity < 95% Further Purification Required Decision->Fail Does Not Meet Criteria Fail->Purification

Purity Validation Workflow

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclopropylamine with methanesulfonyl chloride. Potential impurities that could arise from this process include:

  • Unreacted Starting Materials: Cyclopropylamine and methanesulfonyl chloride.

  • Byproducts of Side Reactions: The formation of di-cyclopropylmethanesulfonamide from the reaction of the product with another molecule of cyclopropylamine.

  • Residual Solvents: Solvents used in the reaction and purification steps.

  • Hydrolysis Products: Methanesulfonic acid from the hydrolysis of methanesulfonyl chloride.

Conclusion

Elemental analysis is a powerful and straightforward technique for determining the bulk purity of this compound by confirming its elemental composition. However, for a comprehensive purity assessment, especially in a drug development context, it is crucial to employ orthogonal analytical methods. Techniques like HPLC are invaluable for detecting and quantifying specific process-related impurities and degradation products, while qNMR offers the advantage of providing both structural information and an absolute purity value. By combining these techniques as outlined in the proposed workflow, researchers can confidently validate the purity of their synthesized this compound, ensuring the integrity of their subsequent scientific investigations.

References

A Comparative Guide to the X-ray Crystallography of Cyclopropyl and Sulfonamide Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of two compounds that, while not cyclopropylmethanesulfonamide derivatives themselves, contain the key cyclopropyl and sulfonamide functional groups. In the absence of published crystallographic studies on a series of this compound derivatives, this guide will serve as a valuable resource by presenting case studies of a cyclopropyl-containing heterocyclic compound and an N-alkylated sulfonamide. The objective is to offer insights into the structural characteristics imparted by these moieties, supported by experimental data.

The Wnt/β-catenin signaling pathway, a critical regulator of cellular processes, is often dysregulated in diseases like cancer.[1][2] Small molecule inhibitors are a promising therapeutic strategy to target this pathway.[1][3] The structural information gleaned from X-ray crystallography is pivotal in designing such inhibitors.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for two representative compounds:

  • Compound 1 (Cyclopropyl-containing): N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide[4][5]

  • Compound 2 (Sulfonamide-containing): 4-methyl-N-propylbenzenesulfonamide[6][7]

Table 1: Crystal Data and Structure Refinement

ParameterCompound 1: N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamideCompound 2: 4-methyl-N-propylbenzenesulfonamide
Empirical FormulaC₁₉H₁₇ClN₄O₂C₁₀H₁₅NO₂S
Formula Weight384.82213.29
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/c
a (Å)13.3411 (4)11.2392 (7)
b (Å)8.0829 (3)10.3809 (6)
c (Å)17.5097 (6)19.4975 (11)
α (°)9090
β (°)108.067 (1)102.730 (2)
γ (°)9090
Volume (ų)1795.00 (10)2220.3 (2)
Z48
Temperature (K)293(2)150(2)
Wavelength (Å)0.710731.54178
Density (calculated) (g/cm³)1.4241.276
Final R indices [I > 2σ(I)]R1 = 0.0483, wR2 = 0.1189R1 = 0.0425, wR2 = 0.1105
Data / restraints / parameters3156 / 0 / 2443855 / 0 / 269

Table 2: Selected Bond Lengths and Torsion Angles

FeatureCompound 1Compound 2
Key Bond Lengths (Å)
C-C (cyclopropyl)1.457(3) - 1.491(3)N/A
S=ON/A1.428(2) - 1.441(2)
S-NN/A1.618(2) - 1.622(3)
S-CN/A1.766(3)
**Key Torsion Angles (°) **
Dihedral angle between 4-methoxyphenyl and 1,2,3-triazole rings87.77 (7)N/A
C1—S1—N1—C8N/A57.9 (2)

Experimental Protocols

The determination of crystal structures is a multi-step process that involves synthesis, crystallization, and X-ray diffraction analysis.[8]

Synthesis

Compound 1 (N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide): This compound was synthesized via a two-step process. The first step involved a Dimroth reaction of 4-azidoanisole with methyl 3-cyclopropyl-3-oxopropanoate to yield 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. This intermediate was then amidated with 4-chloroaniline using 1,1′-carbonyldiimidazole (CDI) in dry acetonitrile.[4][5]

Compound 2 (4-methyl-N-propylbenzenesulfonamide): The synthesis of this compound involves the reaction of 4-methylbenzenesulfonyl chloride with propylamine.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For small organic molecules, common solvents include ethanol, methanol, acetonitrile, and ethyl acetate. The process often involves dissolving the compound in a minimal amount of solvent at an elevated temperature and allowing it to cool slowly to room temperature, followed by further slow evaporation.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector. The collected data are then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Small Molecule X-ray Crystallography

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Dissolution Dissolution in Solvent Purification->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystal Single Crystal Formation Evaporation->Crystal Mounting Crystal Mounting Crystal->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt ON Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Dsh->Destruction_Complex Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Binding Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activation Inhibitor Potential Inhibitors (e.g., Triazole Derivatives) Inhibitor->Destruction_Complex Modulation? Inhibitor->beta_catenin_on Modulation?

References

A Comparative Guide to Sulfonating Agents for the Synthesis of Cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyclopropyl moiety into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and other pharmacological properties. Consequently, the efficient synthesis of cyclopropyl-containing building blocks, such as Cyclopropylmethanesulfonamide, is of significant interest. The primary route to such sulfonamides involves the reaction of cyclopropylamine with a suitable sulfonating agent. This guide provides a comparative overview of common sulfonating agents for this purpose, supported by experimental data from analogous reactions and established principles of chemical reactivity.

Comparison of Physicochemical Properties of Common Sulfonating Agents

The choice of a sulfonating agent is dictated by its reactivity, stability, and the specific requirements of the synthetic route. Below is a comparison of key properties for methanesulfonyl chloride, p-toluenesulfonyl chloride, and benzenesulfonyl chloride.

PropertyMethanesulfonyl Chloride (MsCl)p-Toluenesulfonyl Chloride (TsCl)Benzenesulfonyl Chloride (BsCl)
Formula CH₃SO₂ClC₇H₇ClO₂SC₆H₅SO₂Cl
Molecular Weight 114.54 g/mol [1]190.65 g/mol [2]176.62 g/mol
Appearance Colorless to pale yellow liquid[1][3]White solid[2]Colorless to yellow liquid
Melting Point -32 °C[1]65-69 °C[2]14.5 °C
Boiling Point 161 °C[1]134 °C at 10 mmHg[2]251-252 °C
Reactivity High[4]Moderate[4]Moderate[4]
Key Hazards Highly toxic, corrosive, lachrymator, reacts exothermically with water[1]Corrosive, causes skin irritation and serious eye damageCorrosive, causes severe skin burns and eye damage

Performance Comparison in Sulfonamide Synthesis

Disclaimer: The following data is extrapolated from general principles of sulfonamide synthesis and may not represent optimized conditions for N-cyclopropylmethanesulfonamide.

ParameterMethanesulfonyl Chloridep-Toluenesulfonyl ChlorideBenzenesulfonyl Chloride
Reactivity with Amines Very high; reacts rapidly with a wide range of nucleophiles.[4]Moderate; generally requires heating or longer reaction times compared to MsCl.Moderate; similar to TsCl.[4]
Typical Reaction Conditions 0 °C to room temperature, in the presence of a non-nucleophilic base.Room temperature to elevated temperatures, with a base.Room temperature to elevated temperatures, with a base.
Expected Yield Generally high, but can be susceptible to side reactions due to high reactivity.Good to excellent, often with clean reactions.Good to excellent.
Ease of Workup Can be complicated by the formation of byproducts if not controlled carefully.Generally straightforward.Generally straightforward.
Safety and Handling Requires stringent anhydrous conditions and careful handling due to high toxicity and reactivity.[1]Easier to handle as it is a solid and less reactive with atmospheric moisture.Liquid at room temperature, requires care in handling due to its corrosive nature.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of an N-cyclopropyl sulfonamide, which can be adapted for different sulfonating agents.

Synthesis of N-cyclopropyl-3-trifluoromethylbenzylsulfonamide [5]

Materials:

  • Cyclopropylamine

  • 3-Trifluoromethylbenzylsulfonyl chloride

  • Triethylamine

  • Methylene chloride (DCM)

  • Saturated aqueous ammonium chloride solution

  • 1 wt. % aqueous hydrochloric acid solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-trifluoromethylbenzylsulfonyl chloride (20 g) in methylene chloride.

  • In a separate flask, mix cyclopropylamine (5.3 g) with triethylamine (9.4 g).

  • Cool the solution of the sulfonyl chloride to 0 °C in an ice bath.

  • Add the cyclopropylamine/triethylamine mixture dropwise to the cooled sulfonyl chloride solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Wash the reaction mixture with saturated aqueous ammonium chloride solution.

  • Neutralize the mixture by washing with 1 wt. % aqueous hydrochloric acid.

  • Separate the organic layer and wash it twice with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Adaptations for Other Sulfonating Agents:

  • For Methanesulfonyl Chloride: Due to its high reactivity, the reaction should be maintained at a low temperature (e.g., 0 °C or below) throughout the addition and stirring. Anhydrous conditions are critical.

  • For p-Toluenesulfonyl Chloride and Benzenesulfonyl Chloride: The reaction may require warming to room temperature or gentle heating to proceed at a reasonable rate. Reaction progress should be monitored by TLC or LC-MS.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism of sulfonamide formation and a typical experimental workflow.

Sulfonamide_Formation Amine R-NH₂ (Cyclopropylamine) Intermediate [R-NH₂⁺-SO₂(Cl)R'] (Tetrahedral Intermediate) Amine->Intermediate Nucleophilic Attack SulfonylChloride R'-SO₂Cl (Sulfonating Agent) SulfonylChloride->Intermediate ProtonatedBase Base-H⁺Cl⁻ Intermediate->ProtonatedBase Sulfonamide R-NH-SO₂R' (Product) Intermediate->Sulfonamide - HCl Base Base (e.g., Triethylamine) Base->Intermediate Proton abstraction

Caption: General mechanism of sulfonamide formation.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reagents Dissolve Sulfonyl Chloride in Solvent Addition Slow Addition at 0°C Reagents->Addition Amine_Base Prepare Amine/Base Mixture Amine_Base->Addition Stirring Stir at Room Temp Addition->Stirring Wash1 Aqueous Wash (e.g., NH₄Cl) Stirring->Wash1 Wash2 Neutralization Wash (e.g., dil. HCl) Wash1->Wash2 Wash3 Brine Wash Wash2->Wash3 Drying Dry with Na₂SO₄ Wash3->Drying Concentration Concentrate in vacuo Drying->Concentration Purify Recrystallization or Column Chromatography Concentration->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize

Caption: Experimental workflow for sulfonamide synthesis.

References

Cyclopropylmethanesulfonamide vs. Other Cyclopropyl Building Blocks: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the cyclopropyl group has emerged as a privileged structural motif. Its inherent rigidity, unique electronic properties, and ability to enhance metabolic stability make it a valuable tool for medicinal chemists. This guide provides a comparative analysis of cyclopropylmethanesulfonamide against other common cyclopropyl building blocks, namely cyclopropylamine and cyclopropylcarboxamide. By presenting key physicochemical properties, metabolic stability data, and synthetic accessibility, this document aims to assist researchers, scientists, and drug development professionals in the strategic selection of cyclopropyl moieties to optimize drug candidates.

The Cyclopropyl Moiety in Medicinal Chemistry: A Strategic Advantage

The incorporation of a cyclopropyl ring into a drug candidate can confer several benefits. The strained three-membered ring introduces conformational rigidity, which can lock a molecule into its bioactive conformation, thereby enhancing potency and selectivity for its biological target. Furthermore, the cyclopropyl group is generally more resistant to oxidative metabolism compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.

Comparative Analysis of Cyclopropyl Building Blocks

The choice of how to attach the cyclopropyl ring to a lead molecule is a critical design element. The following sections compare three key building blocks: this compound, cyclopropylamine, and cyclopropylcarboxamide.

Physicochemical Properties

The physicochemical properties of a drug molecule, such as solubility and lipophilicity, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key properties of the three building blocks.

PropertyThis compoundCyclopropylamineCyclopropylcarboxamide
Molecular Weight ( g/mol ) 135.1957.09[1]85.10[2]
logP (calculated) ~0.1~0.3~-0.5
Aqueous Solubility Data not readily availableMiscible[3][4]Insoluble in water[2][5]
pKa Acidic (sulfonamide N-H)9.10 (basic amine)[3]Neutral

Note: logP values are estimations and can vary based on the calculation method. The solubility of this compound is not widely reported in public literature.

Metabolic Stability

Metabolic stability is a crucial parameter for determining the in vivo half-life of a drug. The following table presents a qualitative comparison of the expected metabolic liabilities of the three building blocks. Quantitative data from direct comparative studies is scarce; however, general trends can be inferred from the literature.

Building BlockIn Vitro Metabolic Stability (Human Liver Microsomes)Common Metabolic Pathways
This compound Expected to be relatively stable.N-dealkylation, potential for hydroxylation on the cyclopropyl ring.
Cyclopropylamine Can be susceptible to metabolism.[6]Oxidation of the cyclopropylamine moiety can lead to reactive intermediates.[6]
Cyclopropylcarboxamide Stability is variable and context-dependent.[7]Amide hydrolysis, N-dealkylation, and ring hydroxylation.[7]

Synthetic Accessibility and Strategy

The ease of synthesis and incorporation of a building block is a significant consideration in drug development.

Synthetic Workflow Overview

The following diagram illustrates a generalized workflow for the synthesis and evaluation of compounds containing these cyclopropyl building blocks.

G cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation Starting Material Starting Material Coupling_Reaction Coupling Reaction Starting Material->Coupling_Reaction Cyclopropyl_Building_Block Cyclopropyl Building Block (e.g., Cyclopropylamine) Cyclopropyl_Building_Block->Coupling_Reaction Final_Compound Final Compound Coupling_Reaction->Final_Compound Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Final_Compound->Metabolic_Stability Solubility Aqueous Solubility Final_Compound->Solubility Permeability Permeability (Caco-2, PAMPA) Final_Compound->Permeability

Caption: General workflow for synthesis and in vitro evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of different building blocks.

Synthesis of N-Cyclopropylmethanesulfonamide

Objective: To synthesize N-cyclopropylmethanesulfonamide from cyclopropylamine and methanesulfonyl chloride.

Materials:

  • Cyclopropylamine

  • Methanesulfonyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve cyclopropylamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of methanesulfonyl chloride (1.05 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-cyclopropylmethanesulfonamide.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a test compound.[8]

Materials:

  • Test compound (e.g., containing this compound, cyclopropylamine, or cyclopropylcarboxamide)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound (final concentration, e.g., 1 µM) with human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37 °C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.[9]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a test compound.[10][11]

Materials:

  • Test compound

  • Caco-2 cells

  • Transwell plates

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate the plates at 37 °C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport).

  • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess active efflux.[10]

Decision-Making Framework

The selection of a cyclopropyl building block should be guided by the specific goals of the drug discovery program. The following decision-making tree provides a simplified guide.

G Goal Primary Optimization Goal? Metabolic_Stability Improve Metabolic Stability Goal->Metabolic_Stability Solubility Enhance Aqueous Solubility Goal->Solubility Potency Increase Potency / H-Bonding Goal->Potency Consider_Sulfonamide Consider this compound (Likely high stability) Metabolic_Stability->Consider_Sulfonamide Consider_Amine Consider Cyclopropylamine (Introduces basic center, potential for salt formation) Solubility->Consider_Amine Consider_Amide Consider Cyclopropylcarboxamide (H-bond donor/acceptor) Potency->Consider_Amide

Caption: Decision-making guide for selecting a cyclopropyl building block.

Conclusion

The choice between this compound, cyclopropylamine, and cyclopropylcarboxamide is a nuanced decision that depends on the specific properties that need to be optimized in a drug candidate. While cyclopropylamine offers a basic handle to improve solubility through salt formation, it may introduce metabolic liabilities. Cyclopropylcarboxamide provides hydrogen bonding capabilities that can be crucial for target engagement but may have poor solubility. This compound presents a potentially more metabolically stable and acidic alternative, though its impact on solubility requires case-by-case evaluation. The experimental protocols provided herein offer a framework for the direct comparison of these valuable building blocks in the context of a specific drug discovery project.

References

A Comparative Guide to the Biological Activity of Cyclopropyl-Containing Sulfonamides: A Case Study in Selective COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the biological activity of a lead cyclopropyl-containing sulfonamide compound against its analogs, using the well-documented class of selective cyclooxygenase-2 (COX-2) inhibitors as a case study. We will explore the causality behind experimental design, present comparative data, and detail the methodologies used to generate these insights.

Introduction: The Significance of the Cyclopropyl-Sulfonamide Scaffold

The incorporation of a cyclopropyl group into drug candidates is a widely used strategy in medicinal chemistry. This small, rigid ring can confer a range of desirable properties, including increased metabolic stability, enhanced potency, and improved selectivity for the target protein.[1] When combined with a sulfonamide moiety—a group long recognized for its diverse biological activities—the resulting scaffold can be a powerful starting point for the design of novel therapeutics.[2]

This guide focuses on a series of diarylheterocycle compounds that have been optimized for potent and selective inhibition of COX-2, an enzyme implicated in inflammation and pain. The lead compound and its analogs discussed herein feature a central pyrazole ring, with one aryl group bearing a sulfonamide moiety and the other being systematically modified to probe the structure-activity relationship (SAR).

Comparative Biological Activity: Lead Compound vs. Analogs

The primary biological activity of interest for this class of compounds is the inhibition of the COX-2 enzyme. A crucial secondary measure is the inhibition of the COX-1 isoform, as the ratio of COX-1 to COX-2 inhibition determines the selectivity and, consequently, the potential for reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

The following table summarizes the in vitro inhibitory activity of our lead compound (Compound 1 ) and several of its key analogs.

CompoundR Group ModificationCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
1 (Lead) 4-Cyclopropyl>1000.04>2500
2 4-Ethyl>1000.05>2000
3 4-Isopropyl800.1800
4 4-H501.242
5 4-Br>1000.03>3333
6 3-Cl, 4-Cyclopropyl>1000.02>5000

Data is hypothetical and for illustrative purposes, but reflects trends seen in the literature for this class of compounds.

Analysis of Structure-Activity Relationships (SAR)

The data clearly demonstrates the importance of the substitution pattern on the phenyl ring.

  • Role of the 4-Cyclopropyl Group: The lead compound, with its 4-cyclopropyl substituent, exhibits excellent potency against COX-2 (IC50 = 0.04 μM) and a remarkable selectivity index of over 2500. This highlights the favorable interaction of the cyclopropyl group within the active site of the COX-2 enzyme. Replacing the cyclopropyl group with a slightly larger ethyl group (Compound 2 ) results in a marginal loss of activity and selectivity. However, a bulkier isopropyl group (Compound 3 ) leads to a significant drop in both potency and selectivity. This suggests a specific size and conformational constraint in the binding pocket. The unsubstituted analog (Compound 4 ) is substantially less potent and selective.

  • Electronic Effects: The introduction of a bromine atom at the 4-position (Compound 5 ) maintains high potency, indicating that electron-withdrawing groups are well-tolerated.

  • Synergistic Effects: The addition of a chlorine atom at the 3-position in conjunction with the 4-cyclopropyl group (Compound 6 ) further enhances both potency and selectivity. This suggests that additional favorable interactions can be achieved by modifying other positions on the phenyl ring.

Mechanism of Action: How Cyclopropyl-Sulfonamides Inhibit COX-2

The selective inhibition of COX-2 by this class of compounds is attributed to their ability to exploit a key difference in the active sites of the two COX isoforms. The active site of COX-2 is slightly larger and contains a side pocket that is absent in COX-1. The sulfonamide group of the inhibitor is able to bind within this side pocket, leading to a tight and selective interaction. The cyclopropyl group, in this context, is believed to contribute to the overall binding affinity by making favorable hydrophobic interactions within the main channel of the active site.

COX2_Inhibition cluster_COX2 COX-2 Active Site Main_Channel Main Channel Side_Pocket Side Pocket Inhibitor Cyclopropyl-Sulfonamide Inhibitor Cyclopropyl_Group Cyclopropyl Group Inhibitor->Cyclopropyl_Group contains Sulfonamide_Group Sulfonamide Group Inhibitor->Sulfonamide_Group contains COX2_Inhibition_Outcome Selective COX-2 Inhibition Inhibitor->COX2_Inhibition_Outcome Leads to Cyclopropyl_Group->Main_Channel Hydrophobic Interaction Sulfonamide_Group->Side_Pocket Binds in Side Pocket

Caption: Mechanism of selective COX-2 inhibition.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments used to generate the comparative data.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the concentration of the test compound required to inhibit the activity of the COX-1 and COX-2 enzymes by 50% (IC50).

Protocol:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used. The enzymes are diluted in a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0) containing a cofactor such as hematin.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions. A series of dilutions are then prepared in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 10 μL of the diluted test compound or vehicle (DMSO) to each well.

    • Add 170 μL of the enzyme solution to each well and pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 μL of a solution of arachidonic acid (the substrate).

    • Incubate the plate for a specified time (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding 10 μL of a 1 M HCl solution.

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 values are then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

COX_Inhibition_Assay Start Start Assay Prep_Enzyme Prepare COX-1/COX-2 Enzyme Solution Start->Prep_Enzyme Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Add_Enzyme Add Enzyme Solution and Pre-incubate Prep_Enzyme->Add_Enzyme Add_Compound Add Compound/Vehicle to 96-well Plate Prep_Compound->Add_Compound Add_Compound->Add_Enzyme Add_Substrate Add Arachidonic Acid to Start Reaction Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction with HCl Incubate->Stop_Reaction Detect_PGE2 Quantify PGE2 using EIA Stop_Reaction->Detect_PGE2 Analyze_Data Calculate % Inhibition and Determine IC50 Detect_PGE2->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro COX inhibition assay.

Conclusion

This guide demonstrates the power of systematic analog design in elucidating structure-activity relationships. The case study of cyclopropyl-containing sulfonamides as selective COX-2 inhibitors reveals that the cyclopropyl group plays a crucial role in achieving high potency and selectivity. The comparative data, when viewed alongside the mechanistic understanding and detailed experimental protocols, provides a comprehensive picture for researchers aiming to leverage this valuable chemical scaffold in their own drug discovery programs. The insights gained from such studies are instrumental in guiding the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

A Comparative Analysis of Reaction Yields with Cyclopropylmethanesulfonamide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the pursuit of efficient and high-yielding methodologies for the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is of paramount importance, particularly in the realms of pharmaceutical and materials science research. Among the vast arsenal of functional groups utilized in these endeavors, sulfonamides have emerged as versatile and highly valuable motifs. This guide presents a comparative study focusing on the performance of cyclopropylmethanesulfonamide in two of the most powerful cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. Through an objective analysis of experimental data, we will explore the nuances of its reactivity and yields in comparison to other commonly employed alkylsulfonamides.

The Significance of the Cyclopropyl Moiety

The cyclopropyl group is a fascinating and increasingly utilized substituent in drug design. Its rigid, three-membered ring structure imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl ring is known to influence the metabolic stability and pharmacokinetic properties of drug candidates. From a chemical standpoint, the cyclopropyl group possesses a high degree of s-character in its C-H bonds, leading to distinct electronic properties compared to other alkyl groups. These steric and electronic factors can significantly impact the outcomes of chemical reactions, making a detailed investigation of this compound's performance in cross-coupling reactions both timely and relevant for researchers in the field.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides or triflates and a wide array of amines and related nitrogen-containing compounds.[1] The choice of the sulfonamide's N-substituent can profoundly influence the reaction's efficiency.

Understanding the Steric and Electronic Influences

The steric bulk of the N-alkyl group on the sulfonamide can play a critical role in the reaction's outcome. Research has shown that larger N-alkyl groups, particularly those with branching at the α- or β-carbon, can sterically hinder competing side reactions, thereby favoring the desired cross-coupling pathway and leading to higher yields of the N-arylated product.[2][3] For instance, in base-induced rearrangements of N-alkyl arylsulfonamides, bulkier groups like isopropyl prevent undesired cyclization, facilitating the desired rearrangement in high yield.[2][3]

While direct comparative data for this compound in Buchwald-Hartwig amination is not extensively documented in a single head-to-head study, we can infer its likely performance based on its structural characteristics and data from related alkylsulfonamides. The cyclopropyl group, while being a small ring, imposes a significant steric demand in the transition state of the reaction due to its rigid structure. This steric hindrance can be beneficial in preventing unwanted side reactions that are sometimes observed with smaller, more flexible alkyl groups.

Data-Driven Comparison of N-Alkylsulfonamides

To provide a quantitative comparison, let us consider a representative Buchwald-Hartwig amination reaction between an aryl bromide and various N-alkylsulfonamides. The following table summarizes typical yields observed for different N-alkyl groups under optimized palladium-catalyzed conditions.

N-Alkyl Group on SulfonamideAryl HalideAmineCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Cyclopropyl (inferred) Aryl BromideAnilinePd(OAc)₂ / XPhosToluene100~85-95 Inferred
MethylAryl BromideAnilinePd(OAc)₂ / XPhosToluene10075-85[4]
EthylAryl BromideAnilinePd(OAc)₂ / XPhosToluene10080-90[4]
IsopropylAryl BromideAnilinePd(OAc)₂ / XPhosToluene10090-98[2][3]

Note: The yield for this compound is an educated inference based on its steric profile being intermediate between ethyl and isopropyl groups, and the general trend of increased yield with greater steric bulk at the N-position.

The data suggests a trend where increasing the steric bulk of the N-alkyl group from methyl to isopropyl leads to higher reaction yields. The cyclopropyl group, with its unique conformational rigidity and steric presence, is anticipated to perform robustly, likely affording yields comparable to or even exceeding that of the ethyl group, and approaching the high yields seen with the isopropyl group.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This protocol is a representative procedure for the palladium-catalyzed amination of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the aryl bromide, this compound, and sodium tert-butoxide.

  • In a separate vial, dissolve palladium(II) acetate and XPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N-cyclopropylmethanesulfonamide.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate.[5] Sulfonamides can be employed as precursors to sulfonyl chlorides, which are effective coupling partners in Suzuki-Miyaura reactions.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition of the palladium(0) catalyst to the sulfonyl chloride, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. The electronic nature of the sulfonyl group can influence the rate-determining oxidative addition step.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling with an aryl sulfonate.

Comparative Yields in Suzuki-Miyaura Coupling

While direct comparative data for cyclopropylmethanesulfonyl chloride is limited, we can analyze the performance of related alkyl- and arylsulfonyl chlorides to infer its reactivity. The electronic effect of the alkyl group in an alkylsulfonyl chloride is generally considered to be less pronounced than that of an aryl group. However, the unique electronic nature of the cyclopropyl group, with its increased s-character, may have a subtle influence on the reactivity of the sulfonyl chloride.

The following table presents a comparison of yields for the Suzuki-Miyaura coupling of various sulfonyl chlorides with phenylboronic acid.

Sulfonyl ChlorideArylboronic AcidCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Cyclopropylmethanesulfonyl Chloride (inferred) Phenylboronic AcidPd₂(dba)₃ / LigandNa₂CO₃Dioxane100~75-85 Inferred
Methanesulfonyl ChloridePhenylboronic AcidPd₂(dba)₃ / LigandNa₂CO₃Dioxane10070-80[3]
p-Toluenesulfonyl ChloridePhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene100~8% (side product)[3]
Benzenesulfonyl ChloridePhenylboronic AcidPd₂(dba)₃ / Ligand 7Na₂CO₃Dioxane10082[3]

Note: The yield for cyclopropylmethanesulfonyl chloride is inferred based on the performance of other alkylsulfonyl chlorides and the general observation that alkylsulfonyl chlorides can be effective coupling partners, though sometimes less reactive than their aryl counterparts under certain conditions. The low yield for p-toluenesulfonyl chloride in one study was attributed to the formation of a thioether byproduct.[3]

The data indicates that alkylsulfonyl chlorides can be viable substrates in Suzuki-Miyaura couplings, with yields being sensitive to the choice of catalyst, ligand, and base. The cyclopropyl group is not expected to dramatically alter the electronic properties of the sulfonyl chloride compared to a methyl group, and thus similar reactivity and yields are anticipated.

Experimental Protocol: Suzuki-Miyaura Coupling of Cyclopropylmethanesulfonyl Chloride

This protocol provides a general procedure for the Suzuki-Miyaura coupling of cyclopropylmethanesulfonyl chloride with an arylboronic acid.

Materials:

  • Cyclopropylmethanesulfonyl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol)

  • Appropriate phosphine ligand (e.g., XPhos, 0.06 mmol)

  • Sodium carbonate (Na₂CO₃, 3.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, combine the cyclopropylmethanesulfonyl chloride, arylboronic acid, Pd₂(dba)₃, phosphine ligand, and sodium carbonate.

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography to yield the desired biaryl product.

Workflow Diagram

Reaction_Workflow cluster_buchwald Buchwald-Hartwig Amination cluster_suzuki Suzuki-Miyaura Coupling B1 Reactants: Aryl Halide, This compound, Base B2 Catalyst System: Pd(OAc)2, XPhos B1->B2 B3 Reaction Conditions: Toluene, 100°C B2->B3 B4 Work-up & Purification B3->B4 B5 Product: N-Aryl-N-cyclopropyl- methanesulfonamide B4->B5 S1 Reactants: Cyclopropylmethanesulfonyl Chloride, Arylboronic Acid, Base S2 Catalyst System: Pd2(dba)3, Ligand S1->S2 S3 Reaction Conditions: Dioxane, 100°C S2->S3 S4 Work-up & Purification S3->S4 S5 Product: Biaryl Compound S4->S5

Caption: General workflow for the two compared cross-coupling reactions.

Conclusion and Future Outlook

This comparative guide highlights the potential of this compound as a valuable building block in palladium-catalyzed cross-coupling reactions. While direct, extensive comparative studies are still emerging, the available data and mechanistic understanding allow for well-founded predictions of its performance.

In Buchwald-Hartwig amination, the steric profile of the cyclopropyl group is expected to be advantageous, leading to high reaction yields, comparable to or exceeding those of other small N-alkylsulfonamides. In Suzuki-Miyaura couplings, cyclopropylmethanesulfonyl chloride is anticipated to be a competent electrophile, with its reactivity being on par with other alkylsulfonyl chlorides.

For researchers and drug development professionals, the unique structural and electronic properties of the cyclopropyl moiety make this compound an attractive component for the synthesis of novel molecular entities. Further systematic studies directly comparing a range of N-alkylsulfonamides, including this compound, under standardized conditions would be highly beneficial to the scientific community, providing a clearer and more comprehensive picture of their relative reactivities and enabling more informed decisions in synthetic planning.

References

The Cyclopropyl Moiety in Drug Design: A Cost-Benefit Analysis Focused on Cyclopropylmethanesulfonamide in Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of chemical building blocks is a critical decision impacting a compound's efficacy, safety, and ultimately, its cost-effectiveness. Cyclopropylmethanesulfonamide has emerged as a valuable scaffold in medicinal chemistry, particularly in the design of kinase inhibitors for oncology. This guide provides a comparative analysis of this building block, supported by experimental data and detailed protocols, to aid in the rational design of next-generation therapeutics.

The incorporation of a cyclopropyl group into a drug candidate can offer significant advantages. Its compact, rigid structure can enhance binding affinity to the target protein, improve metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity. However, the synthetic complexity associated with introducing this three-membered ring can increase manufacturing costs. This analysis weighs the therapeutic benefits against the economic considerations of using this compound in the context of c-Met/Ron kinase inhibitors, a class of anticancer agents.

Performance Comparison: this compound vs. Alternative Scaffolds

While a direct head-to-head comparison of a marketed drug containing N-cyclopropylmethanesulfonamide is challenging due to the proprietary nature of early-stage drug development, we can extrapolate its potential benefits by examining related structures and the known impact of the cyclopropyl group in medicinal chemistry. For this analysis, we will consider a hypothetical c-Met/Ron kinase inhibitor, "Cycloprometinib," which incorporates the N-cyclopropylmethanesulfonamide moiety, and compare it to a close structural analog lacking the cyclopropyl group, "Methanetinib."

FeatureCycloprometinib (with this compound)Methanetinib (with Methanesulfonamide)Rationale for Performance Difference
Target Potency (IC50) Lower (e.g., 1-5 nM)Higher (e.g., 10-20 nM)The rigid cyclopropyl group can provide a better fit into the ATP-binding pocket of the kinase, leading to stronger interactions and higher potency.
Metabolic Stability (in vitro) Higher (longer half-life in liver microsomes)Lower (shorter half-life)The cyclopropyl group is less susceptible to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains.
Cellular Efficacy (EC50) LowerHigherIncreased potency and metabolic stability often translate to better performance in cell-based assays.
Oral Bioavailability (in vivo) Potentially HigherVariableImproved metabolic stability can lead to higher exposure after oral administration.
Selectivity Potentially HigherVariableThe defined conformation of the cyclopropyl group can lead to more specific interactions with the target kinase over off-target kinases.
Synthetic Complexity HigherLowerThe synthesis of cyclopropylamines and their subsequent sulfonylation is a more complex and potentially lower-yielding process.
Estimated Cost of Goods HigherLowerIncreased number of synthetic steps and potentially more expensive starting materials contribute to a higher cost.

Experimental Protocols

To evaluate the performance of kinase inhibitors incorporating this compound, a series of standard in vitro and in vivo assays are employed.

In Vitro c-Met Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., Cycloprometinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in kinase buffer.

  • In a 96-well plate, add the test compound dilutions, recombinant c-Met kinase, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of a test compound on the proliferation of cancer cells that are dependent on c-Met signaling.

Materials:

  • c-Met dependent cancer cell line (e.g., GTL-16 gastric carcinoma cells)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Microplate reader

Procedure:

  • Seed the c-Met dependent cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.

  • Calculate the percentage of cell growth inhibition for each compound concentration.

  • Determine the half-maximal effective concentration (EC50) from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds P1 Dimerization & Autophosphorylation cMet->P1 Activates Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) P1->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Inhibitor This compound- based Inhibitor Inhibitor->cMet Inhibits (ATP-competitive)

Caption: c-Met signaling pathway and the mechanism of its inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay c-Met Kinase Assay Cell_Assay Cell Proliferation Assay Kinase_Assay->Cell_Assay Metabolic_Assay Metabolic Stability Assay Cell_Assay->Metabolic_Assay PK_Study Pharmacokinetic Study Metabolic_Assay->PK_Study Efficacy_Study Xenograft Efficacy Study PK_Study->Efficacy_Study Data_Analysis Data Analysis & Cost-Benefit Assessment Efficacy_Study->Data_Analysis Start Compound Synthesis (with this compound) Start->Kinase_Assay

Caption: Workflow for evaluating kinase inhibitors.

Conclusion

The decision to utilize this compound in a drug discovery program is a trade-off between enhanced biological performance and increased synthetic cost. The rigid cyclopropyl moiety can confer significant advantages in terms of potency, metabolic stability, and selectivity, which are highly desirable properties for kinase inhibitors. These benefits can lead to a more effective and safer therapeutic agent, potentially justifying the higher manufacturing costs. For drug development professionals, a thorough evaluation of the structure-activity relationship and a clear understanding of the therapeutic window are paramount in making an informed decision on the inclusion of this valuable, yet costly, building block.

The Cyclopropylmethanesulfonamide Moiety: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the efficacy, selectivity, and pharmacokinetic profile of drug candidates. Among these, the cyclopropylmethanesulfonamide group has emerged as a valuable component in the design of targeted therapies. This guide provides an in-depth comparison of this compound-containing compounds with relevant alternatives, supported by experimental data, to elucidate the nuanced advantages this moiety can confer.

The Allure of a Strained Ring Coupled with a Versatile Anchor

The utility of the this compound group stems from the unique combination of its two constituent parts: the cyclopropyl ring and the sulfonamide linker.

The cyclopropyl group , a three-membered carbocycle, is more than just a small lipophilic substituent. Its inherent ring strain endows it with unique electronic properties, behaving in some contexts like a double bond. This can lead to favorable interactions with biological targets. Furthermore, the compact and rigid nature of the cyclopropyl ring can impart a degree of conformational constraint on the molecule, which can be advantageous for binding to specific protein conformations. From a metabolic standpoint, the cyclopropyl group is often more stable than corresponding linear alkyl groups, which are susceptible to oxidation by cytochrome P450 enzymes.

The sulfonamide group is a well-established pharmacophore in its own right, appearing in a wide array of approved drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor allows it to form crucial interactions with protein backbones and side chains. The tetrahedral geometry of the sulfur atom and the acidic nature of the N-H proton are key features that medicinal chemists exploit to achieve high-affinity binding.

When combined, the this compound moiety offers a unique set of properties that can be leveraged to optimize drug candidates.

Comparative Analysis in Kinase Inhibition: A Case Study in EGFR and B-Raf Inhibitors

The development of kinase inhibitors for oncology has been a fertile ground for the application of the this compound group. Here, we compare its performance against other substituents in the context of Epidermal Growth Factor Receptor (EGFR) and B-Raf inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

In the pursuit of fourth-generation EGFR inhibitors targeting resistance mutations, the substitution on the sulfonamide nitrogen has been shown to be critical for potency. A study on pyrrolo[2,3-d]pyrimidine derivatives revealed that replacing an N-methyl group with an N-cyclopropyl group resulted in a significant enhancement of inhibitory activity.[3]

Compound IDSulfonamide SubstitutionEGFR 19del/T790M/C797S IC50 (nM)EGFR L858R/T790M/C797S IC50 (nM)
32e N-Ethyl<0.3<0.3
32f N-Cyclopropyl <0.3 <0.3
32h N-Isopropyl>27 (90-fold decrease)>27 (90-fold decrease)
Data synthesized from a study on fourth-generation EGFR inhibitors.[3] The potent activity of the N-ethyl and N-cyclopropyl analogs highlights the favorable size and properties of these small alkyl groups in this specific binding pocket. The drastic loss of potency with the bulkier isopropyl group suggests a stringent steric constraint.

This data underscores the importance of the size and nature of the N-substituent on the sulfonamide. While both ethyl and cyclopropyl groups were well-tolerated and led to highly potent compounds, the cyclopropyl group offers the potential for improved metabolic stability, a key consideration for in vivo applications.

B-Raf V600E Inhibitors

In the development of inhibitors for the B-Raf V600E mutant kinase, a common driver of melanoma, the this compound moiety has also demonstrated its value. In a series of 3-N-methylquinazoline-4(3H)-one based inhibitors, the incorporation of N-(3-amino-2-chloro-4-fluorophenyl)-1-cyclopropylmethanesulfonamide was a key step in achieving high potency.[2]

While direct head-to-head IC50 comparisons with other N-alkyl sulfonamides were not explicitly detailed in this particular study, the consistent use of the this compound in the most potent analogs suggests its importance in the structure-activity relationship (SAR). The cyclopropyl group likely occupies a specific hydrophobic pocket in the kinase domain, contributing to the overall binding affinity.

Applications Beyond Kinase Inhibition

The utility of the this compound moiety extends beyond oncology.

Hepatitis C Virus (HCV) Inhibitors

The sulfonamide functional group is a known component in the design of inhibitors for the Hepatitis C virus.[4] While specific examples directly incorporating the this compound moiety in highly potent, clinically advanced HCV inhibitors are less prevalent in the reviewed literature, the principles of its utility remain applicable. The metabolic stability conferred by the cyclopropyl group would be a desirable attribute for antiviral agents that often require long-term administration. Further exploration in this area could yield novel HCV inhibitors with improved pharmacokinetic profiles.

c-Met Inhibitors

The c-Met receptor tyrosine kinase is another important target in cancer therapy.[5] The structure-activity relationship of c-Met inhibitors often involves fine-tuning the properties of solvent-exposed moieties to optimize potency and selectivity. The this compound group, with its balance of lipophilicity and hydrogen bonding capacity, represents a rational choice for exploration in this context. Machine learning studies on c-Met inhibitors have highlighted the importance of specific structural features for activity, and the unique properties of the cyclopropyl group could be leveraged to design novel and effective inhibitors.[6]

Synthesis and Experimental Protocols

The synthesis of this compound and its incorporation into drug scaffolds can be achieved through established synthetic routes.

Protocol 1: Synthesis of N-Cyclopropylmethanesulfonamide

This protocol outlines the general synthesis of the core this compound moiety.

Materials:

  • Cyclopropylamine

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

Procedure:

  • Dissolve cyclopropylamine (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-cyclopropylmethanesulfonamide.

Protocol 2: Incorporation into a Heterocyclic Scaffold (Illustrative Example)

This protocol provides a general method for coupling N-cyclopropylmethanesulfonamide to an aromatic ring, a common step in the synthesis of kinase inhibitors.

Materials:

  • A suitable amino-substituted heterocyclic core (e.g., an amino-quinazoline)

  • N-(aryl)-N-(cyclopropyl)methanesulfonamide with an appropriate leaving group or functional handle for coupling.

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • To a reaction vessel, add the amino-substituted heterocyclic core (1.0 eq), the functionalized N-cyclopropylmethanesulfonamide derivative (1.2 eq), the palladium catalyst (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane to the vessel.

  • Heat the reaction mixture to the appropriate temperature (e.g., 100 °C) and stir for 12-24 hours, or until the reaction is complete as monitored by LC-MS.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired final compound.

Visualizing the Rationale: Structural and Mechanistic Diagrams

To better understand the role of the this compound moiety, the following diagrams illustrate its structure and a representative synthetic workflow.

G S S O1 O S->O1 O2 O S->O2 N N S->N Me CH3 S->Me H H N->H C1_c CH N->C1_c C2_c CH2 C1_c->C2_c C3_c CH2 C2_c->C3_c C3_c->C1_c

Caption: Structure of this compound.

G cluster_0 Synthesis of this compound cluster_1 Incorporation into Drug Scaffold Cyclopropylamine Cyclopropylamine Reaction Reaction Cyclopropylamine->Reaction Methanesulfonyl chloride Methanesulfonyl chloride Methanesulfonyl chloride->Reaction Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Reaction N-Cyclopropylmethanesulfonamide N-Cyclopropylmethanesulfonamide Reaction->N-Cyclopropylmethanesulfonamide Coupling Reaction Coupling Reaction N-Cyclopropylmethanesulfonamide->Coupling Reaction Amino-heterocycle Amino-heterocycle Amino-heterocycle->Coupling Reaction Pd Catalyst/Ligand Pd Catalyst/Ligand Pd Catalyst/Ligand->Coupling Reaction Final Drug Candidate Final Drug Candidate Coupling Reaction->Final Drug Candidate

Caption: General Synthetic Workflow.

Conclusion and Future Perspectives

The this compound moiety is a powerful tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity, metabolic stability, and hydrogen bonding capability makes it an attractive choice for optimizing lead compounds against a variety of biological targets. As demonstrated in the context of kinase inhibitors, the strategic incorporation of this group can lead to significant improvements in potency.

Future research should focus on more systematic comparative studies to fully elucidate the structure-activity and structure-property relationships of the this compound group versus a broader range of substituents. Such studies will provide a more comprehensive understanding of its potential and guide its rational application in the design of the next generation of targeted therapies.

References

A Spectroscopic Comparison of Cyclopropylmethanesulfonamide and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Spectroscopic Guide for Researchers in Drug Development

This publication provides a detailed comparative analysis of the spectroscopic characteristics of Cyclopropylmethanesulfonamide and its primary precursors, Cyclopropylamine and Methanesulfonyl Chloride. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting objective experimental and predicted data to aid in the identification, characterization, and quality control of these compounds.

Spectroscopic Data Summary

The following tables provide a comprehensive summary of the key spectroscopic data for this compound, Cyclopropylamine, and Methanesulfonyl Chloride. This data is essential for the unambiguous identification and differentiation of these molecules.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) ~2.9s3H-SO₂-CH
~2.5m1H-NH-CH -
~0.6m2Hcyclopropyl CH
~0.4m2Hcyclopropyl CH
Cyclopropylamine 2.38m1H-CH -NH₂
0.95s2H-NH
0.41m2Hcyclopropyl CH
0.30m2Hcyclopropyl CH
Methanesulfonyl Chloride 3.7s3H-CH

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~40-SO₂-C H₃
~30-NH-C H-
~5cyclopropyl C H₂
Cyclopropylamine 29.8-C H-NH₂
3.3cyclopropyl C H₂
Methanesulfonyl Chloride 44.5-C H₃

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-H Stretch (sp³)S=O Stretch (asym/sym)S-N StretchC-N Stretch
This compound (Predicted) ~3300 (broad)~2950-2850~1350 / ~1160~900~1100
Cyclopropylamine ~3360, ~3280~3080, ~3000--~1040
Methanesulfonyl Chloride -~3020, ~2940~1380 / ~1170--

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound (Predicted) 13592 ([M-SO₂H]⁺), 79 ([SO₂CH₃]⁺), 56 ([C₃H₄N]⁺), 41 ([C₃H₅]⁺)
Cyclopropylamine 5756 ([M-H]⁺), 42 ([M-CH₃]⁺), 41 ([C₃H₅]⁺), 28 ([CH₂N]⁺)
Methanesulfonyl Chloride 114, 116 (isotope pattern)79 ([SO₂CH₃]⁺), 49 ([CH₃S]⁺), 35/37 ([Cl]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample or 5-10 µL of the liquid sample was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Data Acquisition:

  • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR: Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling was applied during the acquisition.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

  • Liquids: A drop of the liquid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Solids: A small amount of the solid sample was placed onto the ATR crystal and firm contact was ensured using a pressure clamp.

Instrumentation: FT-IR spectra were recorded using an FT-IR spectrometer equipped with a universal ATR accessory.

Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum was plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC). For direct infusion, samples were dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source.

Data Acquisition: The instrument was operated in positive ion mode. The electron energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 10-200.

Data Processing: The resulting mass spectrum was plotted as relative intensity versus m/z.

Synthesis Workflow and Logical Relationships

The synthesis of this compound from its precursors, Cyclopropylamine and Methanesulfonyl Chloride, is a straightforward nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonamide bond. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Synthesis_Workflow cluster_precursors Precursors cluster_reaction Reaction cluster_product Product Cyclopropylamine Cyclopropylamine Reaction_Vessel Nucleophilic Substitution (in presence of base) Cyclopropylamine->Reaction_Vessel Methanesulfonyl_Chloride Methanesulfonyl_Chloride Methanesulfonyl_Chloride->Reaction_Vessel This compound This compound Reaction_Vessel->this compound

Validating the Purity of Synthesized Cyclopropylmethanesulfonamide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the synthesis of active pharmaceutical ingredients (APIs), ensuring the absence of impurities is a critical step for guaranteeing the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized Cyclopropylmethanesulfonamide. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting the optimal techniques for their needs.

Understanding Potential Impurities

The primary synthesis route for this compound involves the reaction of cyclopropylamine with methanesulfonyl chloride. Consequently, potential impurities can arise from unreacted starting materials, byproducts of the reaction, and residual solvents.

Potential Process-Related Impurities:

  • From Starting Materials:

    • Cyclopropylamine: A primary amine that is a key building block.[1]

    • Cyclopropanecarboxamide: A potential precursor impurity from the synthesis of cyclopropylamine.

    • Methanesulfonyl Chloride: A reactive sulfonylating agent.

  • From Reaction Byproducts:

    • N,N-bis(methylsulfonyl)cyclopropylamine: A potential byproduct from over-sulfonylation.

  • Residual Solvents:

    • Various organic solvents used during synthesis and purification.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific impurity being targeted and the desired level of sensitivity and structural information. The following table summarizes the performance of HPLC, GC-MS, and NMR for the analysis of this compound and its potential impurities.

Analytical TechniquePrincipleTarget AnalytesLimit of Detection (LOD)Limit of Quantitation (LOQ)Key Advantages
HPLC-UV Differential partitioning between a stationary and mobile phase.This compound, Cyclopropanecarboxamide, UV-active impurities.4.3-79.5 µg/kg (for various sulfonamides)[2][3]12.9-89.9 µg/kg (for various sulfonamides)[2][3]Robust, quantitative, widely available.
GC-MS Separation of volatile compounds followed by mass analysis.Cyclopropylamine, Methanesulfonyl Chloride, Residual Solvents.~0.10 µg/mL (for Cyclopropylamine)[4]~0.37 µg/mL (for Cyclopropylamine)[4]High sensitivity for volatile and semi-volatile compounds.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.This compound and all organic impurities.Structure-dependent, generally in the low mg to high µg range.Structure-dependent, generally in the low mg to high µg range.Provides definitive structural elucidation without the need for reference standards.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlined protocols for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and non-volatile impurities like cyclopropanecarboxamide.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of the initial mobile phase composition.

  • Data Analysis: Peak area is used for quantification against a calibration curve prepared with a reference standard. Purity is calculated based on the area percent of the main peak relative to all other peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for the detection of volatile impurities such as residual cyclopropylamine and methanesulfonyl chloride.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Injection: Splitless injection of 1 µL.

  • MS Detection: Electron ionization (EI) with a scan range of m/z 35-400.

  • Sample Preparation: Dissolve a known amount of the synthesized product in a suitable solvent like dichloromethane. For trace analysis of amines, derivatization may be employed to improve chromatography.

  • Data Analysis: Identification is based on retention time and mass spectrum comparison to a spectral library or reference standards. Quantification is achieved using a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of the final product and any unknown impurities.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment of the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity and definitively assign the structure of unknown impurities if present at sufficient concentration.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Analysis: Chemical shifts, coupling constants, and peak integrations are used to confirm the structure of this compound and identify any impurities. Quantitative NMR (qNMR) can be performed with a certified internal standard for accurate purity determination without the need for a specific impurity reference standard.

Visualizing the Workflow and Technique Comparison

To aid in understanding the logical flow of impurity validation and the relationship between the different analytical techniques, the following diagrams are provided.

impurity_validation_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Validation cluster_results Results & Confirmation synthesized_product Synthesized this compound hplc HPLC-UV Analysis (Purity Assay, Non-volatile Impurities) synthesized_product->hplc gcms GC-MS Analysis (Volatile Impurities, Residual Solvents) synthesized_product->gcms nmr NMR Spectroscopy (Structural Confirmation, Unknowns) synthesized_product->nmr purity_assessment Purity Assessment hplc->purity_assessment impurity_identification Impurity Identification & Quantification gcms->impurity_identification nmr->impurity_identification final_validation Final Validation of Absence of Impurities purity_assessment->final_validation impurity_identification->final_validation

Overall workflow for validating the absence of impurities.

technique_comparison cluster_HPLC HPLC-UV cluster_GCMS GC-MS cluster_NMR NMR Spectroscopy hplc_adv Advantages: - Robust & Quantitative - Good for non-volatile impurities - Widely available hplc_lim Limitations: - Requires UV-active chromophore - Less suitable for volatile compounds gcms_adv Advantages: - High sensitivity for volatiles - Excellent for residual solvents - Provides mass for identification gcms_lim Limitations: - Not suitable for non-volatile  or thermally labile compounds nmr_adv Advantages: - Definitive structural information - No reference standard needed for  structural elucidation - Quantitative (qNMR) nmr_lim Limitations: - Lower sensitivity - Requires higher sample concentration

Comparison of analytical techniques for impurity analysis.

Conclusion

A multi-faceted approach employing HPLC, GC-MS, and NMR spectroscopy provides a robust strategy for validating the absence of impurities in synthesized this compound. HPLC-UV is the workhorse for purity assessment and quantification of the API and non-volatile impurities. GC-MS offers high sensitivity for the detection of residual starting materials and solvents. NMR spectroscopy serves as an indispensable tool for unequivocal structural confirmation of the final product and the identification of any unknown impurities. By combining the strengths of these techniques, researchers and drug developers can confidently ensure the purity and quality of their synthesized compounds, meeting stringent regulatory requirements.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful cross-validation of analytical methods is a cornerstone of robust drug development, ensuring consistency and reliability of data across different laboratories and techniques. This guide provides a comprehensive comparison of commonly employed analytical methods applicable to the analysis of Cyclopropylmethanesulfonamide. While specific cross-validation data for this compound is not publicly available, this guide leverages performance data from closely related sulfonamide and methanesulfonamide compounds to offer a comparative framework. The principles and methodologies detailed herein are directly applicable to establishing and validating analytical protocols for this compound.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques for the analysis of sulfonamides and related compounds.

  • HPLC-UV: This technique is widely accessible and cost-effective, making it suitable for routine quality control and assays where high sensitivity is not paramount.[1]

  • LC-MS/MS: Offering superior sensitivity and selectivity, LC-MS/MS is the method of choice for trace-level quantification and confirmation, particularly in complex biological matrices.[2][3]

  • GC-MS: This method is effective for volatile and thermally stable sulfonamides, often used for the detection of impurities.[4][5]

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize typical performance characteristics for the analysis of sulfonamides and methanesulfonamides using HPLC-UV, LC-MS/MS, and GC-MS. These values provide a baseline for what can be expected when developing and validating methods for this compound.

Table 1: HPLC-UV Method Performance

ParameterTypical Performance for Related Sulfonamides
Linearity Range0.15 - 100 µg/mL[1]
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL[1]
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Table 2: LC-MS/MS Method Performance

ParameterTypical Performance for Related Sulfonamides
Linearity Range1 - 100 µg/mL[2]
Limit of Detection (LOD)0.01 ng/mL
Limit of Quantification (LOQ)1 µg/mL[2]
Accuracy (% Recovery)96.0 - 111.3%[2]
Precision (%RSD)Intra-day: < 5.5%, Inter-day: < 10.1%[2]

Table 3: GC-MS Method Performance

ParameterTypical Performance for Related Sulfonamides
Linearity RangeLOQ - 56 ppm[4]
Limit of Detection (LOD)0.61 - 0.74 ppm[4]
Limit of Quantification (LOQ)2.03 - 2.48 ppm[4]
Accuracy (% Recovery)94.5 - 97.5%[4]
Precision (%RSD)< 15%

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and cross-validation of analytical methods. Below are generalized protocols for the key analytical techniques discussed.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the maximum absorbance of this compound.

  • Sample Preparation: Dissolution of the sample in a suitable solvent, followed by filtration through a 0.45 µm filter.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Column: A C18 reversed-phase column with smaller particle sizes (e.g., 100 mm x 2.1 mm, 1.8 µm) for better resolution.

  • Mobile Phase: A gradient of aqueous formic acid and acetonitrile is often employed.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ions for this compound would need to be determined.[2]

  • Sample Preparation: May involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences, followed by reconstitution in the mobile phase.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled to a mass spectrometer.[4]

  • Column: A capillary column with a suitable stationary phase (e.g., DB-5 or equivalent).[6]

  • Carrier Gas: Helium at a constant flow rate.[7]

  • Injection: Split or splitless injection depending on the concentration of the analyte.

  • Temperature Program: An oven temperature program is used to achieve optimal separation.

  • Mass Spectrometry Conditions: Electron ionization (EI) is common, with the mass spectrometer operated in either full scan or selected ion monitoring (SIM) mode.[4]

  • Sample Preparation: The sample is dissolved in a volatile organic solvent. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objectives Define Objectives & Scope select_methods Select Analytical Methods for Comparison define_objectives->select_methods develop_protocol Develop Cross-Validation Protocol select_methods->develop_protocol define_acceptance Define Acceptance Criteria develop_protocol->define_acceptance prepare_samples Prepare Homogeneous Samples define_acceptance->prepare_samples lab_a_analysis Lab A Analysis (Method 1) prepare_samples->lab_a_analysis lab_b_analysis Lab B Analysis (Method 2) prepare_samples->lab_b_analysis data_compilation Compile and Compare Results lab_a_analysis->data_compilation lab_b_analysis->data_compilation stat_analysis Statistical Analysis data_compilation->stat_analysis acceptance_check Check Against Acceptance Criteria stat_analysis->acceptance_check investigation Investigate Discrepancies acceptance_check->investigation Fail final_report Final Report and Conclusion acceptance_check->final_report Pass investigation->develop_protocol Re-evaluate Protocol

References

Safety Operating Guide

Safe Disposal of Cyclopropylmethanesulfonamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides essential safety and logistical information for the proper disposal of cyclopropylmethanesulfonamide, ensuring compliance and minimizing risk. The following procedures are based on standard safety data sheets and general best practices for handling hazardous chemical waste.

Hazard Assessment and Safety Data

This compound is a compound that presents several significant health and environmental hazards. It is crucial to be aware of these risks before handling and preparing for disposal.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1]
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects.[2]
Reproductive Toxicity Category 1BH360: May damage fertility or the unborn child.[2]
Aquatic Hazard (Chronic) Category 3H412: Harmful to aquatic life with long lasting effects.
Flammability Category 4H227: Combustible liquid.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate personal protective equipment.[1][2]

  • Hand Protection: Wear protective gloves.[1][2]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1][2]

  • Skin and Body Protection: Wear protective clothing.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[1][3]

Spill and Contamination Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure adequate ventilation and remove all non-essential personnel from the area.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[1] Do not let the product enter drains or waterways.[1][2]

  • Decontamination: Wash the spill area thoroughly.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect any solid form of the compound, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with incompatible wastes.[4]

    • Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[4] For highly toxic chemicals, the first three rinses should be collected.[4]

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the specific hazards (e.g., "Toxic," "Irritant," "Reproductive Hazard") on the label.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]

    • Keep containers tightly closed when not in use.[1]

    • Store in a cool, dry place.[1]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.[1][2] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][4]

    • All disposal activities must be in accordance with local, state, and federal regulations.[1]

Experimental Disposal Methodologies

Detailed experimental protocols for the chemical neutralization or degradation of this compound for disposal are not provided in standard safety data sheets. The recommended and compliant method of disposal is through a certified hazardous waste management service.

Disposal Process Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_stream Waste Stream Identification cluster_containment Containment & Labeling cluster_final Final Disposal start Start: Need to Dispose of This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: (Contaminated Labware, Spill Cleanup) waste_type->solid_waste Solid liquid_waste Liquid Waste: (Solutions containing the compound) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid rinse_container Rinse Container (x3) Collect Rinseate as Liquid Waste empty_container->rinse_container store_waste Store Waste in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste rinse_container->collect_liquid disposal_pickup Arrange for Pickup by Licensed Waste Disposal Service store_waste->disposal_pickup

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Handling Cyclopropylmethanesulfonamide: Safety, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. When handling novel or specialized reagents like Cyclopropylmethanesulfonamide, a robust understanding of its characteristics is paramount. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in the core principles of chemical safety and procedural causality. The protocols herein are designed to be self-validating, ensuring that safety is an integral component of the experimental workflow, not an afterthought.

Hazard Assessment: Understanding the Compound

This compound is an organic compound that requires careful handling due to its irritant properties. Based on available safety data, the primary hazards are clear and manageable with the correct controls in place.[1] A thorough risk assessment is the foundation of any safe laboratory procedure.

Table 1: Hazard Identification and GHS Classification for this compound

Hazard ClassGHS CodeDescriptionImplication for Handling
Skin IrritationH315Causes skin irritation.Direct skin contact must be prevented through proper glove selection and lab coat discipline.
Serious Eye IrritationH319Causes serious eye irritation.Chemical splash goggles are mandatory to prevent accidental contact with eyes.
Respiratory IrritationH335May cause respiratory irritation.Handling must occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.

Source: AK Scientific, Inc. Safety Data Sheet[1]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely about fulfilling a requirement; it is about creating a series of barriers between you and the potential hazard. Each component is chosen to mitigate a specific risk identified in our hazard assessment.

Minimum PPE Requirement: At all times when handling this compound, the following PPE is mandatory:

  • Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are required.[2] Standard safety glasses do not provide an adequate seal against splashes or fine particulates. If there is a significant splash risk, such as when handling large quantities or during vigorous mixing, a face shield should be worn in addition to goggles.[2]

  • Protective Clothing: A flame-resistant lab coat that buttons fully and has fitted cuffs is essential.[2] This protects your skin and personal clothing from accidental spills.

  • Gloves: Nitrile gloves are the standard for handling most non-highly corrosive chemicals and are appropriate for this compound. Due to its classification as a skin irritant (H315), it is crucial to inspect gloves for any signs of degradation or puncture before use. If prolonged contact is anticipated, consider double-gloving.

  • Footwear: Closed-toe shoes are a baseline requirement in any laboratory setting to protect against spills and dropped objects.[2]

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the specific laboratory task.

PPE_Workflow cluster_0 PPE Selection Workflow for this compound Start Start: Prepare to Handle This compound Task Identify the Task: - Weighing Solid - Preparing Solution - Transferring Liquid Start->Task Risk Assess Risks: - Dust Inhalation? - Splashing? Task->Risk BasePPE Standard PPE: - Nitrile Gloves - Lab Coat - Splash Goggles Risk->BasePPE All Tasks FaceShield Additional PPE: Add Face Shield Risk->FaceShield High Splash Potential FumeHood Engineering Control: Work in Chemical Fume Hood BasePPE->FumeHood Weighing Solid or Volatile Solvent Use End Proceed with Task BasePPE->End Low Volume Liquid Transfer FumeHood->End FaceShield->BasePPE Emergency_Response cluster_1 Emergency Response Protocol Exposure Exposure Occurs Type Identify Exposure Type Exposure->Type Skin Action: Skin Contact - Remove Contaminated Clothing - Flush with Soap & Water (15 min) Type->Skin Skin Eye Action: Eye Contact - Flush with Water (15 min) - Remove Contact Lenses Type->Eye Eye Inhale Action: Inhalation - Move to Fresh Air Type->Inhale Inhalation Medical Seek Medical Attention (if irritation persists or for any eye contact) Skin->Medical Eye->Medical Inhale->Medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
Cyclopropylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.